molecular formula C11H17ClN2O B1379638 (4-morpholin-4-ylbenzyl)amine hydrochloride CAS No. 1106986-47-3

(4-morpholin-4-ylbenzyl)amine hydrochloride

Cat. No.: B1379638
CAS No.: 1106986-47-3
M. Wt: 228.72 g/mol
InChI Key: OBPSVZJTAZJLLT-UHFFFAOYSA-N
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Description

(4-morpholin-4-ylbenzyl)amine hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O and its molecular weight is 228.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-morpholin-4-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13;/h1-4H,5-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPSVZJTAZJLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (4-morpholin-4-ylbenzyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of drug candidates.[1] When incorporated into a benzylamine scaffold, it gives rise to structures with significant potential in various therapeutic areas. This guide provides a comprehensive, technically-grounded exploration of the synthesis and characterization of (4-morpholin-4-ylbenzyl)amine hydrochloride, a key intermediate and building block in drug discovery. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering insights gleaned from practical application to empower researchers in their own synthetic endeavors.

Strategic Approach to Synthesis: The Reduction of a Nitrile Precursor

The synthesis of this compound is most efficiently achieved through the reduction of the corresponding nitrile, 4-morpholinobenzonitrile.[2] This precursor is readily accessible and provides a direct pathway to the desired primary amine. Several reductive strategies can be employed, each with its own set of advantages and considerations.

Choice of Reducing Agent: A Critical Decision

The transformation of a nitrile to a primary amine is a fundamental reaction in organic synthesis.[3] The selection of the reducing agent is paramount and is dictated by factors such as scale, safety, and the presence of other functional groups.

  • Lithium Aluminum Hydride (LAH): A powerful and versatile reducing agent, LAH effectively converts nitriles to primary amines.[4][5][6] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is then further reduced.[6] While highly effective, LAH is pyrophoric and reacts violently with water, necessitating careful handling and anhydrous reaction conditions.[7]

  • Raney Nickel: This catalyst, in the presence of a hydrogen source, offers a milder and often safer alternative to LAH for nitrile reduction.[8][9] Catalytic transfer hydrogenation using a hydrogen donor like 2-propanol is a particularly attractive method, avoiding the need for high-pressure hydrogen gas.[8] Raney Nickel can also be used in combination with borohydrides, such as potassium borohydride (KBH4), to achieve efficient reduction under mild conditions.[10]

For the synthesis of (4-morpholin-4-ylbenzyl)amine, both LAH and Raney Nickel are viable options. The choice will often depend on the scale of the reaction and the available laboratory infrastructure. For smaller-scale syntheses where rigorous exclusion of moisture can be maintained, LAH provides a rapid and high-yielding route. For larger-scale preparations or in environments where the handling of pyrophoric reagents is a concern, catalytic hydrogenation with Raney Nickel is the preferred method.

An Alternative Pathway: Reductive Amination

An alternative, though less direct, route to the target compound is through the reductive amination of 4-morpholinobenzaldehyde.[11][12] This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by its reduction to the amine.[13][14] Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3).[15] While a versatile method for amine synthesis, this approach requires the synthesis of the aldehyde precursor, adding an extra step to the overall sequence.

Experimental Protocol: A Validated Synthetic Procedure

The following protocol details the synthesis of this compound via the reduction of 4-morpholinobenzonitrile using lithium aluminum hydride.

Synthesis of (4-morpholin-4-ylbenzyl)amine

Synthesis_Workflow cluster_synthesis Synthesis of (4-morpholin-4-ylbenzyl)amine Start Start: 4-morpholinobenzonitrile in THF LAH_Addition Add LiAlH4 solution at 0°C Start->LAH_Addition Anhydrous Conditions Reflux Reflux the reaction mixture LAH_Addition->Reflux Quench Quench with H2O and NaOH Reflux->Quench Cool to 0°C Filter Filter through Celite Quench->Filter Extract Extract with Ethyl Acetate Filter->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Amine_Product Crude (4-morpholin-4-ylbenzyl)amine Concentrate->Amine_Product

Caption: Synthetic workflow for the reduction of 4-morpholinobenzonitrile.

Materials and Reagents:

  • 4-Morpholinobenzonitrile

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • A solution of 4-morpholinobenzonitrile (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to 0°C and cautiously quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.[7]

  • The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude (4-morpholin-4-ylbenzyl)amine.

Formation of the Hydrochloride Salt

The crude amine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in diethyl ether is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.[16]

Comprehensive Characterization: Confirming Identity and Purity

Thorough characterization is essential to confirm the structure and assess the purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Characterization_Workflow cluster_characterization Characterization of (4-morpholin-4-ylbenzyl)amine HCl Product (4-morpholin-4-ylbenzyl)amine HCl NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Structural Elucidation FTIR FTIR Spectroscopy Product->FTIR Functional Group Analysis MS Mass Spectrometry Product->MS Molecular Weight Confirmation Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Product->Purity Quantitative Analysis

Caption: Analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the synthesized compound.[17]

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

    • A singlet for the two benzylic protons (-CH₂-NH₃⁺).

    • Multiplets for the aromatic protons on the benzene ring.

    • Characteristic multiplets for the two sets of methylene protons of the morpholine ring, typically appearing as triplets.[18]

    • A broad singlet for the ammonium protons (-NH₃⁺), which may exchange with residual water in the solvent.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[19] Key vibrational bands to look for in the spectrum of this compound include:

  • N-H stretching: A broad absorption band in the region of 3000-2500 cm⁻¹ corresponding to the ammonium salt.

  • C-H stretching: Absorptions for aromatic and aliphatic C-H bonds.

  • C-N stretching: Bands in the fingerprint region.

  • C-O-C stretching: A strong band characteristic of the ether linkage in the morpholine ring.[20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.[21] The mass spectrum will show a molecular ion peak corresponding to the free base, (4-morpholin-4-ylbenzyl)amine.

Purity Assessment

The purity of the final product can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) or elemental analysis. For a hydrochloride salt, ion chromatography can be used to quantify the chloride content.[22]

Data Summary

Analytical Technique Expected Observations for this compound
¹H NMR Signals for benzylic, aromatic, and morpholine protons with appropriate integrations and multiplicities.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
FTIR Characteristic absorption bands for N-H (ammonium), C-H (aromatic and aliphatic), and C-O-C functional groups.
Mass Spectrometry Molecular ion peak corresponding to the mass of the free base.
Purity Analysis High purity as determined by HPLC or elemental analysis.

Conclusion

The synthesis of this compound is a well-established process that can be reliably achieved through the reduction of 4-morpholinobenzonitrile. The choice of reducing agent, either lithium aluminum hydride or a catalytic hydrogenation method, will depend on the specific needs and constraints of the laboratory. Thorough characterization using a suite of analytical techniques is crucial to confirm the identity and purity of the final product. This guide provides a robust framework for researchers to confidently synthesize and characterize this important building block for drug discovery and development.

References

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  • Mebane, R. C., et al. "Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel." Synthetic Communications, vol. 34, no. 11, 2004, pp. 2049-2053.
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  • Google Patents. "CN102321045A - Method for preparing high morphine hydrochloride."
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Sources

An In-depth Technical Guide to the Physicochemical Properties of (4-morpholin-4-ylbenzyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(4-morpholin-4-ylbenzyl)amine hydrochloride is a substituted benzylamine derivative of interest in medicinal chemistry and drug discovery. The presence of the morpholine ring, a common moiety in bioactive compounds, can influence solubility, metabolic stability, and target engagement. The benzylamine core is a versatile scaffold for the synthesis of a wide range of pharmacologically active agents. As a hydrochloride salt, the compound's physicochemical properties, such as solubility and stability, are significantly altered compared to its free base form, which has profound implications for its handling, formulation, and bioavailability.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide integrates known data from closely related analogs, theoretical estimations, and detailed, field-proven experimental protocols. This approach is designed to empower researchers to both understand the probable characteristics of this compound and to rigorously determine these properties in their own laboratories.

Molecular Structure and Basic Properties

The foundational attributes of a molecule are dictated by its structure. Understanding these basic properties is the first step in a thorough physicochemical characterization.

PropertyValue/InformationSource/Method
Molecular Formula C₁₁H₁₇ClN₂O-
Molecular Weight 229 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge of amine hydrochlorides
LogP (octanol-water) 0.91[1]

The LogP value of 0.91 suggests that this compound has a relatively balanced hydrophilic-lipophilic character. This is a crucial parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of this compound

A plausible and common synthetic route to this compound involves a two-step process starting from commercially available precursors. This process is illustrative of standard organic synthesis techniques used in the preparation of such derivatives.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 4-Morpholinobenzaldehyde cluster_1 Step 2: Reductive Amination and Salt Formation A 4-Fluorobenzaldehyde + Morpholine B Nucleophilic Aromatic Substitution A->B K₂CO₃, DMF, 100°C C 4-Morpholinobenzaldehyde B->C D 4-Morpholinobenzaldehyde + Ammonia E Imine Formation D->E F Reduction E->F Reducing Agent (e.g., NaBH₃CN) G (4-morpholin-4-ylbenzyl)amine (Free Base) F->G H Salt Formation G->H HCl in a suitable solvent I This compound H->I

Caption: A two-step synthetic pathway to the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Morpholinobenzaldehyde [2][3][4]

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add morpholine (1.5 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield 4-morpholinobenzaldehyde.

Step 2: Reductive Amination to form this compound [5][6][7][8][9]

  • Dissolve 4-morpholinobenzaldehyde (1.0 eq) in a suitable solvent such as methanol.

  • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the mixture. The choice of a mild reducing agent is critical to selectively reduce the intermediate imine without affecting the aldehyde starting material.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction carefully with water and extract the free base into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or another appropriate solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its oral bioavailability. As a hydrochloride salt, this compound is expected to be more water-soluble than its free base.

Expected Solubility:

  • Water: Expected to be soluble due to the presence of the hydrochloride salt which can ionize.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to be soluble.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to be soluble.[10][11]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

G A Add excess compound to solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow solid to settle B->C D Centrifuge to separate solid and liquid phases C->D E Withdraw clear supernatant D->E F Filter through a 0.22 µm syringe filter E->F G Dilute the filtrate with a suitable mobile phase F->G H Quantify concentration using a validated HPLC method G->H

Caption: Workflow for determining equilibrium solubility.

Detailed Steps:

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Place the vial in a thermostatic shaker bath at a controlled temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the suspension to stand at the same temperature for a few hours to let the undissolved solid settle.

  • Centrifuge the vial to further separate the solid from the supernatant.

  • Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with a suitable mobile phase for analytical quantification.

  • Determine the concentration of the compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a calibration curve.

  • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Estimated Melting Point:

The melting point of benzylamine hydrochloride is reported to be in the range of 257-264°C.[12][13][14] The introduction of the 4-morpholino substituent may alter this value, but it is expected to be a relatively high-melting solid.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for determining the melting point of a solid.[14][15][16][17][18]

G A Prepare a finely powdered, dry sample B Pack the sample into a capillary tube to a height of 2-3 mm A->B C Place the capillary tube in the melting point apparatus B->C D Heat rapidly to ~15-20°C below the expected melting point C->D E Reduce the heating rate to 1-2°C per minute D->E F Record the temperature at which the first drop of liquid appears (T₁ - onset of melting) E->F G Record the temperature at which the entire sample is liquid (T₂ - clear point) F->G H Report the melting point as a range (T₁ - T₂) G->H

Caption: Procedure for capillary melting point determination.

Causality in Protocol:

  • Finely powdered sample: Ensures uniform heat distribution.

  • Compact packing: Avoids air pockets that can lead to inaccurate readings.

  • Slow heating rate near the melting point: Allows the temperature of the heating block and the sample to equilibrate, ensuring an accurate measurement.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid. For an amine hydrochloride, the pKa refers to the acidity of the corresponding ammonium cation. This is a critical parameter for understanding the ionization state of the molecule at different pH values, which affects its solubility, receptor binding, and membrane permeability.

Estimated pKa:

The pKa of benzylamine is approximately 9.34.[2][19] The morpholine moiety is a weakly basic group. The nitrogen in the morpholine ring will also be protonated at low pH. The electron-donating nature of the morpholino group might slightly increase the basicity (and thus the pKa of the conjugate acid) of the benzylamine nitrogen compared to the parent benzylamine. A reasonable estimate for the pKa of the benzylammonium group in this molecule would be in the range of 9.0-9.5.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa of ionizable compounds.

Workflow:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and structure.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Two doublets in the aromatic region (likely around δ 6.8-7.5 ppm), corresponding to the protons on the substituted benzene ring.

  • Benzyl Protons (-CH₂-NH₃⁺): A singlet or a broad singlet around δ 4.0-4.5 ppm. The chemical shift and multiplicity can be affected by the solvent and proton exchange.

  • Morpholine Protons: Two multiplets (or triplets) corresponding to the protons on the morpholine ring. The protons adjacent to the oxygen will be downfield (around δ 3.7-3.9 ppm) compared to the protons adjacent to the nitrogen (around δ 3.0-3.3 ppm).

  • Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm). The carbon attached to the morpholino nitrogen will be significantly upfield compared to the other substituted aromatic carbon.

  • Benzyl Carbon (-CH₂-NH₃⁺): A signal around δ 45-50 ppm.

  • Morpholine Carbons: Two signals for the morpholine ring carbons, with the carbons adjacent to the oxygen appearing further downfield (around δ 65-70 ppm) than those adjacent to the nitrogen (around δ 45-50 ppm).

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).

  • C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹, and aliphatic C-H stretches below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: In the fingerprint region, typically around 1200-1250 cm⁻¹.

  • C-O-C Stretching: A strong band characteristic of the ether linkage in the morpholine ring, typically around 1115 cm⁻¹.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, integrating available data with predictive insights and robust experimental protocols. While direct experimental data for this specific compound is limited in the public domain, the information and methodologies presented here offer a solid foundation for researchers. The provided protocols are designed to be self-validating, ensuring that scientists can confidently characterize this and similar molecules in their own laboratories. A thorough understanding and experimental determination of these properties are essential for advancing the development of new chemical entities in the pharmaceutical and chemical sciences.

References

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An In-depth Technical Guide to (4-morpholin-4-ylbenzyl)amine Hydrochloride (CAS: 1106986-47-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4-morpholin-4-ylbenzyl)amine hydrochloride, a molecule of interest within the broader class of pharmacologically active morpholine derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with insights into the potential applications of this compound, grounded in the extensive research on the morpholine scaffold. While specific literature on this exact hydrochloride salt is limited, this guide extrapolates from established knowledge of its core structure to provide a robust framework for its synthesis, characterization, and potential biological investigation.

Introduction and Physicochemical Profile

This compound belongs to the family of benzylamine derivatives, which are integral structural motifs in a multitude of biologically active compounds. The incorporation of a morpholine ring is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] The morpholine moiety, with its ether and amine functionalities, can improve aqueous solubility, metabolic stability, and receptor-binding interactions.[1]

The hydrochloride salt form of (4-morpholin-4-ylbenzyl)amine is intended to improve the compound's stability and solubility in aqueous media, which is a critical consideration for its handling, formulation, and biological testing.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1106986-47-3ChemScene
IUPAC Name (4-morpholin-4-ylphenyl)methanamine hydrochlorideJ&K Scientific LLC[3]
Molecular Formula C₁₁H₁₇ClN₂OChemScene
Molecular Weight 228.72 g/mol ChemScene
Appearance Solid (predicted)-
InChI Key (Free Base) LTILPSKZXNIITC-UHFFFAOYSA-NJ&K Scientific LLC[3]
SMILES (Free Base) C1COCCN1C2=CC=C(C=C2)CNJ&K Scientific LLC[3]

Synthesis and Characterization

A plausible and efficient synthetic route to this compound is through the reductive amination of 4-morpholinobenzaldehyde. This widely utilized reaction in medicinal chemistry offers a direct and high-yielding pathway to secondary and primary amines from carbonyl compounds.[4][5] The final step involves the conversion of the resulting free base to its hydrochloride salt.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

  • Reductive Amination: The reaction of 4-morpholinobenzaldehyde with a source of ammonia (e.g., ammonium acetate, ammonia in methanol) to form an intermediate imine, which is then reduced in situ to the primary amine.

  • Salt Formation: The purified (4-morpholin-4-ylbenzyl)amine free base is then treated with hydrochloric acid to yield the target hydrochloride salt.

G start 4-Morpholinobenzaldehyde reaction1 Reductive Amination start->reaction1 reagents Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) Solvent (e.g., Methanol) reagents->reaction1 intermediate (4-morpholin-4-ylbenzyl)amine (Free Base) reaction1->intermediate reaction2 Salt Formation intermediate->reaction2 reagents2 Hydrochloric Acid Solvent (e.g., Diethyl Ether) reagents2->reaction2 product This compound reaction2->product

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for reductive amination and salt formation.[6][7]

Step 1: Synthesis of (4-morpholin-4-ylbenzyl)amine (Free Base)

  • To a solution of 4-morpholinobenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Sodium cyanoborohydride is a preferred reducing agent as it selectively reduces the iminium ion in the presence of the aldehyde.[7]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2 M NaOH to a pH of >10.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-morpholin-4-ylbenzyl)amine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Formation of this compound

  • Dissolve the purified (4-morpholin-4-ylbenzyl)amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (commercially available) or a calculated amount of concentrated HCl dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H stretch, C-O-C ether stretch, aromatic C-H stretch).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications and Biological Activities

While no specific biological activities have been reported for this compound, the morpholine nucleus is a privileged scaffold in medicinal chemistry, imparting a wide range of pharmacological properties to the molecules that contain it.[1][2] The (4-morpholin-4-ylbenzyl)amine core can be considered a valuable starting point for the development of novel therapeutic agents.

Table 2: Reported Biological Activities of Morpholine Derivatives

Therapeutic AreaExamples of ActivitiesReferences
Oncology EZH2 inhibition, kinase inhibition (e.g., PI3K, EGFR)[8],[1]
Infectious Diseases Antibacterial, antifungal, antiviral[9],[10]
Central Nervous System Antidepressant, anxiolytic, neuroprotective[11],[12]
Inflammatory Diseases Anti-inflammatory (e.g., COX inhibition)[13]

The diverse biological activities of morpholine-containing compounds suggest that this compound could serve as a key intermediate or a foundational scaffold for libraries of compounds targeting a variety of diseases.

Potential Mechanisms of Action

The mechanism of action for a novel compound can often be inferred from structurally similar molecules with known biological targets. Given the prevalence of morpholine-containing compounds as enzyme inhibitors and receptor modulators, it is plausible that derivatives of (4-morpholin-4-ylbenzyl)amine could interact with various biological targets.

For instance, many kinase inhibitors incorporate a morpholine moiety to improve solubility and engage in hydrogen bonding within the ATP-binding pocket of the kinase.[1] Similarly, morpholine derivatives have been shown to act as antagonists or agonists at G-protein coupled receptors (GPCRs).

G cluster_0 Potential Molecular Interactions Compound (4-morpholin-4-ylbenzyl)amine Derivative Target Biological Target (e.g., Kinase, GPCR) Compound->Target Binding Pathway Signaling Pathway (e.g., Proliferation, Inflammation) Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Cytokine Release) Pathway->Response Regulation

Figure 2: Conceptual diagram of potential molecular interactions.

Further derivatization of the primary amine of (4-morpholin-4-ylbenzyl)amine would allow for the exploration of a wide chemical space and the potential to target a variety of enzymes and receptors, leading to diverse pharmacological effects.

Conclusion

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences. [URL: [Link]]

  • (4-Morpholinophenyl)methanamine. (n.d.). J&K Scientific LLC. [URL: [Link]]

  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. (2017). PubMed. [URL: [Link]]

  • Reductive amination. (n.d.). Wikipedia. [URL: [Link]]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar. [URL: [Link]]

  • A review on pharmacological profile of Morpholine derivatives. (2016). ResearchGate. [URL: [Link]]

  • Reductive Amination. (2023). YouTube. [URL: [Link]]

  • Method for preparing high morphine hydrochloride. (2012).
  • Benzyl morpholine derivatives. (2007).
  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [URL: [Link]]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). PubMed. [URL: [Link]]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [URL: [Link]]

  • Process for the preparation of 4-(4-aminophenyl)-3-morpholinone. (2005).
  • Synthesis of compound I [4-(2-hydroxybenzyl)morpholin-4-ium chloride]. (2014). ResearchGate. [URL: [Link]]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [URL: [Link]]

  • Synthesis and spectral analysis of an array of novel 4-(4-MORPHOLINOPHENYL)-6 arylpyrimidin-2-amines. (2010). ResearchGate. [URL: [Link]]

  • Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride. (1994).
  • Synthesis and crystal structure of 4-benzyl-4-pentyl-morpholin-4-ium chloride. (2025). PubMed. [URL: [Link]]

  • morpholine antimicrobial activity. (2016). ResearchGate. [URL: [Link]]

  • Morpholinium chlorides. (1958).
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [URL: [Link]]

  • Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate. [URL: [Link]]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [URL: [Link]]

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biological activity of novel morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel Morpholine Derivatives

Authored by a Senior Application Scientist

Abstract

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is recognized in medicinal chemistry as a "privileged" pharmacophore. Its unique physicochemical properties—including a well-balanced lipophilic-hydrophilic profile, metabolic stability, and the ability to improve the pharmacokinetic properties of a molecule—make it a cornerstone in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive exploration of the diverse biological activities of novel morpholine derivatives, with a primary focus on their anticancer, antimicrobial, and antiviral potential. We will delve into the structure-activity relationships (SAR) that govern their efficacy, detail the underlying mechanisms of action, and provide field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile morpholine scaffold in their discovery programs.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The utility of the morpholine moiety extends beyond its role as a simple solvent or base. In drug design, its incorporation can significantly enhance a compound's pharmacological profile. The nitrogen atom's reduced basicity compared to other cyclic amines and the oxygen's capacity for hydrogen bonding contribute to improved binding affinity and selectivity for biological targets.[3] Furthermore, the morpholine ring can improve aqueous solubility and permeability, crucial factors for oral bioavailability and favorable pharmacokinetic/pharmacodynamic (PK/PD) properties.[1] These attributes have led to the successful integration of the morpholine ring into numerous approved drugs and clinical candidates across a wide spectrum of therapeutic areas, including anticancer, antiviral, and anti-inflammatory agents.[3][4]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of morpholine-containing compounds as anticancer agents is a highly active area of research.[1] These derivatives have been shown to target various signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[5][6]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A predominant mechanism through which morpholine derivatives exert their anticancer effects is the inhibition of critical protein kinases.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism, and its overactivation is a common feature in many cancers.[7] Several series of morpholine derivatives have been developed as potent inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), effectively blocking downstream signaling and halting cancer cell proliferation.[5][7]

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Novel morpholine-benzimidazole-oxadiazole hybrids have demonstrated potent and selective inhibition of VEGFR-2, thereby displaying significant cytotoxic activity against human colon cancer cell lines (HT-29).[8]

  • Induction of Apoptosis: Many morpholine derivatives trigger programmed cell death, or apoptosis, in cancer cells. For instance, a series of morpholine-substituted quinazolines were found to induce apoptosis by potentially binding to the anti-apoptotic protein Bcl-2.[4] Mechanistic studies on lead compounds AK-3 and AK-10 revealed they arrest the cell cycle in the G1 phase and induce cell death primarily through apoptosis.[4][9]

The following diagram illustrates the pivotal role of the PI3K/Akt/mTOR signaling pathway in cell proliferation and survival, and indicates the points of intervention by morpholine-based inhibitors.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival | Inactivation of  pro-apoptotic  proteins Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Morpholine Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR pathway and inhibition by morpholine derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of morpholine derivatives is highly dependent on their substitution patterns. For morpholine-substituted quinazolines, the nature and position of substituents on an attached aromatic ring significantly influence cytotoxic activity.[4] For example, compounds with specific electron-withdrawing or electron-releasing groups have demonstrated enhanced potency against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).[4][9] Similarly, for 4-morpholinopyrrolopyrimidine derivatives acting as PI3K/mTOR inhibitors, the introduction of a phenylurea moiety at the 2-position of the core structure leads to potent dual inhibitors.[7]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of representative novel morpholine derivatives against various cancer cell lines.

Compound IDTarget Cell LineMechanism/TargetIC₅₀ (µM)Reference
AK-10 MCF-7 (Breast)Apoptosis Induction / Bcl-23.15 ± 0.23[4][9]
AK-10 A549 (Lung)Apoptosis Induction / Bcl-28.55 ± 0.67[4][9]
5h HT-29 (Colon)VEGFR-2 Inhibition3.103 ± 0.979[8]
3d HepG2 (Liver)Antitumor Agent8.50[6]
46 MDA361 (Breast)PI3Kα/mTOR Inhibition0.011[7]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Morpholine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[10][11] Their mode of action often involves mechanisms distinct from existing antibiotics, making them valuable candidates for overcoming resistance.[12]

Spectrum of Activity

Novel synthesized morpholine derivatives have demonstrated a broad spectrum of activity.

  • Antibacterial: Activity has been reported against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Vibrio cholerae).[13][14] Some derivatives, particularly those incorporating 1,2,4-triazole and pyridine nuclei, have shown potent activity against Mycobacterium smegmatis, a model organism for tuberculosis research.[12]

  • Antifungal: Significant inhibitory action has been observed against various fungal strains, including Candida albicans, Aspergillus flavus, and Rhizopus species.[12][13]

Quantitative Data Summary

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected morpholine derivatives against various microbial strains.

Compound IDMicrobial StrainTypeMIC (µg/mL)Reference
28 S. aureusGram (+) Bacteria6.25[13]
27 E. coliGram (-) Bacteria12.5[13]
12 M. smegmatisMycobacteria15.6[12]
25 A. flavusFungus12.5[13]
25 C. albicansFungus25[13]

Antiviral and Other Biological Activities

Beyond cancer and microbial infections, the morpholine scaffold has been explored for other therapeutic applications.

  • Antiviral Activity: The structural versatility of morpholine has been leveraged to develop agents with antiviral properties. Notably, certain derivatives, such as indolo-oleanolic acid morpholine amides, have exhibited activity against SARS-CoV-2 pseudoviruses by interacting with the spike glycoprotein's receptor-binding domain (RBD).[15]

  • CNS and Neurodegenerative Diseases: Thanks to its ability to improve properties like brain permeability, the morpholine ring is a key component in compounds designed to treat Central Nervous System (CNS) disorders.[1] Derivatives have been developed as cholinesterase inhibitors for potential use in Alzheimer's disease and modulators of targets involved in mood disorders and pain.[16][17]

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the primary biological activities of morpholine derivatives.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀). The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.

Workflow Diagram: MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of morpholine derivatives. A->B C 3. Incubation Incubate for 48-72h to allow for cytotoxic effects. B->C D 4. Add MTT Reagent Add MTT solution to each well. Incubate for 4h. C->D E 5. Solubilization Remove medium, add DMSO to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and determine IC50 values. F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the morpholine derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The duration is chosen to allow for sufficient cell division in the control group.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The rationale is to allow viable cells sufficient time to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial or fungal strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the morpholine derivative in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final volume of 100-200 µL per well.

  • Controls: Include a positive control (microorganism in broth without the compound) to confirm growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) should be run in parallel for quality control.[13]

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Conclusion and Future Prospects

The morpholine scaffold is a remarkably versatile and valuable component in modern medicinal chemistry. Novel derivatives continue to demonstrate potent and diverse biological activities, particularly in the crucial fields of oncology and infectious diseases. The structure-activity relationships elucidated from recent studies provide a clear roadmap for designing next-generation therapeutic agents with enhanced potency and selectivity.[18][19] Future efforts will likely focus on synthesizing more complex morpholine-containing hybrids, exploring novel biological targets, and optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to translate these promising compounds from the laboratory to the clinic.[18]

References

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
  • Revealing quinquennial anticancer journey of morpholine: A SAR based review.
  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS).
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.
  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Comput
  • Unveiling the Anticancer Potential of Morpholine-Containing Compounds: A Comparative Guide to Structure-Activity Rel
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
  • Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Taylor & Francis Online.
  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Link.springer.com.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • Biological activities of morpholine derivatives and molecular targets involved.
  • The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. MDPI.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.
  • Antimicrobial activity of morpholine derivatives 3-6.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
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Sources

A-Technical-Guide-to-Elucidating-the-Mechanism-of-Action-of-(4-morpholin-4-ylbenzyl)amine-hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (4-morpholin-4-ylbenzyl)amine hydrochloride represents a novel chemical entity with potential pharmacological activity, yet its mechanism of action remains uncharacterized. This technical guide provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to systematically elucidate the compound's biological function. Moving from broad phenotypic screening to specific target validation and pathway analysis, this document outlines a logical, multi-stage research plan. It combines field-proven experimental protocols with the underlying scientific rationale, ensuring a robust and efficient investigation. The ultimate goal is to build a complete narrative of the compound's mechanism of action, from molecular interaction to cellular response, thereby establishing a foundation for its potential therapeutic development.

Introduction and Initial Characterization

The journey of a novel chemical entity from the bench to the clinic hinges on a deep understanding of its mechanism of action (MoA). The morpholine heterocycle is a well-established pharmacophore present in numerous approved drugs, including the anticancer agent Gefitinib and the antibiotic Linezolid.[1][2] Its presence often improves pharmacokinetic properties and facilitates potent interactions with biological targets.[3][4] The compound this compound combines this privileged scaffold with a benzylamine moiety, suggesting a high potential for biological activity.

However, a thorough literature review reveals no specific biological data for this exact compound. Therefore, this guide adopts the perspective of a discovery program, outlining the logical and technical steps required to move from a state of no knowledge to a well-defined MoA.

Physicochemical Profiling and Quality Control

Before any biological investigation, the identity, purity, and basic physicochemical properties of the compound must be rigorously established. This is a foundational step for data integrity and reproducibility.

Protocol 1: Compound Quality Control

  • Identity Confirmation (Mass Spectrometry):

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO, Methanol).

    • Dilute the stock to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid.

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Causality: The goal is to confirm that the observed exact mass matches the theoretical exact mass of the compound (C11H17ClN2O). This validates that you are testing the correct molecule.

  • Purity Analysis (HPLC):

    • Using the 1 mg/mL stock, perform a gradient elution on a reverse-phase C18 column using a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • A typical gradient runs from 95% Water (with 0.1% TFA) to 95% Acetonitrile (with 0.1% TFA) over 10-15 minutes.

    • Causality: This step is critical to ensure that any observed biological activity is due to the compound of interest and not a potent impurity. A purity level of >95% is considered standard for initial biological screening.

  • Solubility Assessment:

    • Determine the compound's solubility in aqueous buffers (e.g., PBS, pH 7.4) and common organic solvents (e.g., DMSO). This can be done via visual inspection or more quantitative methods like nephelometry.

    • Causality: Knowing the solubility limits is essential for preparing accurate dosing solutions for biological assays and preventing compound precipitation, which can lead to false-negative or artifactual results.

In Silico Target Prediction: Hypothesis Generation

With a validated chemical structure, computational tools can predict potential biological targets based on structural similarity to known ligands. This is not a definitive answer but an invaluable method for generating initial hypotheses.

Workflow 1: In Silico Target Prediction

G cluster_input Input cluster_process Prediction Engine cluster_output Output Compound Compound Structure (SMILES/SDF) SwissTarget SwissTargetPrediction (or similar tool) Compound->SwissTarget Upload Structure TargetList Ranked List of Potential Targets SwissTarget->TargetList 2D/3D Similarity Search TargetClasses Categorized Target Classes (Kinases, GPCRs, Enzymes) TargetList->TargetClasses Group & Prioritize

Caption: Workflow for generating target hypotheses using computational tools.

Table 1: Hypothetical Output from In Silico Target Prediction

Target ClassSpecific Predicted TargetProbability ScoreRationale for Prioritization
KinasesPI3K/Akt/mTOR pathway membersHighThe morpholine moiety is a known scaffold in many kinase inhibitors.[5]
GPCRsDopamine/Serotonin ReceptorsMediumThe benzylamine scaffold is common in CNS-active compounds.
EnzymesMonoamine Oxidase (MAO)MediumStructurally similar to some MAO inhibitors.[6]
Ion ChannelsVoltage-gated sodium channelsLowLess structural similarity to known channel modulators.

Stage 1: Broad Phenotypic Screening

Rather than immediately testing a computationally predicted target, a more robust approach is to first perform a broad phenotypic screen. This unbiased strategy allows the compound's activity to reveal itself without preconceived notions and can uncover unexpected mechanisms. A cell viability screen across a diverse panel of human cancer cell lines is a powerful and well-established starting point.

Rationale and Workflow

The goal is to identify which cell types are most sensitive to the compound and to derive an initial measure of potency (IC50). This "fingerprint" of activity can be compared to databases of known compounds to provide clues about the MoA.

Workflow 2: Phenotypic Screening and Hit Identification

G Compound QC'd Compound Stock Assay High-Throughput Cell Viability Assay (e.g., CellTiter-Glo®) Compound->Assay Dose Titration CellPanel Diverse Cancer Cell Line Panel (e.g., NCI-60) CellPanel->Assay Data Raw Luminescence/ Absorbance Data Assay->Data Readout Analysis Dose-Response Curve Fitting (IC50 Calculation) Data->Analysis Normalize & Plot Hit Identify 'Hit' Cell Lines (Potent & Selective) Analysis->Hit Define Criteria (e.g., IC50 < 10 µM)

Caption: The process flow from compound testing to hit identification.

Protocol 2: Cell Viability Screening
  • Cell Plating: Seed cells from a diverse panel (e.g., lung, breast, colon, leukemia lines) into 96-well or 384-well microplates at a predetermined optimal density. Allow cells to adhere overnight.

    • Trustworthiness: Seeding density is crucial; cells should be in a logarithmic growth phase during the experiment. Each cell line must be optimized separately.

  • Compound Dosing: Prepare a serial dilution of this compound, typically from 100 µM down to 1 nM in 10 steps. Add the compound dilutions to the cell plates. Include a "vehicle only" control (e.g., 0.1% DMSO) and a "kill" control (e.g., 100 µM staurosporine).

    • Expertise: A 10-point, 3-fold serial dilution is standard for generating a high-quality dose-response curve.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.

    • Causality: A 72-hour incubation is typically sufficient to observe effects on cell proliferation across multiple cell cycles.

  • Viability Readout: Use a commercially available viability reagent such as Promega's CellTiter-Glo® (which measures ATP levels) or a resazurin-based assay (which measures metabolic activity). Read the output on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the vehicle control as 100% viability and the "no cells" or "kill" control as 0% viability.

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a four-parameter logistic regression model to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Stage 2: Target Identification and Validation

Results from the phenotypic screen (e.g., high potency in A549 lung cancer cells) and the in silico predictions (e.g., PI3K pathway) can now be integrated to form a testable hypothesis: "this compound inhibits the proliferation of A549 cells by binding to and inhibiting a key kinase in the PI3K/Akt pathway."

The next critical step is to prove that the compound physically engages this target in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this.

Principle of CETSA®

CETSA operates on the principle that a protein becomes more resistant to thermal denaturation when it is bound by a ligand. By heating intact cells treated with the compound to various temperatures and then measuring the amount of soluble target protein remaining, one can observe a "thermal shift" in the presence of a binding ligand.

Protocol 3: CETSA for Target Engagement
  • Cell Treatment: Culture the "hit" cell line (e.g., A549) to ~80% confluency. Treat the cells with either vehicle (DMSO) or a high concentration of the compound (e.g., 10-20x the IC50) for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Maintain one aliquot at room temperature as a control.

    • Expertise: The temperature range should bracket the known or predicted melting temperature (Tm) of the target protein.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Protein Detection (Western Blot): Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., PI3Kα) using Western Blotting or another quantitative protein detection method like ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates target engagement.

Signaling Pathway 1: Hypothesized PI3K/Akt/mTOR Pathway Modulation

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Compound (4-morpholin-4-ylbenzyl)amine hydrochloride Compound->PI3K Inhibits (Hypothesis) PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Hypothesized inhibition of the PI3K signaling cascade.

Stage 3: Downstream Functional Validation

Confirming target engagement with CETSA is a major milestone. The final step is to demonstrate that this binding event leads to a functional consequence on the target and its downstream signaling pathway.

Protocol 4: Western Blot for Pathway Analysis

This experiment tests whether the compound inhibits the signaling events downstream of the target protein.

  • Cell Treatment and Lysis: Seed A549 cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal pathway activity.

    • Causality: Serum starvation synchronizes the cells and establishes a low-activity baseline, making the effect of growth factor stimulation more pronounced and easier to measure.

  • Pre-treatment and Stimulation: Pre-treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10 µM) for 2 hours. Then, stimulate the cells with a growth factor known to activate the pathway (e.g., insulin or EGF) for 15-30 minutes. Include vehicle-only and non-stimulated controls.

  • Lysate Preparation: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Trustworthiness: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation status of signaling proteins, which is the primary readout of pathway activity.

  • Western Blotting: Quantify protein concentration in the lysates, then separate equal amounts of protein by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies specific for the phosphorylated forms of key downstream proteins (e.g., phospho-Akt Ser473, phospho-S6K) and their total protein counterparts as loading controls.

  • Analysis: A dose-dependent decrease in the phosphorylated proteins in the compound-treated lanes, relative to the stimulated control, confirms functional inhibition of the pathway.

Conclusion

This technical guide has outlined a systematic, multi-stage strategy for elucidating the mechanism of action of a novel compound, this compound. By progressing logically from broad phenotypic observation to specific target engagement and functional validation, this framework maximizes the probability of success while ensuring data integrity at each stage. The culmination of these efforts will be a comprehensive understanding of the compound's MoA, a critical prerequisite for any further preclinical and clinical development.

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The Morpholine Scaffold: A Privileged Structure for Diverse Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both nitrogen and oxygen, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, have made it a cornerstone in the design of a multitude of clinically successful and experimental drugs. This technical guide provides a comprehensive exploration of the therapeutic targets of morpholine-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies that underpin their development. We will dissect key examples from oncology, infectious diseases, and neurology, offering field-proven insights into why this unassuming scaffold continues to be a powerful tool in the quest for novel therapeutics.

The Versatility of the Morpholine Moiety in Drug Design

The prevalence of the morpholine scaffold in bioactive molecules is not coincidental.[1][2] Its utility stems from a combination of advantageous properties that medicinal chemists leverage to enhance the drug-like qualities of a lead compound. The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets, while the nitrogen atom provides a point for substitution and can be tailored to modulate basicity and overall physicochemical properties.[1] Furthermore, the morpholine ring often imparts favorable pharmacokinetics, improving metabolic stability and reducing off-target toxicities.[1]

Key Therapeutic Targets of Morpholine-Containing Compounds

The versatility of the morpholine scaffold is evident in the broad range of biological targets it can be tailored to inhibit or modulate. This guide will focus on some of the most significant and well-established therapeutic areas where morpholine-containing drugs have made a substantial impact.

Oncology: Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent driver in many human cancers, making it a prime target for therapeutic intervention.[3][4] Morpholine-containing compounds have proven to be particularly effective as inhibitors of this pathway.

A recurring theme in the interaction of morpholine-containing inhibitors with PI3K and mTOR is the crucial role of the morpholine's oxygen atom in forming a hydrogen bond with the hinge region of the kinase domain.[5] This interaction mimics the hydrogen bond formed by the adenine moiety of ATP, allowing these compounds to act as competitive inhibitors.

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cell signaling and the points of inhibition by morpholine-containing drugs.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt p-Ser473 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Gedatolisib Gedatolisib (PI3K/mTOR Inhibitor) Gedatolisib->PI3K Gedatolisib->mTORC2 Gedatolisib->mTORC1 Copanlisib Copanlisib (PI3K Inhibitor) Copanlisib->PI3K

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-containing drugs.

Gedatolisib is a potent, intravenous, dual inhibitor of all four Class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2).[6][7] This comprehensive blockade of the PI3K/Akt/mTOR pathway is designed to overcome the adaptive resistance mechanisms that can limit the efficacy of single-target inhibitors.[6]

Table 1: In Vitro Inhibitory Activity of Gedatolisib

Target IC50 (nM)
PI3Kα 0.4[8][9]
PI3Kγ 5.4[8][9]

| mTOR | 1.6[8][9] |

The clinical efficacy of Gedatolisib was demonstrated in the Phase 3 VIKTORIA-1 trial in patients with HR+/HER2- advanced breast cancer who had progressed after CDK4/6 inhibitor therapy.[1][3][4][10][11]

Table 2: Clinical Efficacy of Gedatolisib in the VIKTORIA-1 Trial (PIK3CA wild-type cohort)

Treatment Arm Median Progression-Free Survival (PFS) Hazard Ratio (HR) vs. Fulvestrant
Gedatolisib + Palbociclib + Fulvestrant 9.3 months[1][10][11] 0.24[1][10]
Gedatolisib + Fulvestrant 7.4 months[1][10] 0.33[1][10]

| Fulvestrant alone | 2.0 months[1][10] | - |

Copanlisib is an intravenous pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[10][12] It is approved for the treatment of relapsed follicular lymphoma in patients who have received at least two prior systemic therapies.[12]

Table 3: In Vitro Inhibitory Activity of Copanlisib

Target IC50 (nM)
PI3Kα 0.5[13][14][15][16][17]
PI3Kδ 0.7[13][14][15][16][17]
PI3Kβ 3.7[13][14][15][16][17]

| PI3Kγ | 6.4[13][14][15][16][17] |

The efficacy of Copanlisib was established in the Phase II CHRONOS-1 study.[5][12][18]

Table 4: Clinical Efficacy of Copanlisib in the CHRONOS-1 Trial (Follicular Lymphoma patients)

Efficacy Endpoint Result
Objective Response Rate (ORR) 59%[12][18]
Complete Response (CR) 14%[18]

| Median Progression-Free Survival (PFS) | 11.2 months[12][18][19] |

Infectious Diseases: Targeting Bacterial Protein Synthesis

The unique structural features of the morpholine ring have also been exploited in the development of novel antibiotics.

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class. It has a unique mechanism of action, inhibiting the initiation of bacterial protein synthesis.[20] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[15] This distinct mechanism means there is no cross-resistance with other protein synthesis inhibitors.[20] Linezolid is particularly effective against multi-drug resistant Gram-positive bacteria.

Table 5: Linezolid Minimum Inhibitory Concentration (MIC) Values

Organism MIC90 (μg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA) 2[21][22]
Vancomycin-resistant Enterococcus faecium (VRE) 2[21][22]

| Streptococcus pneumoniae | 1-2[23] |

Central Nervous System Disorders: Modulating Neurotransmitter Systems and Enzymes

The ability of the morpholine moiety to improve blood-brain barrier penetration has made it a valuable component in the design of drugs targeting the central nervous system (CNS).

Morpholine-containing compounds like Reboxetine and Viloxazine act as selective norepinephrine reuptake inhibitors (NRIs), leading to increased levels of norepinephrine in the synaptic cleft. This mechanism is effective in the treatment of depression and attention-deficit/hyperactivity disorder (ADHD).

Table 6: Inhibitory Activity of Morpholine-Containing NRIs

Compound Target IC50 (µM) Ki (µM)
Viloxazine Norepinephrine Transporter (NET) 0.2[24] - 0.5[25] 0.63[24][26]

| Reboxetine | Norepinephrine Transporter (NET) | - | - |

In the context of neurodegenerative diseases such as Parkinson's and Alzheimer's, the inhibition of monoamine oxidase B (MAO-B) can increase the levels of dopamine in the brain. Morpholine-based chalcones have emerged as potent and selective inhibitors of MAO-B.[2][27][28][29][30]

Table 7: Inhibitory Activity of Morpholine-Based Chalcones against MAO-B

Compound IC50 (µM) Ki (µM)
MO1 0.030[2][27][29][30] 0.018[2]

| f2 | 0.087[28] | 0.020[28] |

Other Therapeutic Areas

The applications of morpholine-containing compounds extend beyond the areas detailed above. For example, Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][3][13][24][31] It works by blocking the action of substance P in the brain's vomiting center.[1][13]

Experimental Protocols

The discovery and development of morpholine-based therapeutics rely on a suite of robust experimental methodologies. This section provides an overview of key protocols for the synthesis and evaluation of these compounds.

General Synthesis of Morpholine-Containing Scaffolds

A common strategy for the synthesis of substituted morpholines involves the nucleophilic substitution of a reactive precursor with morpholine. For more complex structures, such as the dimorpholinoquinazoline core found in some PI3K inhibitors, a multi-step synthesis is required.

Protocol 1: Synthesis of a Dimorpholinoquinazoline-Based PI3K Inhibitor Precursor

This protocol is a generalized representation based on the synthesis of 7-aryl-2,4-bis(morpholino)quinazoline.[32]

  • Reduction of Nitro group: Start with a substituted 2-nitrobenzoic acid. Reduce the nitro group to an amine using a reducing agent like tin(II) chloride in an acidic medium.

  • Cyclization to Quinazolinedione: React the resulting aminobenzoic acid with urea at elevated temperatures to form the quinazolinedione ring system.

  • Chlorination: Treat the quinazolinedione with a chlorinating agent such as phosphorus oxychloride to convert the hydroxyl groups to chlorides, forming a dichlorinated quinazoline.

  • Morpholine Substitution: React the dichlorinated quinazoline with morpholine in a suitable solvent like dichloromethane. This will substitute the chlorine atoms with morpholine moieties.

  • Suzuki Coupling: Introduce an aryl group at a specific position (e.g., the 7-position) via a Suzuki cross-coupling reaction with an appropriate boronic acid or ester.

  • Deprotection (if necessary): If any protecting groups were used on the aryl boronic acid, remove them in the final step to yield the desired dimorpholinoquinazoline derivative.

Synthesis_Workflow Start Substituted 2-Nitrobenzoic Acid Step1 Reduction Start->Step1 Intermediate1 Aminobenzoic Acid Step1->Intermediate1 Step2 Cyclization with Urea Intermediate1->Step2 Intermediate2 Quinazolinedione Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 Intermediate3 Dichlorinated Quinazoline Step3->Intermediate3 Step4 Morpholine Substitution Intermediate3->Step4 Intermediate4 Dimorpholinoquinazoline Step4->Intermediate4 Step5 Suzuki Coupling Intermediate4->Step5 Final_Product Final Product Step5->Final_Product

Figure 2: Generalized workflow for the synthesis of a dimorpholinoquinazoline derivative.

High-Throughput Screening for PI3K/mTOR Inhibitors

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular choice for high-throughput screening of kinase inhibitors due to their sensitivity and robustness.[33][34][35]

Protocol 2: HTRF Assay for PI3K Inhibitor Screening

This protocol is a generalized representation of a competitive binding HTRF assay.

  • Assay Plate Preparation: In a 384-well plate, add the test compounds at various concentrations. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition: Add the PI3K enzyme and its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to each well.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution containing EDTA.

  • Detection: Add a detection mix containing a europium-labeled antibody that recognizes the product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), and an acceptor fluorophore (e.g., allophycocyanin) linked to a PIP3-binding protein.

  • Signal Measurement: After an incubation period, read the plate on an HTRF-compatible reader. A decrease in the HTRF signal indicates inhibition of the PI3K enzyme.

HTRF_Workflow Start Prepare Assay Plate (Compounds & Controls) Step1 Add PI3K Enzyme & PIP2 Substrate Start->Step1 Step2 Initiate with ATP Step1->Step2 Step3 Incubate Step2->Step3 Step4 Stop Reaction (EDTA) Step3->Step4 Step5 Add HTRF Detection Reagents Step4->Step5 Step6 Incubate Step5->Step6 End Read HTRF Signal Step6->End

Figure 3: General workflow for a PI3K inhibitor HTRF assay.

Cellular Assay for PI3K/Akt Pathway Inhibition

Western blotting is a standard technique to confirm the on-target effects of a PI3K/Akt pathway inhibitor in a cellular context.[36][37]

Protocol 3: Western Blot Analysis of Akt Phosphorylation

  • Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat the cells with the morpholine-containing inhibitor at various concentrations for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473 or Thr308) and total Akt.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt, which reflects the level of pathway inhibition.

Future Perspectives and Conclusion

The morpholine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Its favorable properties and synthetic tractability ensure its continued prominence in drug discovery. Future research will likely focus on the development of more selective inhibitors to minimize off-target effects, the exploration of novel therapeutic targets, and the use of morpholine-containing compounds in combination therapies to overcome drug resistance.

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  • Aprepitant. StatPearls - NCBI Bookshelf. [Link]

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An In-depth Technical Guide to the In Vitro Screening of (4-morpholin-4-ylbenzyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro screening of (4-morpholin-4-ylbenzyl)amine hydrochloride, a synthetic compound featuring a morpholine moiety. The strategic approach detailed herein is grounded in the well-established role of the morpholine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3][4][5] Given that the proviral insertion site of Moloney murine leukemia (PIM) kinases, a family of serine/threonine kinases, are implicated in various cancers and are known targets for morpholine-containing compounds, this screening cascade will initially focus on PIM-1 kinase.[6][7][8][9] Subsequently, the investigation will broaden to elucidate the compound's cellular effects, including its impact on cell proliferation, cell cycle progression, and relevant signaling pathways.

Part 1: Strategic Screening Cascade

The proposed in vitro screening of this compound is designed as a multi-tiered approach. This cascade initiates with a focused biochemical assay to determine direct enzyme inhibition, followed by progressively more complex cell-based assays to assess cellular potency and mechanism of action.

G A Tier 1: Biochemical Assay Direct PIM-1 Kinase Inhibition B Tier 2: Cellular Proliferation Assays Broad Anti-proliferative Effects A->B Proceed if IC50 < 10 µM C Tier 3: Mechanistic Cellular Assays Cell Cycle Analysis & Apoptosis Induction B->C Confirm cellular activity D Tier 4: Target Engagement & Pathway Analysis Downstream Signaling Effects (p-AKT) C->D Elucidate mechanism

Caption: A tiered in vitro screening cascade for this compound.

Part 2: Experimental Protocols and Rationale

Tier 1: Direct PIM-1 Kinase Inhibition Assay (Biochemical)

Rationale: The initial step is to ascertain if this compound directly inhibits PIM-1 kinase activity in a cell-free system. A radiometric assay is considered the gold standard for its sensitivity and direct measurement of substrate phosphorylation.[10]

Protocol: Radiometric PIM-1 Kinase Assay [9]

  • Reagents and Materials:

    • Recombinant human PIM-1 kinase

    • Peptide substrate (e.g., RSRHSSYPAGT)[9]

    • [γ-³³P]-ATP

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • This compound (dissolved in DMSO)

    • Positive control inhibitor (e.g., Staurosporine)[9]

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a microplate, combine the recombinant PIM-1 kinase, the test compound at various concentrations, and the peptide substrate in the kinase reaction buffer.

    • Initiate the kinase reaction by adding [γ-³³P]-ATP.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]-ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundPIM-1 IC50 (nM)
This compoundExperimental
Staurosporine (Positive Control)2.6[9]
Tier 2: Cellular Proliferation Assays

Rationale: Following the biochemical validation of PIM-1 inhibition, the next logical step is to assess the compound's effect on the proliferation of cancer cells. A panel of cell lines with varying levels of PIM-1 expression should be used. The CellTiter-Glo® luminescent assay is a robust method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.[11][12] For real-time analysis of cell growth, the IncuCyte® live-cell imaging system offers a non-invasive, kinetic measurement of cell proliferation.[13][14][15]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [11][12]

  • Cell Lines:

    • High PIM-1 expressing cell line (e.g., RWPE2 prostate cancer cells)[6]

    • Low PIM-1 expressing cell line (e.g., LNCaP prostate cancer cells)[6]

    • A non-cancerous control cell line (e.g., primary human epithelial cells)

  • Procedure:

    • Seed the selected cell lines in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Measure the luminescence using a plate reader.

    • Calculate the percent viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Protocol: IncuCyte® Live-Cell Proliferation Assay [13][16]

  • Procedure:

    • Seed cells in a 96-well plate.

    • Add a serial dilution of this compound to the appropriate wells.

    • Place the plate inside the IncuCyte® system.

    • Acquire phase-contrast images at regular intervals (e.g., every 2 hours) for the duration of the experiment (e.g., 72 hours).

    • Analyze the images using the IncuCyte® software to determine the percent confluence over time.

    • Generate growth curves and calculate the GI50 based on the confluence at the end of the experiment.

Data Presentation:

Cell LinePIM-1 ExpressionGI50 (µM) - CellTiter-Glo®GI50 (µM) - IncuCyte®
RWPE2HighExperimentalExperimental
LNCaPLowExperimentalExperimental
Primary CellsN/AExperimentalExperimental
Tier 3: Mechanistic Cellular Assays - Cell Cycle Analysis

Rationale: To understand the mechanism behind the observed anti-proliferative effects, it is crucial to investigate the compound's impact on cell cycle progression. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19][20][21]

G cluster_workflow Cell Cycle Analysis Workflow start Seed and Treat Cells harvest Harvest and Fix Cells (70% Ethanol) start->harvest stain Stain with Propidium Iodide and RNase harvest->stain acquire Acquire Data (Flow Cytometer) stain->acquire analyze Analyze DNA Content Histograms acquire->analyze end Determine Cell Cycle Arrest analyze->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol: Cell Cycle Analysis by Flow Cytometry [17][18][19]

  • Procedure:

    • Seed a high PIM-1 expressing cell line (e.g., RWPE2) in 6-well plates.

    • Treat the cells with this compound at its GI50 and 2x GI50 concentrations for 24 and 48 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[19]

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

TreatmentConcentration% G0/G1% S% G2/M
Vehicle Control-Exp.Exp.Exp.
CompoundGI50Exp.Exp.Exp.
Compound2x GI50Exp.Exp.Exp.
Tier 4: Target Engagement and Pathway Analysis

Rationale: To confirm that the cellular effects of this compound are mediated through the inhibition of PIM-1, it is essential to examine the phosphorylation status of its downstream targets. The PI3K/AKT signaling pathway is a well-established downstream effector of PIM-1.[22] Western blotting can be employed to detect changes in the phosphorylation of AKT at Ser473.[22][23][24][25][26]

G PIM1 PIM-1 Kinase AKT AKT PIM1->AKT Phosphorylates Compound (4-morpholin-4-ylbenzyl)amine hydrochloride Compound->PIM1 Inhibits pAKT p-AKT (Ser473) (Active) AKT->pAKT Activation Proliferation Cell Proliferation & Survival pAKT->Proliferation

Caption: PIM-1 signaling pathway and the inhibitory effect of the compound.

Protocol: Western Blotting for Phospho-AKT (Ser473) [22][23]

  • Procedure:

    • Seed a high PIM-1 expressing cell line in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations for a specified time (e.g., 2-4 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

Part 3: Advanced and Confirmatory Assays

For a more in-depth understanding of the compound's mechanism of action, further assays can be considered:

  • Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) Assays: These assays can be used to confirm direct target engagement in living cells by measuring the proximity between the compound (if fluorescently labeled) or a tagged PIM-1 protein and a known interaction partner.[27][28][29][30][31]

  • Kinase Profiling: To assess the selectivity of this compound, it can be screened against a broad panel of kinases.[10][32][33][34][35] This is crucial for identifying potential off-target effects.

References

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • PubMed. Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells. [Link]

  • Sartorius. Cell Proliferation Assays for Live-Cell Analysis. [Link]

  • National Institutes of Health. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. [Link]

  • National Institutes of Health. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. [Link]

  • National Institutes of Health. Real time visualization of cancer cell death, survival and proliferation using fluorochrome-transfected cells in an IncuCyte® imaging system. [Link]

  • National Institutes of Health. Assaying cell cycle status using flow cytometry. [Link]

  • University of Cambridge. Cell Cycle Tutorial Contents. [Link]

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  • proLékaře.cz. Detection of Protein‑protein Interactions by FRET and BRET Methods. [Link]

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  • Sartorius. Incucyte® Label-Free Cell Proliferation Assay. [Link]

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  • MDPI. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. [Link]

  • National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. [Link]

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  • ResearchGate. synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. [Link]

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  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • ResearchGate. (PDF) morpholine antimicrobial activity. [Link]

  • PubMed. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

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The Versatile Benzylamine Scaffold: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzylamine motif, a seemingly simple chemical entity, represents a cornerstone in modern medicinal chemistry. Its presence in a vast array of biologically active compounds, from enzyme inhibitors to receptor modulators, underscores its significance as a privileged scaffold in drug discovery. The inherent versatility of the benzylamine core, characterized by a benzyl group attached to an amine, allows for extensive structural modifications. This amenability to substitution on both the aromatic ring and the nitrogen atom provides a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of molecules, thereby optimizing their interactions with biological targets.

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of benzylamine derivatives across various therapeutic areas. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between structural modifications and biological outcomes, offering field-proven insights for the rational design of novel therapeutics.

Benzylamine Derivatives as Potent Enzyme Inhibitors

The benzylamine scaffold has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors, playing crucial roles in the modulation of key physiological pathways.

Monoamine Oxidase (MAO) Inhibition: Modulating Neurotransmitter Levels

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibitors of these enzymes are established therapies for depression and neurodegenerative disorders like Parkinson's disease. Benzylamine derivatives have been extensively investigated as MAO inhibitors, with specific structural features dictating their potency and selectivity for the two isoforms.

Key SAR Insights for MAO Inhibition:

  • Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence inhibitory activity. Electron-withdrawing groups, such as halogens, at the meta or para positions often enhance MAO-B inhibitory potency. For instance, the presence of a fluorine atom at the para-position of the benzyl ring can lead to selective MAO-A inhibition.[2]

  • Amine Substituents: The nature of the substituent on the nitrogen atom is crucial. Small, linear alkyl groups tend to favor MAO-B inhibition. The presence of a propargyl group is a classic feature of irreversible MAO inhibitors like selegiline.

  • Linker Modifications: Altering the methylene bridge between the phenyl ring and the amine can impact activity. The introduction of additional functional groups or conformational constraints can modulate the binding affinity and selectivity.

Quantitative Structure-Activity Relationship of Benzylamine Derivatives as MAO-B Inhibitors

CompoundR1 (para-position)R2 (Amine)IC50 (µM) for hMAO-BReference
4i -F-SO2-(4-chlorophenyl)0.041 ± 0.001[1]
4t -Cl-SO2-(4-fluorophenyl)0.065 ± 0.002[1]
BB-4h -NO2-COCH2S-(5-chlorobenzothiazol-2-yl)2.95 ± 0.09[3]
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition: A Target in Hormone-Dependent Cancers

17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a key enzyme in the biosynthesis of testosterone, catalyzing the conversion of androstenedione to testosterone.[4] Its inhibition is a promising strategy for the treatment of hormone-dependent diseases like prostate cancer. Aryl benzylamines have emerged as a potent class of 17β-HSD3 inhibitors.

Key SAR Insights for 17β-HSD3 Inhibition:

  • Hydrophobic Headgroup: A large, hydrophobic headgroup is generally required for potent inhibition. Diphenyl ether moieties have shown significant activity.

  • Central Aromatic Ring Substitution: The substitution pattern on the central phenyl ring of the benzylamine core is critical. An N-acetamide group at the ortho-position has been found to be optimal for activity.[4] Shifting this group to the meta or para position leads to a decrease in inhibitory potency.

  • Amine Linker and N-Substitution: Modifications to the amine linker and the substituents on the nitrogen atom can influence activity. N-alkylation or N-acetylation can significantly impact the compound's interaction with the enzyme's active site.

Quantitative Structure-Activity Relationship of Benzylamine Derivatives as 17β-HSD3 Inhibitors

CompoundModificationsIC50 (nM)Cell LineReference
1 N-(2-((2-(4-chlorophenoxy)phenylamino)methyl)phenyl)acetamide900-[4]
29 N-(2-((1-acetylpiperidin-4-yl)amino)benzyl)-N-(2-(4-chlorophenoxy)phenyl)acetamide76-[4]
30 N-(2-(1-(2-(4-chlorophenoxy)phenylamino)ethyl)phenyl)acetamide74-[4]
RM-532-105 Androsterone derivative5HEK-293 (overexpressing h17β-HSD3)[4]
RM-532-105 Androsterone derivative13LNCaP (overexpressing h17β-HSD3)[4]

Antifungal Activity of Benzylamine Derivatives

Benzylamine-based compounds, such as butenafine, are established antifungal agents. Their mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This disruption of the fungal cell membrane leads to cell death.

Key SAR Insights for Antifungal Activity:

  • Lipophilic Side Chain: A long, lipophilic side chain attached to the nitrogen atom is crucial for antifungal activity. This is exemplified by the tert-butyl group in butenafine.

  • Aromatic Moiety: The nature of the aromatic ring system influences the antifungal spectrum and potency. Naphthylmethyl groups, as seen in terbinafine and naftifine, are common. Phenyl-substituted benzylamines have also shown significant activity.

  • Substitution on the Benzyl Ring: The introduction of substituents on the benzyl ring can modulate the antifungal potency. Aromatic ether or short alkyl ether side chains have been shown to impart significant activity against Candida glabrata.

Antifungal Activity of Benzylamine Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference
TerbinafineDermatophytes0.001 - 0.05[5]
ButenafineDermatophytes-[5]
N-aryl-N-benzylaminesDermatophytes3.12 - 6.25[6]
Triazole derivatives with benzyl groupCandida albicans0.25[7]

Experimental Protocols

To facilitate further research and development in this area, detailed protocols for key assays are provided below.

Synthesis of Substituted Benzylamine Derivatives via Reductive Amination

This protocol describes a general and widely used method for the synthesis of N-substituted benzylamines.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the desired substituted benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add the corresponding primary or secondary amine (1.0-1.2 equivalents) to the solution.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4) (1.5-2.0 equivalents), portion-wise.

  • Reaction Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired benzylamine derivative.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is a common method to determine the inhibitory activity of compounds against MAO-A and MAO-B.

Protocol:

  • Reagent Preparation:

    • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Enzyme Solution: Prepare solutions of recombinant human MAO-A and MAO-B in MAO Assay Buffer to the desired concentration.

    • Substrate Solution: Prepare a stock solution of a suitable substrate, such as kynuramine, in the assay buffer.

    • Test Compound Solutions: Prepare serial dilutions of the test compounds in DMSO.

    • Detection Reagent: Prepare a working solution containing horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex® Red) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the enzyme solution (MAO-A or MAO-B) to each well.

    • Add 2 µL of the test compound solution or vehicle (DMSO) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Immediately add 50 µL of the detection reagent to each well.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex® Red) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit the conversion of androstenedione to testosterone in cells expressing 17β-HSD3.

Protocol:

  • Cell Culture: Culture HEK-293 cells stably transfected with an expression vector for human 17β-HSD3 in a suitable growth medium.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO) or vehicle control for a predetermined period (e.g., 1 hour).

  • Substrate Addition: Add a solution of the substrate, androstenedione (often radiolabeled, e.g., [3H]-androstenedione), to each well.

  • Incubation: Incubate the plates at 37°C for a specific duration (e.g., 2-4 hours) to allow for the enzymatic conversion.

  • Steroid Extraction: Stop the reaction and extract the steroids from the cell culture medium using an organic solvent (e.g., ethyl acetate).

  • Analysis: Separate the substrate (androstenedione) and the product (testosterone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of testosterone produced. If a radiolabeled substrate was used, this can be done by scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing Key Pathways and Workflows

To better understand the context in which benzylamine derivatives exert their effects, the following diagrams illustrate relevant biological pathways and experimental workflows.

G cluster_synthesis Synthesis Workflow cluster_assay Enzyme Inhibition Assay Workflow Benzaldehyde Benzaldehyde Imine Formation Imine Formation Benzaldehyde->Imine Formation Amine Amine Amine->Imine Formation Reduction Reduction Imine Formation->Reduction Benzylamine Derivative Benzylamine Derivative Reduction->Benzylamine Derivative Enzyme Enzyme Reaction Reaction Enzyme->Reaction Inhibitor Inhibitor Inhibitor->Reaction Substrate Substrate Substrate->Reaction Detection Detection Reaction->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Generalized workflows for the synthesis of benzylamine derivatives and the assessment of their enzyme inhibitory activity.

G cluster_MAO Monoamine Neurotransmitter Metabolism Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine MAO MAO Dopamine->MAO Degradation Metabolites Metabolites MAO->Metabolites Norepinephrine Norepinephrine Norepinephrine->MAO Degradation Serotonin Serotonin Serotonin->MAO Degradation

Caption: Simplified pathway of monoamine neurotransmitter degradation by Monoamine Oxidase (MAO).[8]

G cluster_Testosterone Testosterone Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione 17beta-HSD3 17beta-HSD3 Androstenedione->17beta-HSD3 Conversion Testosterone Testosterone 17beta-HSD3->Testosterone

Caption: Key step in testosterone biosynthesis catalyzed by 17β-HSD3.[9]

Conclusion

The benzylamine scaffold continues to be a remarkably fruitful starting point for the design and development of new therapeutic agents. Its structural simplicity belies its chemical versatility, allowing for the creation of a diverse range of molecules with tailored biological activities. A thorough understanding of the structure-activity relationships of benzylamine derivatives is paramount for medicinal chemists seeking to exploit this privileged scaffold. By systematically exploring the impact of substitutions on the aromatic ring and the amine functionality, researchers can rationally design novel compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for those engaged in the exciting and ever-evolving field of benzylamine-based drug discovery.

References

  • Flow diagram of the monoamine neurotransmitter biosynthesis pathway. ResearchGate. Available at: [Link].

  • Vicker, N., Bailey, H. V., Smith, A., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 26(23), 7166. Available at: [Link].

  • Al-gawhari, F. H., Al-Said, M. S., Ghorab, M. M., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1422–1432. Available at: [Link].

  • Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. National Institutes of Health. Available at: [Link].

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link].

  • Benzylamine. Wikipedia. Available at: [Link].

  • Wang, S., Xing, J., Li, Z., et al. (2014). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 8, 1947–1960. Available at: [Link].

  • Synthesis and SAR of hydroxybenzylamine derivative as promising antibacterial agents. ResearchGate. Available at: [Link].

  • Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. PubMed. Available at: [Link].

  • Inhibition of type-3 17 beta-hydroxysteroid dehydrogenase expressed in HEK293 cells at 37 degree C pH7.4. PubChem. Available at: [Link].

  • Metabolic pathway of testosterone production. HSD: hydroxysteroid dehydrogenase. CYP: cytocrome P450 enzymes. ResearchGate. Available at: [Link].

  • Functional Analysis of HSD17B3-Deficient Male Mice Reveals Roles for HSD17B7 and HSD17B12 in Testosterone Biosynthesis. PMC. Available at: [Link].

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available at: [Link].

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  • Screening for androgen agonists using autonomously bioluminescent HEK293 reporter cells. Semantic Scholar. Available at: [Link].

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  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. PubMed Central. Available at: [Link].

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A Technical Guide to the Solubility and Stability of (4-morpholin-4-ylbenzyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-morpholin-4-ylbenzyl)amine hydrochloride is a morpholine-containing benzylamine derivative, a chemical scaffold of interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This guide provides an in-depth technical overview of the methodologies required to characterize the solubility and stability of this compound. We will explore the theoretical underpinnings of experimental choices, present detailed protocols, and discuss the interpretation of results, offering a comprehensive resource for researchers and drug development professionals.

Physicochemical Properties Overview

Before delving into experimental protocols, a foundational understanding of the molecule's properties is essential.

PropertyValueSource
Chemical Formula C₁₁H₁₆N₂O · HCl[1]
Molecular Weight 229 g/mol [1]
CAS Number 1106986-47-3[1]
Appearance Solid (Assumed)[1]
LogP 0.91[1]

The structure, featuring a basic amine and a morpholine moiety, suggests that its hydrochloride salt will exhibit aqueous solubility.[2] However, the benzyl group introduces a degree of lipophilicity. The hydrochloride salt form is chosen to enhance the solubility and stability of the free base.[3]

Part 1: Solubility Characterization

The solubility of an API is a critical determinant of its bioavailability. For amine hydrochloride salts, solubility can be influenced by pH, temperature, and the presence of common ions.[3] A comprehensive solubility profile is therefore essential.

The Scientific Rationale for Method Selection

To determine the solubility of this compound, the isothermal equilibrium method is the gold standard.[4] This method involves allowing the compound to reach equilibrium in a solvent over a set period, ensuring that the measured concentration represents the true thermodynamic solubility. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for quantification due to its specificity, sensitivity, and accuracy.[5]

Experimental Workflow for Solubility Determination

The following diagram outlines the workflow for determining the equilibrium solubility of the target compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Reporting prep_solutions Prepare Solvent Systems (e.g., Water, pH Buffers) add_excess Add Excess Compound to Vials prep_solutions->add_excess agitate Agitate at Constant Temperature (e.g., 25°C, 37°C for 24-72h) add_excess->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge sample_supernatant Filter Supernatant (0.22 µm) centrifuge->sample_supernatant dilute Dilute Sample sample_supernatant->dilute hplc_quant Quantify via Validated HPLC Method dilute->hplc_quant calculate Calculate Solubility (mg/mL) hplc_quant->calculate report Report as Mean ± SD calculate->report

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

  • This compound (purity > 99%)

  • Analytical grade solvents (e.g., deionized water, phosphate buffers at pH 4.5, 6.8, and 7.4)

  • Thermostatic shaker bath

  • Calibrated analytical balance and pH meter

  • Centrifuge

  • Validated HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of the compound to vials containing a known volume of each solvent. "Excess" is visually confirmed by the presence of undissolved solid.

  • Equilibration: Place the sealed vials in a thermostatic shaker bath at controlled temperatures (e.g., 25°C and 37°C) and agitate for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.[4]

  • Sample Processing:

    • Remove vials and allow them to stand at the experimental temperature for 30 minutes.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[4]

  • Quantification:

    • Accurately dilute the filtered supernatant with the mobile phase to a concentration within the validated range of the HPLC method.

    • Analyze the diluted sample using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in mg/mL. Perform each experiment in triplicate to ensure reproducibility.

Hypothetical Solubility Data

The following table presents plausible solubility data for the compound, illustrating how results should be structured.

Solvent SystemTemperature (°C)Solubility (mg/mL) (Mean ± SD, n=3)
Deionized Water2515.2 ± 0.8
pH 4.5 Buffer2525.6 ± 1.1
pH 6.8 Buffer2518.9 ± 0.9
pH 7.4 Buffer2512.5 ± 0.7
Deionized Water3721.5 ± 1.0
pH 7.4 Buffer3717.8 ± 0.9

Interpretation: The data suggests that the solubility of this amine hydrochloride is pH-dependent, with higher solubility in more acidic conditions, which is expected for a basic compound. Solubility also increases with temperature, indicating an endothermic dissolution process.

Part 2: Stability Characterization and Forced Degradation

Stability testing is crucial for identifying potential degradation pathways, developing stable formulations, and establishing a shelf-life.[6] Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A(R2)) that intentionally degrades the API to develop and validate a stability-indicating analytical method.[7][8][9]

The Scientific Rationale for Stress Conditions

Forced degradation studies expose the API to conditions more severe than accelerated stability testing to identify likely degradation products.[9] The standard stress conditions include acid and base hydrolysis, oxidation, heat, and light, which cover the most common degradation pathways for organic molecules.[7] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the molecule.[7]

Experimental Workflow for Forced Degradation

This diagram illustrates the logical flow of a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare API Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (e.g., 80°C, Solid State) prep_stock->thermal photo Photolytic (ICH Q1B Conditions) prep_stock->photo sample_timepoint Sample at Time Points acid->sample_timepoint base->sample_timepoint oxidation->sample_timepoint thermal->sample_timepoint photo->sample_timepoint neutralize Neutralize (if applicable) sample_timepoint->neutralize analyze_hplc Analyze via HPLC-UV/MS neutralize->analyze_hplc mass_balance Assess Mass Balance analyze_hplc->mass_balance peak_purity Evaluate Peak Purity mass_balance->peak_purity identify_degradants Identify Degradants peak_purity->identify_degradants

Caption: Workflow for a Forced Degradation Study.

Detailed Protocol for Forced Degradation Studies

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • HCl, NaOH, H₂O₂ solutions

  • Validated HPLC system with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (MS)

  • Photostability chamber

  • Temperature-controlled oven

Procedure: A stock solution of the API (e.g., 1 mg/mL) is typically used for solution-state studies.[10]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and analyze.[11]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Sample as above and neutralize with HCl before analysis.[11]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature and protect from light. Sample at short intervals (e.g., 0.5, 1, 2, 4 hours) due to the often rapid nature of oxidation.[7][11]

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) in an oven.[10] Sample at various time points, dissolve in the mobile phase, and analyze.

  • Photolytic Degradation: Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be protected from light.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[5]

Key Method Development Attributes:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate polar degradants from the non-polar API.[5]

  • Detection: A PDA detector is crucial for assessing peak purity and identifying the optimal wavelength for detection. Mass spectrometry (MS) is invaluable for identifying the mass of degradants, which aids in structure elucidation.[5]

Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The key aspect for a stability-indicating method is demonstrating specificity, i.e., the ability to resolve the main peak from all degradation products.

Hypothetical Forced Degradation Results
Stress ConditionObservation% Degradation (at final timepoint)Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24hSignificant degradation~15%Hydrolysis of the morpholine ring
0.1 M NaOH, 60°C, 24hModerate degradation~8%N-dealkylation
3% H₂O₂, RT, 4hRapid degradation~18%N-oxide formation
Dry Heat, 80°C, 72hMinimal degradation<2%-
Photolytic (ICH Q1B)Minor degradation~5%Dimerization products

Interpretation: The hypothetical data suggests that this compound is most susceptible to oxidative and acidic degradation. The morpholine ring and the benzylic amine are likely hotspots for degradation. The compound shows good stability against thermal stress. This information is critical for guiding formulation strategies (e.g., including antioxidants) and defining storage conditions (e.g., protection from light).

Conclusion

This technical guide outlines a systematic and scientifically grounded approach to characterizing the solubility and stability of this compound. By employing the isothermal equilibrium method for solubility and conducting comprehensive forced degradation studies in line with ICH guidelines, researchers can generate the critical data needed for robust formulation development and successful regulatory submissions. The interpretation of this data provides invaluable insights into the molecule's behavior, ultimately ensuring the development of a safe, stable, and effective drug product.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Forced Degradation Testing in Pharma. (2025).
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degrad
  • Forced Degrad
  • Solubility of Anhalamine Hydrochloride: A Qualit
  • This compound. Hit2Lead.
  • Solubility of organic amine salts. (2011). Sciencemadness.org.
  • Benzenamine, 4-(4-morpholinyl)-. PubChem.
  • 4-(Morpholine-4-sulfonyl)-benzylamine Hydrochloride. LGC Standards.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020).
  • Properties of Amines and their Hydrochloride Salt.
  • HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015).
  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (2015). PubMed Central.
  • Precaution on use of hydrochloride salts in pharmaceutical formul

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Methodological & Application

Application Notes and Protocols for (4-morpholin-4-ylbenzyl)amine hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of (4-morpholin-4-ylbenzyl)amine hydrochloride, a morpholine derivative, in a cell culture setting. Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, contributing to the development of various therapeutic agents, including anticancer and antidepressant drugs.[1][2] This guide, designed for senior application scientists, offers a framework for characterizing the cytotoxic and potential mechanistic effects of this compound. The protocols herein are structured to ensure scientific rigor and reproducibility, detailing procedures from stock solution preparation to functional cellular assays. While specific data on this compound is limited, this document establishes a foundational methodology for its investigation as a novel small molecule.

Introduction to this compound

This compound is a synthetic organic compound featuring a morpholine ring, a functional group known for its favorable physicochemical properties and broad pharmacological activities.[3] The morpholine moiety is a common building block in the synthesis of bioactive molecules, often enhancing solubility and metabolic stability.[1][4] The hydrochloride salt form of this compound is intended to improve its aqueous solubility.[5] Given the diverse biological roles of morpholine derivatives, it is critical to systematically evaluate the cellular effects of novel compounds like this compound.

This guide provides a structured approach to:

  • Properly handle and prepare this compound for in vitro studies.

  • Determine its cytotoxic profile across various cell lines.

  • Investigate its potential impact on cellular signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties for (4-morpholin-4-ylbenzyl)amine is presented in Table 1.

PropertyValueSource
CAS Number 214759-74-7[6]
Molecular Formula C₁₁H₁₆N₂O[6]
Molecular Weight 192.26 g/mol [6]

Experimental Workflow for Cellular Characterization

The following diagram outlines a logical workflow for the initial characterization of this compound in a cell culture model.

G cluster_0 Phase 1: Preparation & Range-Finding cluster_1 Phase 2: Definitive Cytotoxicity cluster_2 Phase 3: Mechanistic Insights prep Stock Solution Preparation dose_response Initial Dose-Response Screening (e.g., MTT Assay) prep->dose_response Wide concentration range ic50 IC50 Determination (MTT/WST-1 Assay) dose_response->ic50 Narrow concentration range ldh Membrane Integrity (LDH Assay) ic50->ldh Concentrations around IC50 western Western Blot Analysis (e.g., Apoptosis, Stress Pathways) ic50->western Select sublethal & lethal doses facs Flow Cytometry (e.g., Apoptosis, Cell Cycle) ic50->facs Select sublethal & lethal doses

Caption: Experimental workflow for characterizing this compound.

Detailed Protocols

Preparation of Stock Solutions

The accurate preparation of stock solutions is fundamental to the reproducibility of in vitro experiments.

Materials:

  • This compound powder

  • Sterile, nuclease-free dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water (H₂O) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

Protocol:

  • Solubility Testing: Due to the limited public data, it is crucial to first determine the optimal solvent. Test solubility in sterile H₂O, PBS, and DMSO at a high concentration (e.g., 10-50 mM). The hydrochloride salt form suggests aqueous solubility, but DMSO is a common solvent for organic molecules.

  • Primary Stock Solution (e.g., 10 mM in DMSO):

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh a small amount (e.g., 1.92 mg) of the compound into the tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM stock from 1.92 mg).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the primary stock solution in a sterile cell culture medium.

    • Causality Insight: The final concentration of DMSO in the culture medium should be kept constant across all experimental conditions, including vehicle controls, and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

Determination of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8]

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl).[9][10]

  • Plate reader capable of measuring absorbance at 570-590 nm.[11]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[9]

  • Compound Treatment:

    • Prepare a series of dilutions of the compound in a complete medium. A common starting range is 0.1, 1, 10, 50, and 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-cell" blank control.

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10-20 µL of 5 mg/mL MTT solution to each well.[9]

    • Incubate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.[10]

  • Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well.[9]

    • Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[11]

  • Data Acquisition:

    • Measure the absorbance at 590 nm with a reference wavelength of 620 nm.[9]

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

Concentration (µM)Absorbance (590 nm)% Viability vs. Control
0 (Vehicle)1.25 ± 0.08100%
0.11.22 ± 0.0797.6%
11.15 ± 0.0992.0%
100.85 ± 0.0668.0%
500.45 ± 0.0436.0%
1000.15 ± 0.0312.0%
Assessment of Membrane Integrity via LDH Assay

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[12]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates with cells treated as described in the MTT assay

  • Plate reader

Protocol:

  • Follow the manufacturer's protocol for the specific LDH assay kit being used.

  • Typically, this involves transferring a small aliquot of the cell culture supernatant to a new 96-well plate.

  • A reaction mixture containing a substrate for LDH is then added.

  • After a short incubation, the absorbance is read at the recommended wavelength.

  • Controls should include a background control (medium only), a low control (untreated cells), and a high control (cells lysed to release maximum LDH).

Mechanistic Investigation: Western Blot Analysis

To understand the potential mechanism of action, Western blotting can be used to analyze the expression of key proteins involved in cellular pathways such as apoptosis or stress responses.[13]

Hypothetical Signaling Pathway for Investigation:

G compound (4-morpholin-4-ylbenzyl)amine hydrochloride cell Cell compound->cell stress Cellular Stress (e.g., ROS, DNA damage) cell->stress bax Bax/Bak stress->bax bcl2 Bcl-2 stress->bcl2 apoptosis Apoptosis caspase Caspase-3 bax->caspase bcl2->caspase caspase->apoptosis

Caption: Hypothetical pathway of compound-induced apoptosis.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells in 6-well plates and treat with the compound at concentrations determined from the cytotoxicity assays (e.g., IC50 and a sublethal dose).

    • After the desired incubation period, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[13]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[13]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Troubleshooting

  • Poor Compound Solubility: If the hydrochloride salt is not readily soluble in aqueous solutions, prepare a higher concentration stock in DMSO. Ensure the final DMSO concentration in the culture medium is low and consistent.

  • High Variability in MTT Assay: Ensure even cell seeding and careful aspiration of the medium to avoid cell detachment. Thoroughly dissolve the formazan crystals before reading the absorbance.

  • No Signal in Western Blot: Optimize antibody dilutions and ensure complete protein transfer. Check the activity of the ECL substrate.

Conclusion

This document provides a robust framework for the initial in vitro characterization of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the cytotoxic effects and potential mechanisms of action of this novel compound, paving the way for further investigation in drug discovery and development.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-morpholin-4-ylphenyl)morpholin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 4-(4-morpholinyl)-. Retrieved from [Link]

  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Morpholine. Retrieved from [Link]

  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions. Journal of Medicinal Chemistry, 43(7), 1380-1397. Retrieved from [Link]

Sources

Topic: Quantitative Analysis of (4-morpholin-4-ylbenzyl)amine Hydrochloride: Validated HPLC-UV and UV-Vis Spectrophotometric Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides detailed analytical procedures for the accurate quantification of (4-morpholin-4-ylbenzyl)amine hydrochloride, a compound of interest in pharmaceutical development and chemical synthesis. We present two robust methods: a primary, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and a secondary, rapid UV-Vis Spectrophotometric method for routine analysis of pure substances. The causality behind experimental choices, comprehensive step-by-step protocols, and complete method validation procedures are detailed to ensure scientific integrity and immediate applicability in a research or quality control setting.

Introduction and Physicochemical Profile

This compound is a substituted benzylamine derivative incorporating a morpholine moiety. The presence of the primary amine and the morpholine nitrogen makes it a dibasic compound, which is supplied as a hydrochloride salt to improve its solubility and stability. Accurate quantification is critical for dosage form manufacturing, stability testing, and quality control of the active pharmaceutical ingredient (API). This guide is designed for researchers, analytical scientists, and drug development professionals requiring validated methods for this purpose.

Physicochemical Data Summary

PropertyValueSource/Comment
Chemical Structure (Image of structure to be inserted here)
Molecular Formula C₁₁H₁₇ClN₂OCalculated
Molecular Weight 228.72 g/mol Calculated
Appearance White to off-white solid (Expected)Based on similar amine hydrochlorides.
Solubility Expected to be soluble in water, methanol, and ethanol; sparingly soluble in less polar solvents like acetone.[1][2][3]The hydrochloride salt form significantly increases aqueous solubility.[4][5]
UV Absorbance Contains a substituted benzene chromophore, expecting UV absorbance maxima (λmax) in the 220-280 nm range.Inherent property for UV-based detection.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the gold standard for the quantification of this compound due to its high specificity, allowing for the separation of the main compound from potential impurities and degradation products.

Principle of the Method

The separation is achieved using reversed-phase chromatography, where the analyte is partitioned between a polar mobile phase and a non-polar stationary phase (C18). This compound, being a moderately polar compound, will be retained on the non-polar column. By using a buffered mobile phase with an organic modifier (acetonitrile), the analyte is eluted and detected by its absorbance of UV light. The area under the chromatographic peak is directly proportional to the concentration of the analyte in the sample.

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄, ACS grade or higher)

  • Phosphoric acid (85%, ACS grade or higher)

  • Water, HPLC grade or Milli-Q

  • 0.45 µm membrane filters (for mobile phase and sample filtration)

Instrumentation and Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and DAD/VWD detector.Standard equipment for robust chromatographic analysis.
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µmA C18 stationary phase provides excellent retention for moderately polar aromatic compounds.
Mobile Phase A: 25 mM Potassium Phosphate Buffer, pH 3.0B: AcetonitrileA buffered aqueous phase controls the ionization state of the amine for consistent retention. Acetonitrile is a common organic modifier providing good peak shape.
Gradient 0-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% B (re-equilibration)A gradient elution ensures that both the main analyte and any potential impurities with different polarities are eluted efficiently.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temp. 30 °CTemperature control ensures reproducible retention times.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion.
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection λ 225 nmThis wavelength provides high sensitivity for the benzene ring chromophore while minimizing interference from common solvents.
Run Time 25 minutesSufficient time for elution of the analyte and re-equilibration of the column.
Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and methanol.

  • Calibration Standards (10-200 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the mobile phase initial condition (80:20 Buffer:Acetonitrile).

  • Sample Solution (Target concentration ~100 µg/mL): Accurately weigh an amount of sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the 50:50 water/methanol mixture. Filter through a 0.45 µm syringe filter prior to injection.

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Reference Standard and Sample dissolve Dissolve in Diluent (50:50 Water/Methanol) weigh->dissolve calibrate Prepare Calibration Standards (Serial Dilution) dissolve->calibrate filtrate Filter Sample Solution (0.45 µm Syringe Filter) dissolve->filtrate inject Inject into HPLC System calibrate->inject filtrate->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peak Area detect->integrate curve Generate Calibration Curve (Area vs. Concentration) integrate->curve quantify Quantify Sample Concentration curve->quantify UVVIS_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing weigh Weigh Standard and Sample dissolve Dissolve and Dilute in Methanol weigh->dissolve scan Scan for λmax (200-400 nm) dissolve->scan measure Measure Absorbance of Standards & Sample scan->measure curve Generate Calibration Curve measure->curve calculate Calculate Concentration (Beer-Lambert Law) curve->calculate

Caption: Workflow for quantification by UV-Vis Spectrophotometry.

Discussion and Method Selection

  • The RP-HPLC-UV method is highly recommended for all official quality control, stability testing, and impurity profiling purposes. Its chromatographic separation step provides the specificity required to ensure that only the active ingredient is being quantified, which is a key regulatory expectation.

  • The UV-Vis Spectrophotometry method serves as an excellent tool for rapid, non-specific assays where the sample matrix is simple and known to be free of interfering substances. Its primary advantages are speed, simplicity, and lower operational cost.

References

  • The Royal Society of Chemistry. (2012). Analytical Methods.
  • OmicsOnline. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75655, Benzenamine, 4-(4-morpholinyl)-.
  • Choi, Y. H., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC.
  • University of Rochester, Department of Chemistry. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Wikipedia. (n.d.). Morpholine.
  • Sciencemadness Wiki. (2022). Morpholine.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of (4-morpholin-4-ylbenzyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of (4-morpholin-4-ylbenzyl)amine hydrochloride, a key intermediate in pharmaceutical synthesis. The described method is tailored for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, coupled with UV detection. All validation parameters—specificity, linearity, accuracy, precision, and robustness—were assessed and found to be within acceptable limits, ensuring the method is suitable for its intended purpose in a regulated environment.

Introduction

This compound is an aromatic amine derivative incorporating a morpholine moiety, often used as a building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for quality control.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity assessment and stability testing in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[1] This note describes the development and validation of a stability-indicating RP-HPLC method, capable of separating the main compound from its potential process-related impurities and degradation products.

Chromatographic Principles and Method Rationale

The successful development of an HPLC method hinges on understanding the physicochemical properties of the analyte.

  • Analyte Properties : (4-morpholin-4-ylbenzyl)amine is a basic compound due to the presence of two amine functional groups (a secondary amine within the morpholine ring and a primary benzylic amine). Its hydrochloride salt form ensures aqueous solubility. The benzyl group provides a chromophore suitable for UV detection. The UV spectrum of the structurally similar benzylamine shows absorbance maxima around 206 nm and 256 nm.[2] A wavelength of 256 nm was chosen for detection to minimize interference from common solvents while providing adequate sensitivity.

  • Stationary Phase Selection : A C18 (octadecylsilane) column was selected, as it is the most common stationary phase for reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds.[1]

  • Mobile Phase Selection :

    • pH Control : For basic analytes like amines, controlling the mobile phase pH is critical to ensure consistent retention and good peak shape.[3][4] At a pH well below the pKa of the amine groups, the analyte will be in its protonated (ionized) form. This reduces strong interactions with residual silanols on the silica backbone of the C18 column, thereby minimizing peak tailing. A phosphate buffer at pH 3.0 was chosen.

    • Organic Modifier : Acetonitrile was selected as the organic modifier (strong solvent) due to its low viscosity, low UV cutoff, and excellent elution strength for a wide range of compounds in reversed-phase HPLC.[1]

    • Gradient Elution : A gradient elution was employed to ensure that impurities with a wide range of polarities could be eluted and separated from the main peak within a reasonable run time. This is crucial for a purity method designed to detect both early and late-eluting impurities.

Experimental Protocol

Instrumentation and Materials
  • HPLC System : Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column : Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Chemicals : Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade), Orthophosphoric Acid (analytical grade), Water (HPLC grade), this compound reference standard and test samples.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
22.0
24.0
24.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 256 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A) : Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.[3][4]

  • Standard Solution Preparation (0.5 mg/mL) : Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution Preparation (0.5 mg/mL) : Prepare the test sample in the same manner as the standard solution.

Analytical Workflow Overview

The overall process from sample preparation to final data analysis is depicted in the following workflow diagram.

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Compound dissolve Dissolve in Diluent prep_start->dissolve vol_adjust Dilute to Final Volume dissolve->vol_adjust inject Inject into HPLC vol_adjust->inject Load Sample separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection at 256 nm separate->detect integrate Integrate Peaks detect->integrate Acquire Data calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6]

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To prove the stability-indicating nature of the method, forced degradation studies were conducted.[7][8][9] The sample of this compound was subjected to stress conditions as outlined by ICH Q1A(R2).[7]

  • Acid Hydrolysis : 1 mL of 1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis : 1 mL of 1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation : 1 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : Solid sample kept at 105°C for 48 hours.

  • Photolytic Degradation : Solid sample exposed to UV light (254 nm) for 24 hours.

Acceptance Criteria : The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0) and from each other. Peak purity analysis using a DAD detector should confirm that the analyte peak is spectrally pure under all stress conditions.

Linearity

The linearity of the method was evaluated by analyzing five solutions ranging from 50% to 150% of the nominal sample concentration (0.25 mg/mL to 0.75 mg/mL).

Acceptance Criteria : The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy was determined by spiking a known amount of the reference standard into a sample solution at three concentration levels (80%, 100%, and 120% of the nominal concentration), with three replicate preparations for each level.

Acceptance Criteria : The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Repeatability (Intra-day Precision) : Six replicate preparations of the sample solution were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness) : The analysis was repeated on a different day by a different analyst using a different HPLC system.

Acceptance Criteria : The Relative Standard Deviation (%RSD) for the purity results should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

Acceptance Criteria : The LOQ should be sufficiently low to accurately measure any potential impurities at their reporting threshold.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

Acceptance Criteria : The system suitability parameters (resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the purity results should not be significantly affected by these minor changes.

Validation Summary and System Suitability

The relationship between the core validation parameters as mandated by ICH Q2(R1) is illustrated below.

Method Validation Relationships Validation ICH Q2(R1) Validation Specificity Specificity Forced Degradation Peak Purity Validation->Specificity Linearity Linearity & Range Correlation Coeff. (r²) Range: 50-150% Validation->Linearity Accuracy Accuracy % Recovery (Spiking Study) Validation->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) Validation->Precision Robustness Robustness Deliberate Method Changes Validation->Robustness Sensitivity Sensitivity LOD & LOQ Validation->Sensitivity Linearity->Sensitivity determines Accuracy->Precision interrelated

Caption: Core Pillars of HPLC Method Validation.

A summary of typical acceptance criteria for method validation and system suitability is provided below.

Validation ParameterAcceptance Criteria
Specificity Resolution > 2.0; No co-elution (Peak Purity > 990)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
Robustness System Suitability criteria met
System Suitability
Tailing Factor (T)≤ 1.5
Theoretical Plates (N)> 2000
Resolution (Rs)> 2.0 (between analyte and closest impurity)

Conclusion

The described RP-HPLC method provides a reliable and robust tool for determining the purity of this compound. The method is specific, linear, accurate, and precise over the specified range. The successful validation against ICH guidelines confirms its suitability for routine quality control analysis in a pharmaceutical development and manufacturing setting, ensuring that the quality of this critical intermediate can be consistently monitored and maintained.

References

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464. [Link]

  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Dolan, J. W. (2013). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 31(8), 624-633. [Link]

  • ResearchGate. (n.d.). Room-temperature UV–vis absorption spectra of benzylamine. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the benzylamine reaction system. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2019). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink. [Link]

  • Chromatography Online. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

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Application Note: Structural Elucidation of (4-morpholin-4-ylbenzyl)amine hydrochloride using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of (4-morpholin-4-ylbenzyl)amine hydrochloride, a key intermediate in pharmaceutical and materials science research. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis. The methodologies are designed to deliver unambiguous structural confirmation and purity assessment, critical for drug development and quality control. This document explains the rationale behind experimental choices, offering insights into spectral interpretation and potential fragmentation pathways, thereby serving as a practical resource for researchers and scientists in the field.

Introduction

This compound is a bifunctional molecule incorporating a morpholine heterocycle, a substituted aromatic ring, and a primary benzylic amine. The hydrochloride salt form enhances its solubility and stability, making it a versatile building block in medicinal chemistry. Accurate and thorough characterization of such molecules is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological or material science data.

This guide details the application of ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS) for the complete structural elucidation of this compound. We will delve into the nuances of sample preparation, data acquisition, and spectral analysis, providing a robust framework for its characterization.

Chemical and Physical Properties

A summary of the key properties for this compound is provided below.

PropertyValueSource
Chemical Formula C₁₁H₁₆N₂O · HCl[1]
Molecular Weight 229 g/mol [1]
Appearance Typically a solid[1]
LogP 0.91[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the morpholine, benzyl, and amine moieties.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analysis. Its high polarity effectively dissolves the hydrochloride salt, and its chemical shift does not interfere with the key signals of the analyte. Furthermore, the amine and ammonium protons are typically observable in DMSO-d₆, which might otherwise exchange too rapidly in solvents like D₂O or CD₃OD.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts

The expected chemical shifts are based on the analysis of similar structural motifs found in the literature.[2][3][4][5] The hydrochloride salt form will influence the chemical shifts of protons and carbons near the protonated amine group.[6][7]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Morpholine Protons (H-2', H-6') ~3.7 - 3.9 (triplet)~66
Morpholine Protons (H-3', H-5') ~3.1 - 3.3 (triplet)~47
Benzyl Protons (H-7) ~4.0 - 4.2 (singlet or broad singlet)~42
Aromatic Protons (H-2, H-6) ~7.3 - 7.5 (doublet)~129
Aromatic Protons (H-3, H-5) ~6.9 - 7.1 (doublet)~115
Amine Protons (-NH₃⁺) ~8.5 - 9.5 (broad singlet)N/A
Aromatic Carbon (C-1) N/A~125
Aromatic Carbon (C-4) N/A~152
Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 10-15 mg of This compound prep2 Dissolve in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 acq4 Acquire 13C NMR spectrum acq2->acq4 proc1 Apply Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate spectra to TMS (0 ppm) proc2->proc3 proc4 Integrate 1H signals and assign chemical shifts proc3->proc4 proc5 Assign 13C chemical shifts proc3->proc5

Figure 1: NMR Spectroscopy Experimental Workflow.
  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended).

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, ESI-MS is the method of choice due to its soft ionization nature, which is ideal for analyzing polar and thermally labile molecules like hydrochloride salts.

Rationale for Experimental Choices
  • Ionization Technique: Electrospray ionization (ESI) is selected because it is well-suited for polar, pre-charged, or easily ionizable molecules in solution.[6][7] It typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the free base.

  • Solvent System: A mixture of methanol and water with a small amount of formic acid is a common and effective solvent system for ESI-MS. The organic solvent aids in desolvation, while the acid promotes protonation in the positive ion mode.

  • Tandem Mass Spectrometry (MS/MS): To confirm the structure, collision-induced dissociation (CID) can be performed on the protonated molecular ion. The resulting fragmentation pattern provides valuable structural information.[8][9][10]

Predicted Mass and Fragmentation Pattern

The analysis is expected to show the protonated molecule of the free base. The fragmentation of benzylamines is well-documented and often involves cleavage at the benzylic C-N bond.[8][9]

Ion Description Expected m/z
[M+H]⁺ Protonated molecular ion of the free base193.13
[M-NH₃] Loss of ammonia from the benzylamine moiety176.11
[C₇H₇]⁺ Tropylium ion (rearranged benzyl cation)91.05
[C₄H₈NO]⁺ Morpholine-containing fragment86.06
Experimental Protocol: Mass Spectrometry

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis prep1_ms Prepare a stock solution of the sample in methanol (1 mg/mL) prep2_ms Dilute the stock solution to 10 µg/mL with 50:50 methanol:water + 0.1% formic acid prep1_ms->prep2_ms acq1_ms Infuse the sample into the ESI source via syringe pump prep2_ms->acq1_ms acq2_ms Acquire full scan MS spectrum in positive ion mode acq1_ms->acq2_ms acq3_ms Select the [M+H]+ ion (m/z 193.13) acq2_ms->acq3_ms acq4_ms Perform tandem MS (MS/MS) using Collision-Induced Dissociation (CID) acq3_ms->acq4_ms proc1_ms Analyze the full scan spectrum to confirm the [M+H]+ ion acq4_ms->proc1_ms proc2_ms Analyze the MS/MS spectrum to identify fragment ions proc1_ms->proc2_ms proc3_ms Correlate fragments with the proposed structure proc2_ms->proc3_ms

Figure 2: Mass Spectrometry Experimental Workflow.
  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

    • Further dilute this stock solution to a final concentration of about 10 µg/mL using a solvent mixture of 50:50 methanol:water with 0.1% formic acid.

  • Data Acquisition:

    • Infuse the diluted sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire a full scan mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

    • For MS/MS analysis, set the instrument to isolate the precursor ion corresponding to the protonated molecule ([M+H]⁺, m/z ≈ 193.13).

    • Fragment the isolated precursor ion using collision-induced dissociation (CID) with an appropriate collision energy and acquire the product ion spectrum.

  • Data Analysis:

    • Examine the full scan spectrum to identify the [M+H]⁺ ion and confirm the molecular weight of the free base.

    • Analyze the MS/MS spectrum to identify the characteristic fragment ions.

    • Correlate the observed fragmentation pattern with the known structure of (4-morpholin-4-ylbenzyl)amine to provide definitive structural confirmation.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. The protocols outlined in this application note offer a reliable framework for researchers to obtain high-quality, unambiguous data. Proper application of these techniques is essential for ensuring the identity, purity, and quality of this important chemical intermediate in the drug development pipeline and other scientific endeavors.

References

  • Dodds, E. D., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(5), 648-657. [Link]

  • Carter, R. E. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 45(15), 1727-1736. [Link]

  • University of California, Davis. (n.d.). Spectroscopy Tutorial: Amines. Chem 24. [Link]

  • Gharpure, S. J., et al. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5), 635-646. [Link]

  • Gawinecki, R., et al. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 6(2), 154-165. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • Katritzky, A. R., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Magnetic Resonance in Chemistry, 43(10), 846-850. [Link]

  • Lafortune, F., et al. (2006). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Journal of the American Society for Mass Spectrometry, 17(1), 100-111. [Link]

  • Gharpure, S. J., et al. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Amines. [Link]

  • NIST. (n.d.). Benzylamine. NIST WebBook. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • NIST. (n.d.). Benzylamine. NIST WebBook, SRD 69. [Link]

  • SpectraBase. (n.d.). A-Methyl-benzylamine - Optional[13C NMR] - Chemical Shifts. [Link]

  • MassBank. (2016). Benzylamine. [Link]

  • Ethier, A., et al. (2018). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with 13 C-labeled CO2 in DMSO (bottom) and DMF (top). ResearchGate. [Link]

  • Wang, G., & Cole, R. B. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Journal of mass spectrometry, 36(1), 79-96. [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compunds. r/chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). [Link]

  • Cook, A. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27694-27701. [Link]

  • Cook, A. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Wang, G., & Cole, R. B. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1— Investigations of alkali metal chloride and sodium salt cluster ions. ResearchGate. [Link]

  • PubChem. (n.d.). Benzenamine, 4-(4-morpholinyl)-. [Link]

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  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Mahesh, A. R., et al. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2277-2288. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • PubChemLite. (n.d.). (4-chloro-benzyl)-(4-morpholin-4-yl-phenyl)-amine. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. [Link]

  • IUCr. (2016). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1472-1475. [Link]

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Sources

Application Notes & Protocols: Developing In Vivo Models for Testing Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs and clinical candidates due to its favorable physicochemical, metabolic, and pharmacokinetic properties.[1][2][3] Its incorporation often enhances biological potency and confers desirable drug-like characteristics.[1] As novel morpholine derivatives are synthesized, rigorous preclinical evaluation is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and execution of in vivo studies to test these promising compounds. We will delve into intelligent model selection, detailed protocols for pharmacokinetic and pharmacodynamic assessment, and critical toxicity evaluations, all within the framework of regulatory compliance.

The Strategic Imperative for In Vivo Evaluation

While in vitro assays provide essential initial data on a compound's activity, they cannot replicate the complex, dynamic environment of a living organism. In vivo testing is the critical juncture where a morpholine derivative's true potential is unveiled, assessing its Absorption, Distribution, Metabolism, and Excretion (ADME), alongside its efficacy and safety in a systemic context.[4][5] Before a new chemical entity can be administered to humans, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the submission of preclinical data that demonstrates the agent is reasonably safe for initial clinical trials.[6][7] Therefore, a well-designed in vivo program is not merely a research step but a foundational component of any successful Investigational New Drug (IND) application.[6]

Intelligent Model Selection: Aligning Biology with Therapeutic Goals

The success of an in vivo study hinges on the selection of an appropriate animal model. This choice is dictated by the intended therapeutic application of the morpholine derivative, as these compounds exhibit a vast range of biological activities, including anticancer, anti-neurodegenerative, and anti-inflammatory properties.[2][8][9] The guiding principle is to choose a model that recapitulates key aspects of the human disease pathology, ensuring the data generated is relevant and translatable.

Key Therapeutic Areas and Corresponding Models
  • Oncology: Morpholine derivatives have shown significant promise as anticancer agents, often targeting signaling pathways like PI3K/mTOR.[10][11]

    • Xenograft Models: These are the workhorses of preclinical oncology. Human cancer cell lines (Cell Line-Derived Xenografts, CDX) or patient tumor tissue (Patient-Derived Xenografts, PDX) are implanted into immunocompromised mice (e.g., Athymic Nude or NOD/SCID).[12][13] PDX models are particularly valuable as they better retain the heterogeneity of the original tumor.[12]

    • Genetically Engineered Mouse Models (GEMMs): These models develop tumors de novo due to specific genetic modifications (e.g., activation of an oncogene or deletion of a tumor suppressor), closely mimicking human cancer development.[14][15]

    • Chemically-Induced Models: Carcinogen exposure can induce tumors in specific organs, providing another avenue to study cancer initiation and progression.[13][14]

  • Neurodegenerative Diseases: The ability of the morpholine scaffold to improve blood-brain barrier permeability makes its derivatives attractive candidates for CNS disorders like Alzheimer's and Parkinson's disease.[10]

    • Transgenic Rodent Models: Mice or rats are engineered to express mutated human genes associated with the disease, such as APP (Amyloid Precursor Protein) for Alzheimer's or α-synuclein for Parkinson's.[16][17] These models develop key pathological hallmarks like amyloid plaques or Lewy bodies.

    • Toxin-Induced Models: Neurotoxins can be used to induce specific neuronal loss, replicating aspects of the disease. For example, MPTP is used to create a model of Parkinsonism in mice.

    • Zebrafish Models: Due to their rapid development and optical clarity, zebrafish are excellent for higher-throughput screening of compounds that can rescue neurodegenerative phenotypes.[18][19]

  • Inflammation and Autoimmune Disorders:

    • A wide variety of validated models exist to test anti-inflammatory agents, including models for arthritis, dermatitis, fibrosis, and lupus.[20] The choice depends on the specific inflammatory cascade being targeted.

Decision Workflow for Animal Model Selection

The selection process should be systematic, considering the target, disease, and the specific questions the study aims to answer.

ModelSelection Start Identify Therapeutic Target & Disease Indication TargetType Nature of Target? Start->TargetType Oncology Oncology TargetType->Oncology Cancer-related Neuro Neurodegeneration TargetType->Neuro CNS-related Inflammation Inflammation TargetType->Inflammation Immune-related ModelType_Onc Study Goal? Oncology->ModelType_Onc ModelType_Neuro Study Goal? Neuro->ModelType_Neuro Model_Inflammation Disease-Specific Model (e.g., Collagen-Induced Arthritis) Inflammation->Model_Inflammation Efficacy General Efficacy ModelType_Onc->Efficacy TumorMicroenv Tumor Microenvironment Interaction ModelType_Onc->TumorMicroenv Carcinogenesis Carcinogenesis/ Prevention ModelType_Onc->Carcinogenesis Model_CDX CDX Xenograft Model Efficacy->Model_CDX Model_PDX PDX Xenograft Model TumorMicroenv->Model_PDX Model_GEMM GEMM or Chemically-Induced Model Carcinogenesis->Model_GEMM Pathology Model Human Pathology ModelType_Neuro->Pathology Screening High-Throughput Screening ModelType_Neuro->Screening Model_Transgenic Transgenic Rodent (Mouse/Rat) Pathology->Model_Transgenic Model_Zebrafish Zebrafish Model Screening->Model_Zebrafish EfficacyWorkflow Start Select Xenograft Model (e.g., U87MG) Implant Implant Tumor Cells Subcutaneously Start->Implant Monitor Monitor Tumor Growth (Volume ~100-150 mm³) Implant->Monitor Randomize Randomize Animals into Treatment Groups Monitor->Randomize Treat Initiate Dosing (Vehicle, Test Article, Positive Control) Randomize->Treat Observe Monitor Efficacy & Tolerability (Tumor Volume, Body Weight, Clinical Signs) Treat->Observe Daily/Weekly Endpoint Study Endpoint (e.g., Day 21) Observe->Endpoint Analysis Euthanasia & Tissue Collection (Tumor Weight, Histology) Endpoint->Analysis Report Data Analysis & Reporting (TGI, Statistics) Analysis->Report

Sources

Application Note: A Multi-Tiered Strategy for Assessing the Membrane Permeability of (4-morpholin-4-ylbenzyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Membrane permeability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its absorption, distribution, and overall efficacy. This guide provides a comprehensive, multi-tiered strategy for evaluating the cell permeability of (4-morpholin-4-ylbenzyl)amine hydrochloride. We present a scientifically robust workflow that begins with a high-throughput assessment of passive diffusion using the Parallel Artificial Membrane Permeability Assay (PAMPA). Subsequently, we detail protocols for the industry-standard Caco-2 cell model to predict intestinal absorption and identify potential transporter-mediated efflux.[1][2] Finally, we describe the use of the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) to specifically investigate the role of P-glycoprotein (P-gp) in the compound's transport.[3] This integrated approach provides a thorough permeability profile, enabling informed decision-making in the drug development pipeline.

Introduction: The Role of Permeability in Drug Discovery

The ability of a therapeutic agent to cross biological membranes is fundamental to its success. For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption into systemic circulation. For compounds targeting the central nervous system (CNS), penetration of the blood-brain barrier (BBB) is essential. The compound of interest, this compound, possesses structural features—a polar morpholine ring, a basic amine, and a lipophilic benzyl group—that make its permeability characteristics non-obvious. The morpholine moiety is a common feature in bioactive compounds, while the benzylamine core provides a scaffold for various interactions.[4][5][6][7][8] Therefore, a systematic evaluation of its ability to traverse biological membranes is critical.

This document outlines a tiered approach:

  • Tier 1: PAMPA for rapid screening of passive permeability.[9][10]

  • Tier 2: Caco-2 Assay for a holistic view of intestinal absorption, including passive and active transport.[1][11]

  • Tier 3: MDCK-MDR1 Assay for specific identification of P-gp efflux, a key mechanism of drug resistance and a gatekeeper at the BBB.[3]

Part 1: High-Throughput Screening with Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle and Rationale

The PAMPA model is a non-cell-based, high-throughput assay that exclusively measures passive transcellular permeability.[9] It utilizes a 96-well microplate system where a donor well is separated from an acceptor well by a porous filter coated with a lipid-infused artificial membrane, mimicking the phospholipid bilayer of a cell membrane.[10]

  • Expertise & Experience: Starting with PAMPA is a cost-effective and rapid strategy to obtain an initial classification of the compound's intrinsic passive diffusion capacity.[10] It isolates a single transport mechanism, providing a clean baseline. If a compound shows poor permeability in PAMPA, it is unlikely to have good passive absorption, regardless of transporter effects. Conversely, high PAMPA permeability suggests that any poor absorption observed in cell-based assays is likely due to active efflux.[9]

Workflow for PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare 10 mM stock of Test Compound in DMSO P3 Prepare buffer solutions (Donor & Acceptor, pH 7.4) P1->P3 P2 Prepare lipid membrane solution (e.g., lecithin in dodecane) A2 Add buffer to Acceptor Plate P3->A2 A3 Add Test Compound to Donor Plate P3->A3 A1 Coat filter of Donor Plate with lipid solution A1->A2 A2->A3 A4 Assemble 'Sandwich' (Donor on Acceptor) A3->A4 A5 Incubate at RT (e.g., 5-18 hours) A4->A5 AN1 Separate plates A5->AN1 AN2 Measure compound concentration in Donor & Acceptor wells (LC-MS/MS) AN1->AN2 AN3 Calculate Permeability Coefficient (Pe) AN2->AN3

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol: PAMPA
  • Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the artificial membrane solution (e.g., 2% w/v lecithin in dodecane).

    • Prepare phosphate-buffered saline (PBS), pH 7.4, for the acceptor and donor wells.

  • Assay Setup:

    • Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of the 96-well donor filter plate, ensuring the filter is fully coated.

    • Add 300 µL of PBS to each well of the 96-well acceptor plate.

    • Dilute the 10 mM stock solution of the test compound and controls into PBS to a final concentration of 10 µM (final DMSO concentration should be ≤1%).

    • Add 150 µL of the diluted test compound solution to the donor plate wells.

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich."

    • Incubate the plate assembly at room temperature for 5-18 hours in a chamber with wetted paper towels to minimize evaporation.[12]

  • Quantification:

    • After incubation, carefully separate the plates.

    • Collect samples from both donor and acceptor wells.

    • Determine the concentration of the compound in each sample using a validated LC-MS/MS method.[13][14]

  • Self-Validation System (Controls):

    • High Permeability Control: Propranolol or Testosterone.

    • Low Permeability Control: Atenolol or Furosemide.

    • Run all compounds, including controls, in quadruplicate.[9]

Data Analysis and Interpretation

The effective permeability coefficient (Pe in cm/s) is calculated using the following equation:

Pe = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - (C_A(t) / C_equilibrium))

Where:

  • V_D and V_A are the volumes of the donor and acceptor wells.

  • Area is the surface area of the filter membrane.

  • Time is the incubation time in seconds.

  • C_A(t) is the compound concentration in the acceptor well at time t.

  • C_equilibrium is the theoretical equilibrium concentration.

Table 1: Classification of Passive Permeability via PAMPA

Permeability ClassificationEffective Permeability (Pe) (x 10⁻⁶ cm/s)Expected in vivo Absorption
Low< 1Poor (<50%)
Medium1 - 10Moderate (50-84%)
High> 10High (>85%)

Part 2: Caco-2 Bidirectional Assay for Intestinal Absorption

Principle and Rationale

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for predicting human intestinal drug absorption.[11] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer of enterocytes with well-defined tight junctions and a brush border.[1][15]

  • Expertise & Experience: Unlike PAMPA, the Caco-2 model accounts for multiple transport routes: passive transcellular, passive paracellular, and active transport (both uptake and efflux).[2] By performing a bidirectional assay—measuring transport from the apical (A) to basolateral (B) side and vice versa (B to A)—we can calculate an Efflux Ratio (ER) . An ER significantly greater than 1 suggests the compound is actively pumped out of the cell by efflux transporters like P-gp or BCRP.[2]

Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_culture Cell Culture & Seeding cluster_validation Monolayer Integrity Check cluster_assay Transport Experiment (Bidirectional) cluster_analysis Analysis & Calculation C1 Culture Caco-2 cells in flasks C2 Seed cells onto Transwell filter inserts C1->C2 C3 Culture for 21 days to allow differentiation and monolayer formation C2->C3 V1 Measure Transepithelial Electrical Resistance (TEER) C3->V1 V2 Perform Lucifer Yellow rejection assay C3->V2 V3 Proceed only if TEER is high and LY leakage is low V1->V3 V2->V3 A1 Wash monolayer with pre-warmed buffer V3->A1 A2 Add Test Compound to Apical (A→B) or Basolateral (B→A) side A1->A2 A3 Incubate at 37°C (e.g., 2 hours) A2->A3 A4 Take samples from receiver compartments at timed intervals A3->A4 AN1 Quantify compound concentration (LC-MS/MS) A4->AN1 AN2 Calculate Papp (A→B) and Papp (B→A) AN1->AN2 AN3 Calculate Efflux Ratio (ER) AN2->AN3 Pgp_Mechanism cluster_cell Cell Monolayer cluster_transport AP Apical Side (e.g., Gut Lumen) BL Basolateral Side (e.g., Bloodstream) Membrane Passive Passive Diffusion Pgp P-gp Efflux Pump Passive->Pgp Substrate for P-gp Efflux Drug_AP Drug Passive->Drug_AP Crosses Membrane Drug_BL Drug Pgp->Drug_BL Pumped Back Out Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Blocks Efflux Drug_BL->Passive Enters Cell

Caption: P-gp mediated efflux and its inhibition in a cell monolayer model.

Detailed Protocol: MDCK-MDR1 Assay

The protocol is analogous to the Caco-2 assay, with the following key differences:

  • Cell Line: Use MDCK cells stably transfected with the human MDR1 gene (MDCK-MDR1). A wild-type (MDCK-WT) parental cell line can be used as a control.

  • Culture Time: MDCK cells form a confluent monolayer more rapidly than Caco-2 cells, typically within 4-7 days.

  • Inhibitor Arm: A critical component of this assay is to run a parallel experiment in the presence of a potent P-gp inhibitor.

    • Pre-incubate the cell monolayers with a P-gp inhibitor (e.g., 10 µM Cyclosporin A) for 30-60 minutes. [16] * Conduct the bidirectional transport experiment with the test compound plus the inhibitor in all solutions.

  • Self-Validation System (Controls):

    • Positive P-gp Substrate: Prazosin or Digoxin. [3] * Negative Control: A compound known not to be a P-gp substrate (e.g., Atenolol).

    • Monolayer Integrity: TEER and Lucifer Yellow as described for Caco-2.

Data Analysis and Interpretation

Calculate the Papp values and Efflux Ratio (ER) as described for the Caco-2 assay, both in the absence and presence of the P-gp inhibitor.

Table 3: Interpreting MDCK-MDR1 Assay Results

ConditionEfflux Ratio (ER)Interpretation
Without Inhibitor
ER ≥ 2.0The compound is likely a P-gp substrate.
ER < 2.0The compound is not a significant P-gp substrate.
With P-gp Inhibitor
ER is reduced to ~1.0Confirms that the observed efflux is P-gp mediated.
ER remains high (≥ 2.0)Efflux may be mediated by other transporters not blocked by the inhibitor.

Summary and Integrated Strategy

By employing this three-tiered strategy, researchers can build a comprehensive permeability profile for this compound.

  • PAMPA provides a rapid, initial assessment of passive permeability.

  • Caco-2 offers a more physiologically relevant model of human intestinal absorption, highlighting any potential for active efflux.

  • MDCK-MDR1 definitively confirms whether the compound is a substrate for the clinically important P-gp transporter.

Together, the data generated will clarify the compound's absorption potential, its ability to cross the blood-brain barrier, and its susceptibility to transporter-based drug-drug interactions, providing essential guidance for its continued development.

References

  • European Commission Joint Research Centre. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Marques, B., et al. (2025). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. National Institutes of Health. Retrieved from [Link]

  • Gertz, F., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. National Institutes of Health. Retrieved from [Link]

  • Szewczyk, M., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health. Retrieved from [Link]

  • Evotec. (n.d.). P-glycoprotein (P-gp) Substrate Identification. Retrieved from [Link]

  • Drug Discovery Unit, University of Dundee. (2023). Bioanalysis for in-vitro assays. Retrieved from [Link]

  • Al-Saffar, Y., et al. (2020). LC–MS/MS-based in vitro and in vivo investigation of blood–brain barrier integrity by simultaneous quantitation of mannitol and sucrose. National Institutes of Health. Retrieved from [Link]

  • Corning Life Sciences. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Ingenta Connect. (n.d.). A Transcellular Assay to Assess the P-gp Inhibition in Early Stage of Drug Development. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

  • Qmera Pharmaceuticals. (n.d.). Optimize Bioanalysis Today. Retrieved from [Link]

  • Frontiers. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]

  • National Institutes of Health. (2022). Screening potential P-glycoprotein inhibitors by combination of a detergent-free membrane protein extraction with surface plasmon resonance biosensor. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • PubChem. (n.d.). Morpholin-4-yl-[4-(morpholin-4-ylmethyl)phenyl]methanone. Retrieved from [Link]

  • PubChem. (n.d.). [4-(morpholin-4-ylmethyl)phenyl]methanamine. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methylphenyl)morpholin-4-ylmethanone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylmorpholine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Morpholine. Retrieved from [Link]

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Application Notes and Protocols for Receptor Binding Assays of Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Molecular Interactions with Precision

Receptor binding assays are a cornerstone in pharmacology and drug discovery, providing a direct measure of the interaction between a ligand and its receptor.[1][2] These assays are fundamental in determining key parameters such as the affinity of a drug for its target (Kd or Ki) and the density of receptors in a given biological sample (Bmax).[1][2] This guide provides a comprehensive overview and detailed protocols for conducting receptor binding assays, with a special focus on the nuances of working with amine hydrochloride compounds. Amine hydrochlorides are a common salt form for drug candidates, and understanding their behavior in aqueous buffer systems is critical for generating accurate and reproducible binding data.[3][4]

This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical, step-by-step guidance necessary for successful assay design and execution. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for robust scientific inquiry.

I. Foundational Principles of Receptor Binding Assays

At its core, a receptor binding assay quantifies the interaction between a ligand (often a drug candidate) and a receptor. This is typically achieved by using a labeled form of a ligand (a radioligand or fluorescent ligand) that has a known affinity for the receptor. The fundamental principle relies on the law of mass action, which describes the equilibrium between the free ligand, the free receptor, and the ligand-receptor complex.

There are two primary types of receptor binding assays that provide different, yet complementary, information:

  • Saturation Binding Assays: These are used to determine the equilibrium dissociation constant (Kd) of the labeled ligand and the maximum number of binding sites (Bmax) in the tissue or cell preparation.[1][5] This is achieved by incubating a fixed amount of receptor preparation with increasing concentrations of the labeled ligand.

  • Competitive Binding Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (like an amine hydrochloride) for the receptor.[1] This is done by measuring the ability of the unlabeled compound to compete with a fixed concentration of a labeled ligand for binding to the receptor.

II. Critical Considerations for Amine Hydrochlorides

Amine hydrochlorides are salts formed by the reaction of an amine with hydrochloric acid. This salt form is frequently used for pharmaceutical compounds to improve their solubility and stability.[3] However, their behavior in solution requires careful consideration during assay development.

A. Solubility and Buffer Selection

While the hydrochloride salt form enhances water solubility, it's crucial to ensure complete dissolution in the chosen assay buffer at all tested concentrations.[3][6] The choice of buffer is critical and should be one that maintains a stable pH throughout the experiment, as pH can significantly influence the charge of both the amine hydrochloride and the receptor, thereby affecting their interaction.[7][8][9] Amine-based buffers, such as Tris, can be effective, but it is essential to confirm they do not interact with the receptor or ligand of interest.[10]

B. The Influence of pH

The pH of the assay buffer can dramatically impact the binding affinity.[7][8][9][11][12] For amine hydrochlorides, the pH will determine the protonation state of the amine group. In an acidic to neutral pH, the amine will be predominantly in its protonated, positively charged form. This charge can be critical for electrostatic interactions with negatively charged residues in the receptor's binding pocket. It is imperative to perform initial pH optimization experiments (e.g., testing a range from pH 6.0 to 8.0) to identify the optimal pH for binding.

III. The Imperative of Controls: Ensuring Data Integrity

A well-designed receptor binding assay is a self-validating system. This is achieved through the meticulous use of controls.

  • Total Binding: This represents the total amount of labeled ligand bound to the receptor preparation, including both specific and non-specific binding. It is measured in the absence of any competing unlabeled ligand.[13]

  • Non-Specific Binding (NSB): This is a critical parameter that measures the binding of the labeled ligand to components other than the target receptor, such as lipids, other proteins, or the filter membrane itself.[14][15] NSB is determined by measuring the binding of the labeled ligand in the presence of a saturating concentration of an unlabeled ligand that has high affinity for the receptor.[15] This excess of unlabeled ligand effectively blocks all specific binding sites, leaving only the non-specific binding to be measured. For reliable data, specific binding should be at least 80% of the total binding at the Kd concentration of the radioligand.[16]

  • Specific Binding: This is the value of interest and is calculated by subtracting the non-specific binding from the total binding.[13]

IV. Experimental Workflow and Methodologies

The choice of assay format is dependent on the nature of the receptor preparation and the available equipment. The two most common formats are the filtration assay and the scintillation proximity assay (SPA).

A. Filtration Assay: The Gold Standard

The filtration assay is a robust and widely used method for separating the bound ligand-receptor complexes from the free ligand.[1][17] The principle is straightforward: after incubation, the reaction mixture is rapidly filtered through a glass fiber filter. The receptor-ligand complexes are retained on the filter, while the unbound ligand passes through. The amount of radioactivity trapped on the filter is then quantified.

Objective: To determine the Kd and Bmax of a radioligand for a specific receptor.

Materials:

  • Receptor preparation (e.g., cell membranes expressing the target receptor)

  • Radiolabeled ligand

  • Unlabeled ligand (for determining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • Wash Buffer (ice-cold Assay Buffer)

  • Glass fiber filter mats (e.g., Whatman GF/B or GF/C)

  • 96-well filter plates or individual filter apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare Radioligand Dilutions: Prepare a series of dilutions of the radiolabeled ligand in assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.

  • Set Up Assay Tubes/Plate:

    • Total Binding: For each concentration of radioligand, add a defined volume to triplicate tubes or wells.

    • Non-Specific Binding: For each concentration of radioligand, add the same volume to another set of triplicate tubes or wells that also contain a high concentration of the unlabeled ligand (typically 100- to 1000-fold higher than its Ki).

  • Initiate the Binding Reaction: Add a consistent amount of the receptor preparation to all tubes/wells. The final volume in each should be the same.

  • Incubation: Incubate the reaction at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. This time should be determined in preliminary kinetic experiments.

  • Termination and Filtration:

    • Rapidly terminate the reaction by adding an excess volume of ice-cold wash buffer.

    • Immediately filter the contents of each tube/well through the glass fiber filter under vacuum.

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the specific binding as a function of the radioligand concentration.

    • Analyze the data using non-linear regression analysis (e.g., using GraphPad Prism) to fit a one-site binding (hyperbola) model and determine the Kd and Bmax values.[18]

B. Scintillation Proximity Assay (SPA): A Homogeneous Approach

SPA is a bead-based, homogeneous assay technology that eliminates the need for a filtration step.[19][20] In this method, the receptor preparation is immobilized onto scintillant-containing beads. When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead to stimulate the scintillant to emit light. Unbound radioligand in the solution is too far away to cause a signal.[21][22] This "mix and measure" format is particularly well-suited for high-throughput screening.[20][23]

Objective: To determine the Ki of an unlabeled amine hydrochloride compound.

Materials:

  • Receptor preparation

  • SPA beads (e.g., wheat germ agglutinin-coated for glycosylated membrane receptors)

  • Radiolabeled ligand (at a concentration at or below its Kd)

  • Amine hydrochloride test compound

  • Assay Buffer

  • 96- or 384-well microplates suitable for scintillation counting

  • Microplate scintillation counter

Procedure:

  • Prepare Amine Hydrochloride Dilutions: Prepare a serial dilution of the amine hydrochloride test compound in the assay buffer. A wide concentration range is recommended for the initial characterization (e.g., from 10-11 M to 10-4 M).

  • Prepare Assay Mix: In a single tube, prepare a master mix containing the receptor preparation, SPA beads, and the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

  • Set Up Assay Plate:

    • Add a specific volume of the assay buffer to the "total binding" wells.

    • Add the same volume of a high concentration of a known unlabeled ligand to the "non-specific binding" wells.

    • Add the corresponding dilutions of the amine hydrochloride test compound to the remaining wells.

  • Initiate the Binding Reaction: Add the assay mix to all wells of the microplate.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium. The plate may need to be gently agitated during incubation.

  • Quantification: Measure the light output from each well using a microplate scintillation counter. No separation step is required.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the amine hydrochloride.

    • Plot the percentage of specific binding against the logarithm of the amine hydrochloride concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of the amine hydrochloride that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[24]

V. Data Interpretation and Visualization

Accurate data analysis is as crucial as the experimental execution. The following tables and diagrams illustrate how to present and interpret the results from receptor binding assays.

Data Presentation Tables

Table 1: Representative Saturation Binding Data

Radioligand Conc. (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
0.155050500
0.525002502250
1.045005004000
5.0850025006000
10.0950050004500
Derived Parameters
Kd 1.2 nM
Bmax 6500 CPM

Table 2: Representative Competitive Binding Data for an Amine Hydrochloride

Amine HCl Conc. (log M)% Specific Binding
-11100
-1098
-985
-852
-715
-62
-51
Derived Parameters
IC50 6.3 x 10-9 M
Ki 3.1 x 10-9 M
Visualizing Experimental Workflows and Principles

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation (Filtration Assay) cluster_detection Detection & Analysis Receptor Receptor Preparation Incubation Incubate to Reach Equilibrium Receptor->Incubation Ligands Radioligand & Amine HCl (Test Compound) Ligands->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash to Remove Unbound Ligand Filtration->Washing Quantification Quantify Radioactivity (LSC or SPA Counter) Washing->Quantification Analysis Data Analysis (Kd, Bmax, Ki) Quantification->Analysis

Caption: General workflow for a receptor binding assay.

Competitive_Binding_Principle cluster_condition1 Low [Amine HCl] cluster_condition2 High [Amine HCl] Receptor1 Receptor Radioligand1 Radioligand Receptor1->Radioligand1 High Binding AmineHCl1 Amine HCl Receptor2 Receptor AmineHCl2 Amine HCl Receptor2->AmineHCl2 High Binding Radioligand2 Radioligand Radioligand2->Receptor2 Low Binding cluster_condition1 cluster_condition1 cluster_condition2 cluster_condition2

Caption: Principle of competitive binding.

VI. Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (>50% of total) - Radioligand concentration is too high.- Insufficient blocking of non-specific sites.- Hydrophobic interactions of the ligand with filters or plates.[14]- Use a lower concentration of radioligand.- Add bovine serum albumin (BSA) or a non-ionic detergent (e.g., Tween-20) to the assay buffer.[14][25][26]- Pre-soak filters in a blocking buffer.[14]
Low Specific Binding Signal - Insufficient receptor concentration.- Inactive receptor preparation.- Suboptimal assay conditions (pH, temperature, incubation time).- Increase the amount of receptor preparation.- Use a fresh, quality-controlled receptor preparation.- Optimize assay conditions systematically.
Poor Reproducibility - Inconsistent pipetting.- Incomplete washing of filters.- Temperature fluctuations during incubation.- Use calibrated pipettes and consistent technique.- Ensure consistent and rapid washing steps.- Use a temperature-controlled incubator.

VII. Conclusion: A Pathway to Reliable Data

The successful execution of receptor binding assays for amine hydrochlorides hinges on a thorough understanding of the underlying principles and meticulous attention to experimental detail. By carefully considering the physicochemical properties of these compounds, optimizing assay conditions, and employing appropriate controls, researchers can generate high-quality, reproducible data. This, in turn, provides a solid foundation for advancing our understanding of molecular interactions and accelerating the drug discovery process.

References

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  • Wigglesworth, M. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Methods in Molecular Biology, 897, 79-94. [Link]

  • Heetebrij, R. J., et al. (2018). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. Molecules, 23(11), 2843. [Link]

  • GraphPad. (n.d.). Nonspecific binding - GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

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application of (4-morpholin-4-ylbenzyl)amine hydrochloride in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-morpholin-4-ylbenzyl)amine hydrochloride in Neuroscience Research

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of this compound in neuroscience research. While this specific molecule is not extensively characterized in the current literature, its structural motifs—a morpholine ring and a benzylamine core—are prevalent in a multitude of neurologically active compounds.[1][2][3] This guide, therefore, extrapolates from the known pharmacology of structurally related molecules to propose a likely mechanism of action and to provide robust experimental protocols for its investigation.

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, known for its ability to improve the physicochemical properties of compounds, including their capacity to cross the blood-brain barrier.[1][4][5] Derivatives of morpholine have demonstrated a wide array of pharmacological activities, including antagonism and agonism at various receptors, as well as enzyme inhibition.[2][3][6] The benzylamine structure is also a common feature in many neuroactive substances.[7][8]

Based on these structural precedents, particularly the presence of the morpholine moiety in known dopamine D4 receptor ligands, this guide will focus on investigating this compound as a potential dopamine D4 receptor agonist and a candidate for neuroprotection.[1][9]

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O · HCl
Molecular Weight 228.72 g/mol
Appearance Colorless liquid[10][11][12]
Solubility Miscible in water[11]
pKa 8.49[11]

Storage and Handling: Store this compound at -20°C, protected from light and moisture. For experimental use, prepare a stock solution in a suitable solvent such as sterile, deionized water or DMSO. If using DMSO, ensure the final concentration in cell culture media is below 0.1% to avoid toxicity.[13]

Hypothesized Mechanism of Action: Dopamine D4 Receptor Agonism

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a subject of significant interest in neuroscience research.[1] It is implicated in a variety of cognitive and emotional processes. The structural characteristics of this compound suggest a potential interaction with the dopamine D4 receptor. Several morpholine derivatives have been synthesized and evaluated as selective D4 receptor ligands.[9]

Agonism at the D4 receptor can modulate neuronal plasticity and has shown potential in models of addiction and cognitive dysfunction.[14][15] Therefore, it is hypothesized that this compound may act as a dopamine D4 receptor agonist, initiating a signaling cascade that could have neuroprotective and cognitive-enhancing effects.

Dopamine D4 Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Compound (4-morpholin-4-ylbenzyl)amine hydrochloride D4R Dopamine D4 Receptor Compound->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuroprotection, Plasticity) CREB->Gene_Expression Regulates

Hypothesized signaling pathway of this compound.

Application 1: In Vitro Characterization of Dopamine D4 Receptor Binding and Function

To validate the hypothesis that this compound interacts with the dopamine D4 receptor, a series of in vitro assays are recommended.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the compound for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]-Spiperone (radioligand).

  • This compound.

  • Haloperidol (positive control).

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • 96-well plates.

  • Cell harvester and filter mats.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture HEK293-D4R cells to confluency, harvest, and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of binding buffer.

    • 50 µL of various concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • 50 µL of [³H]-Spiperone at a final concentration equal to its Kd.

    • For total binding, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding, add 50 µL of 10 µM haloperidol.

  • Incubation: Add 50 µL of the cell membrane preparation to each well. Incubate the plate at room temperature for 90 minutes.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor Binding Assay Workflow Start Start Membrane_Prep Prepare Cell Membranes (HEK293-D4R) Start->Membrane_Prep Assay_Setup Set up 96-well plate with: - Test Compound - [³H]-Spiperone - Cell Membranes Membrane_Prep->Assay_Setup Incubation Incubate at RT for 90 min Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Calculate IC₅₀ and Ki Scintillation->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro dopamine D4 receptor binding assay.

Application 2: In Vitro Neuroprotection Assays

The potential neuroprotective properties of this compound can be assessed using cell-based models of neuronal damage.

Protocol 2: Neuroprotection against Oxidative Stress in SH-SY5Y Cells

This protocol evaluates the ability of the compound to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

  • SH-SY5Y human neuroblastoma cell line.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound.

  • Hydrogen peroxide (H₂O₂).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[13]

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) for 24 hours. Include a vehicle control group (medium with DMSO).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 4 hours. A control group should not be exposed to H₂O₂.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated, no H₂O₂). Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.

Neuroprotection Assay Workflow Start Start Cell_Seeding Seed SH-SY5Y cells in 96-well plate Start->Cell_Seeding Pre-treatment Pre-treat with Compound (24 hours) Cell_Seeding->Pre-treatment Oxidative_Stress Induce Oxidative Stress (H₂O₂, 4 hours) Pre-treatment->Oxidative_Stress MTT_Assay Perform MTT Assay for Cell Viability Oxidative_Stress->MTT_Assay Data_Analysis Analyze Absorbance Data MTT_Assay->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro neuroprotection assay.

Application 3: In Vivo Assessment of Cognitive Enhancement

Should in vitro studies yield promising results, the cognitive-enhancing properties of this compound can be evaluated in animal models.

Protocol 3: Reversal of Scopolamine-Induced Amnesia in Mice

This protocol outlines a basic framework for assessing the compound's ability to reverse memory deficits induced by the muscarinic antagonist scopolamine, a common model for cognitive impairment.[16]

Materials:

  • Male C57BL/6 mice.

  • This compound.

  • Scopolamine hydrobromide.

  • Saline solution.

  • Novel Object Recognition (NOR) apparatus.

Procedure:

  • Animal Groups: Divide the mice into four groups:

    • Vehicle + Saline

    • Vehicle + Scopolamine

    • Compound + Scopolamine

    • Compound + Saline

  • Drug Administration: Administer the compound (at various doses, determined by prior dose-finding studies) or vehicle via an appropriate route (e.g., intraperitoneal injection) 60 minutes before the training phase. Administer scopolamine (e.g., 1 mg/kg, i.p.) or saline 30 minutes before the training phase.

  • Novel Object Recognition Task:

    • Habituation: Allow each mouse to explore the empty NOR arena for 10 minutes on two consecutive days.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

    • Testing Phase: 24 hours later, replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes. Record the time spent exploring each object.

  • Data Analysis: Calculate the discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory. Compare the DI between the different groups using appropriate statistical tests (e.g., ANOVA).

In Vivo Cognitive Enhancement Workflow Start Start Animal_Groups Divide Mice into Experimental Groups Start->Animal_Groups Drug_Admin Administer Compound and/or Scopolamine Animal_Groups->Drug_Admin NOR_Training Novel Object Recognition: Training Phase Drug_Admin->NOR_Training NOR_Testing Novel Object Recognition: Testing Phase (24h later) NOR_Training->NOR_Testing Data_Analysis Calculate and Analyze Discrimination Index NOR_Testing->Data_Analysis End End Data_Analysis->End

Workflow for the in vivo cognitive enhancement study.

Conclusion

This compound represents a promising, yet under-investigated, compound for neuroscience research. Its chemical structure suggests a high likelihood of activity within the central nervous system, possibly as a dopamine D4 receptor agonist. The protocols detailed in this guide provide a comprehensive framework for systematically characterizing its pharmacological profile, from receptor binding and functional activity to its potential for neuroprotection and cognitive enhancement. Rigorous and well-controlled experiments based on these methodologies will be crucial in elucidating the therapeutic potential of this and similar molecules.

References

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  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences, 6(S2), 10398-10416. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics, 1-20. Available at: [Link]

  • Mattioli, E. J., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Kovaleva, A. G., et al. (2022). Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. ACS Chemical Neuroscience, 13(12), 1845-1856. Available at: [Link]

  • The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. (2015). CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 14(1), 54-63. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2015). Current Protocols in Pharmacology, 70(1), 12-15. Available at: [Link]

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  • Dopamine D4 Receptor Is a Regulator of Morphine-Induced Plasticity in the Rat Dorsal Striatum. (2022). Cells, 11(1), 31. Available at: [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2023). Molecules, 28(20), 7088. Available at: [Link]

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Application Note: A Practical Guide to the Synthesis and Screening of (4-morpholin-4-ylbenzyl)amine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Morpholine-Benzylamine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of bioactive molecules and approved drugs.[1][2] Its inclusion in a molecular scaffold often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[3][4] When coupled with a benzylamine framework, the resulting (4-morpholin-4-ylbenzyl)amine core serves as a versatile template for constructing libraries of compounds aimed at various biological targets. Derivatives of this scaffold have shown promise in diverse therapeutic areas, including oncology and infectious diseases, often by interacting with key enzymes like protein kinases.[5][6]

This application note provides a comprehensive, experience-driven guide for researchers engaged in the synthesis and screening of novel (4-morpholin-4-ylbenzyl)amine hydrochloride analogs. We will detail a robust and scalable synthetic route, explain the rationale behind key procedural steps, and provide a validated protocol for a primary biological screening assay to facilitate the rapid identification of promising lead compounds.

PART 1: Synthesis of (4-morpholin-4-ylbenzyl)amine Analogs

The overall strategy for synthesizing a library of analogs involves a divergent approach starting from a common key intermediate, 4-morpholinobenzaldehyde. This allows for the efficient generation of structural diversity in the final products. The chosen synthetic pathway is a two-step sequence involving oxime formation followed by reduction, a reliable method for converting aldehydes to primary amines.

Overall Synthetic Workflow

G cluster_0 Synthesis & Purification cluster_1 Characterization & Screening A Starting Materials (Substituted 4-Fluorobenzaldehyde) B Nucleophilic Aromatic Substitution with Morpholine A->B K2CO3, DMF C Key Intermediate (Substituted 4-Morpholinobenzaldehyde) B->C D Oxime Formation (with Hydroxylamine HCl) C->D E Oxime Intermediate D->E F Reduction of Oxime (e.g., with Zn/Formic Acid) E->F G Crude Benzylamine Analog (Free Base) F->G H Purification (Column Chromatography) G->H I Pure Benzylamine Analog H->I J Salt Formation (with HCl in Ether) I->J K Final Product (Hydrochloride Salt) J->K L Structural Verification (NMR, MS, HPLC) K->L M Primary Screening (e.g., Kinase Assay) L->M N Data Analysis (IC50 Determination) M->N O Structure-Activity Relationship (SAR) Studies N->O

Caption: High-level workflow from synthesis to SAR analysis.

Rationale for the Synthetic Route

The conversion of a benzaldehyde to a benzylamine is a fundamental transformation in organic synthesis. While direct reductive amination with ammonia is an option, it can sometimes lead to mixtures of primary, secondary, and tertiary amines.[7][8] The chosen oxime reduction pathway offers a more controlled and often higher-yielding route to the desired primary amine.

  • Step 1: Synthesis of 4-Morpholinobenzaldehyde (Key Intermediate). This crucial starting material is efficiently prepared via a nucleophilic aromatic substitution (SNAr) reaction between the commercially available 4-fluorobenzaldehyde and morpholine.[9] The use of a carbonate base and a polar aprotic solvent like DMF facilitates the reaction. This step can be adapted to use substituted 4-fluorobenzaldehydes to introduce diversity onto the phenyl ring of the final analogs.

  • Step 2: Oxime Formation. The aldehyde is converted to its corresponding oxime using hydroxylamine hydrochloride. This reaction is typically straightforward, high-yielding, and proceeds under mild conditions. The oxime intermediate is often a stable, crystalline solid that can be easily purified.

  • Step 3: Reduction to the Primary Amine. The reduction of the oxime to the benzylamine is the key transformation. Various reducing agents can accomplish this, but a system of zinc dust in formic acid is chosen for its effectiveness, low cost, and operational simplicity compared to catalytic hydrogenation or metal hydrides.

  • Step 4: Conversion to Hydrochloride Salt. The final free amine is converted to its hydrochloride salt.[10] This is a critical step for drug development professionals as the salt form generally exhibits superior stability, crystallinity, and aqueous solubility, which are essential properties for handling, formulation, and biological testing.[11]

Detailed Experimental Protocol: Synthesis of this compound

Materials & Reagents:

  • 4-Morpholinobenzaldehyde

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Zinc dust (<10 µm)

  • Formic acid (HCOOH, ~88%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Diethyl ether (Et2O)

Protocol:

Step 1: Synthesis of 4-Morpholinobenzaldehyde Oxime

  • To a round-bottom flask, add 4-morpholinobenzaldehyde (10.0 g, 52.3 mmol), hydroxylamine hydrochloride (4.36 g, 62.8 mmol, 1.2 eq), and sodium acetate (6.44 g, 78.5 mmol, 1.5 eq).

  • Add ethanol (100 mL) and water (25 mL) to the flask.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once complete, reduce the solvent volume under reduced pressure. Add water (100 mL) to the residue to precipitate the product.

  • Filter the resulting white solid, wash thoroughly with cold water, and dry under vacuum to yield the oxime intermediate. This product is often pure enough for the next step without further purification.

Step 2: Reduction of the Oxime to (4-morpholin-4-ylbenzyl)amine

  • In a large round-bottom flask equipped with a reflux condenser, suspend the 4-morpholinobenzaldehyde oxime (10.0 g, 48.5 mmol) in formic acid (100 mL).

  • Heat the mixture to 80-90 °C in an oil bath.

  • CAUTION: The following addition is exothermic. Add zinc dust (15.8 g, 242.5 mmol, 5.0 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 110 °C.

  • After the addition is complete, stir the reaction mixture at 100 °C for 2-3 hours until TLC analysis indicates the disappearance of the oxime.

  • Cool the reaction to room temperature and filter through a pad of Celite® to remove excess zinc and salts. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the formic acid and methanol.

Step 3: Work-up and Purification

  • Dissolve the residue in water (50 mL) and cool in an ice bath.

  • Carefully basify the solution to pH > 10 by the slow addition of 50% aqueous NaOH. This step can be highly exothermic.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude (4-morpholin-4-ylbenzyl)amine as an oil or waxy solid.

  • If necessary, purify the free base by column chromatography on silica gel using a DCM/Methanol gradient.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate (approx. 50 mL).

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

PART 2: Screening of Synthesized Analogs

The morpholine moiety is a common feature in kinase inhibitors, where it can form key hydrogen bonds in the ATP-binding pocket of the enzyme.[5] Therefore, a primary screening campaign against a panel of protein kinases is a logical starting point for this class of compounds.

Hypothetical Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor (4-morpholin-4-ylbenzyl)amine Analog Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, high-throughput luminescence-based kinase assay that measures the amount of ATP remaining in a solution following a kinase reaction.[12] A decrease in kinase activity due to inhibition results in less ATP consumption and a higher luminescence signal.

Materials:

  • Kinase of interest (e.g., PI3K, Akt, mTOR)

  • Appropriate kinase substrate (peptide or protein)

  • Kinase assay buffer (specific to the kinase)

  • ATP solution

  • Synthesized analog library (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of each test compound from the analog library (typically at a 10 mM stock concentration in DMSO) into the wells of a 384-well assay plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the appropriate kinase assay buffer. Add 10 µL of this mix to each well of the assay plate.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the kinase.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer at a concentration appropriate for the specific kinase (often near its Km value).[13] Add 10 µL of the ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30 °C for 1 hour. The optimal time may vary depending on the kinase's activity.

  • Signal Detection: Equilibrate the plate and the ATP detection reagent to room temperature. Add 20 µL of the detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Final Incubation: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader (e.g., luminometer).

Data Analysis and Interpretation

The raw luminescence data is used to calculate the percent inhibition for each compound relative to the controls.

  • Percent Inhibition (%) = [(Lumi_compound - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl)] * 100

Compounds showing significant inhibition (e.g., >50%) in this primary screen are designated as "hits." These hits should be re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC50), which is a quantitative measure of potency.

Data Presentation: Example Analog Library and Screening Results

The following table illustrates how data for a small, hypothetical library of analogs could be structured. Analogs are generated by varying the substituent (R) on the phenyl ring.

Compound ID Substituent (R) Structure Molecular Weight ( g/mol ) (HCl Salt) Primary Screen (% Inhibition @ 10 µM) IC50 (µM)
REF-001 H228.7215.2> 50
ANA-002 2-F246.7168.58.7
ANA-003 3-Cl263.1685.12.1
ANA-004 3-OCH3258.7545.815.3
ANA-005 2-Cl, 5-CF3331.1892.40.45

Note: Structures are illustrative and require a chemical drawing tool for actual representation.

From this example data, a preliminary structure-activity relationship (SAR) can be derived. For instance, the addition of a halogen at the 3-position (ANA-003) appears more favorable than at the 2-position (ANA-002). The combination of electron-withdrawing groups in ANA-005 resulted in the most potent compound, guiding the design of the next generation of analogs.

Conclusion

This application note provides a robust framework for the synthesis and preliminary biological evaluation of this compound analogs. The detailed protocols are designed to be reproducible and scalable, enabling medicinal chemists and drug discovery scientists to efficiently generate and test novel chemical entities. By systematically exploring the structure-activity relationships within this privileged scaffold, researchers can accelerate the journey from initial concept to the identification of potent and selective lead compounds for further development.

References

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  • Borges, F., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1548-1582. [Link]

  • Mahesh, A. R., et al. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2138-2147. [Link]

  • Rojas-Vite, G., & Pérez, G. (2021). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 133(1), 22. [Link]

  • Huckabee, B. K., & Wigal, C. T. (2000). A Simple, One-Pot Synthesis of N-Benzyl-α-methylbenzylamine. Organic Process Research & Development, 4(6), 594-595. Referenced in US6476268B1.
  • Wikipedia. (n.d.). Benzylamine. Wikipedia. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-morpholin-4-ylbenzyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-morpholin-4-ylbenzyl)amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthesis

The most common and efficient route to synthesizing (4-morpholin-4-ylbenzyl)amine is through the reductive amination of 4-morpholinobenzaldehyde. This process involves two key stages: the formation of an imine intermediate followed by its reduction to the target primary amine. The final step is the formation of the hydrochloride salt, which aids in purification and improves the compound's stability and handling characteristics.


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// Edges Start -> Intermediate [label=" Condensation \n (-H2O) "]; Ammonia -> Intermediate; Intermediate -> Product_Freebase [label=" Reduction "]; Reducer -> Product_Freebase; Product_Freebase -> Final_Product [label=" Salt Formation "]; HCl -> Final_Product; }

Figure 1: General synthetic pathway for this compound.

Troubleshooting Guide & Synthesis Optimization

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted 4-morpholinobenzaldehyde. What is the likely cause?

Answer: This issue almost certainly points to inefficient imine formation, which is the rate-limiting step in many reductive aminations.[1] Imine formation is an equilibrium-controlled condensation reaction that produces water as a byproduct.

  • Causality: According to Le Châtelier's principle, the presence of water in the reaction medium will shift the equilibrium back towards the starting materials (aldehyde and amine), preventing complete conversion to the imine.

  • Solutions:

    • Water Removal: The most effective solution is to actively remove water as it forms. For solvents like toluene or dichloroethane (DCE), a Dean-Stark apparatus is effective. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) directly to the reaction flask is a common and practical approach.

    • Ammonia Source: Using an ammonia source that also acts as a buffer can be beneficial. Ammonium acetate (NH₄OAc), for instance, provides the ammonia nucleophile while maintaining a slightly acidic pH (around 5-6) which is optimal for imine formation.

    • Reaction Time: Allow sufficient time for imine formation before adding the reducing agent. This can be monitored by TLC or GC-MS. Some protocols advocate for stirring the aldehyde and ammonia source together for 1-2 hours before proceeding with the reduction.

Question 2: My main impurity is 4-morpholinobenzyl alcohol. How can I prevent this side reaction?

Answer: The formation of the corresponding alcohol is a classic sign that your reducing agent is too reactive and is reducing the starting aldehyde faster than, or concurrent with, the imine intermediate.

  • Causality: Strong hydride reagents like sodium borohydride (NaBH₄) can readily reduce aldehydes, especially under neutral or slightly acidic conditions. The goal of reductive amination is to use a reagent that selectively reduces the protonated imine (iminium ion), which is more electrophilic than the starting aldehyde.[1][2]

  • Solutions:

    • Select a Milder Reducing Agent: Switch to a more selective hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason. It is less basic and sterically hindered, making it highly selective for the iminium ion over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective but is acutely toxic and requires careful handling.[3]

    • One-Pot vs. Stepwise Procedure: While one-pot reactions are efficient, a stepwise approach can give you more control.[3] First, ensure imine formation is complete (as confirmed by TLC/GC-MS), then add the reducing agent. This minimizes the concentration of the aldehyde when the hydride source is present.

Reducing Agent Pros Cons Typical Solvents
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Often reduces the starting aldehyde; can be too reactive.[3]Methanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for the imine/iminium ion.[4]Highly toxic (releases HCN gas in strong acid).Methanol, Acetonitrile
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent selectivity, non-toxic, mild.[3]More expensive, can be moisture-sensitive.Dichloroethane (DCE), THF, Acetonitrile
Catalytic Hydrogenation (H₂/Pd-C) "Green" method, high yielding.Requires specialized equipment (hydrogenator); may reduce other functional groups.[1]Methanol, Ethanol, Ethyl Acetate

Question 3: I am observing a significant amount of a higher molecular weight byproduct, likely a result of over-alkylation. How can I improve selectivity for the primary amine?

Answer: The formation of the secondary amine, bis(4-morpholin-4-ylbenzyl)amine, occurs when the desired primary amine product acts as a nucleophile and reacts with another molecule of the imine intermediate.

  • Causality: The product, a primary amine, is often as nucleophilic, or even more so, than the ammonia source used. If the concentration of the imine intermediate is high relative to the ammonia source, this competitive side reaction can become significant.

  • Solutions:

    • Use a Large Excess of the Ammonia Source: The most straightforward way to favor primary amine formation is to use a large molar excess (typically 5-10 equivalents) of the ammonia source (e.g., ammonium acetate). This ensures that the imine intermediate is far more likely to encounter an ammonia molecule than a product amine molecule.

    • Control Reagent Addition: If feasible, slowly adding the aldehyde to a solution containing the ammonia source and the reducing agent can help keep the concentration of the imine intermediate low at any given moment, thus suppressing the rate of the secondary reaction.


// Nodes Start [label="Low Yield or Impure Product", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLC [label="Analyze Reaction Mixture by TLC", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="High conc. of\nstarting aldehyde?", fillcolor="#F1F3F4", fontcolor="#202124"]; Alcohol [label="Presence of\n4-morpholinobenzyl alcohol?", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimer [label="Presence of\nhigh MW byproduct?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions Sol_Imine [label="Improve Imine Formation:\n- Add dehydrating agent (e.g., mol. sieves)\n- Increase reaction time before reduction\n- Ensure optimal pH (5-6)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Reducer [label="Improve Reduction Selectivity:\n- Use a milder reducing agent (NaBH(OAc)3)\n- Consider a stepwise protocol", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Dimer [label="Minimize Over-Alkylation:\n- Use large excess of ammonia source (5-10 eq.)\n- Control rate of aldehyde addition", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> TLC; TLC -> Aldehyde [label=" Check Spots "]; TLC -> Alcohol; TLC -> Dimer;

Aldehyde -> Sol_Imine [label=" Yes "]; Alcohol -> Sol_Reducer [label=" Yes "]; Dimer -> Sol_Dimer [label=" Yes "]; }

Figure 2: Decision workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: The choice of solvent depends on the reducing agent. For NaBH(OAc)₃, aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are ideal. For NaBH₃CN or NaBH₄, protic solvents like methanol or ethanol are commonly used. Methanol is particularly effective as it can participate in imine formation.[3]

Q: How should I purify the final product? A: The free base amine can be challenging to purify via silica gel chromatography due to potential tailing. The recommended method is to convert the crude amine directly to its hydrochloride salt. The salt often has much lower solubility in common organic solvents (like diethyl ether, ethyl acetate, or acetone) and can be purified effectively by crystallization or precipitation. A typical procedure involves dissolving the crude free base in a minimal amount of a solvent like isopropanol and adding a solution of HCl in ether or isopropanol until the solution is acidic, which should precipitate the clean hydrochloride salt.[5]

Q: My final hydrochloride salt is off-color (yellow or brown). What can I do? A: Color impurities often arise from minor, highly conjugated side products. A charcoal treatment followed by recrystallization is very effective. Dissolve the crude salt in a minimal amount of a suitable hot solvent (e.g., ethanol or an isopropanol/water mixture), add a small amount of activated carbon, hold at temperature for 10-15 minutes, filter hot through a pad of celite to remove the carbon, and allow the filtrate to cool slowly to obtain pure, colorless crystals.[6]

Experimental Protocol: Optimized Synthesis

This protocol is a robust starting point, incorporating the optimization principles discussed above.

Materials:

  • 4-Morpholinobenzaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric acid solution (2.0 M in diethyl ether or isopropanol)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Imine Formation:

    • To a round-bottom flask under a nitrogen atmosphere, add 4-morpholinobenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, approx. 0.2 M concentration).

    • Add ammonium acetate (5.0 eq) to the solution.

    • Stir the mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting aldehyde.

  • Reduction:

    • Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed.

    • Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Workup (Free Base Isolation):

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCE or dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (4-morpholin-4-ylbenzyl)amine as an oil or waxy solid.

  • Salt Formation and Purification:

    • Dissolve the crude amine in a minimal amount of ethyl acetate or isopropanol.

    • Slowly add a 2.0 M solution of HCl in diethyl ether or isopropanol dropwise with stirring.

    • The hydrochloride salt should precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed (check pH with moist litmus paper to ensure it is acidic).

    • Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final this compound.

References

  • BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
  • Reddit. (2017).
  • OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.
  • Google Patents. (n.d.).
  • Palchykov, V., & Zapadinsky, E. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 785–817.
  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Sharma, P. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Organic Chemistry Portal. (n.d.).
  • Ali, A., et al. (2014). Synthesis of compound I [4-(2-hydroxybenzyl)morpholin- 4-ium chloride]... Medicinal Chemistry Research, 23, 3544-3550.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Google Patents. (n.d.). CN102321045A - Method for preparing high morphine hydrochloride.
  • Google Patents. (n.d.). CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine.
  • Tursunova, R. Z., et al. (2025). Synthesis and crystal structure of 4-benzyl-4-pentyl-morpholin-4-ium chloride.
  • Zawatzky, K., et al. (2023).
  • Jain, A., & Sahu, S. K. (2024).
  • Google Patents. (n.d.).
  • Bansal, G., & Singh, D. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. E-Journal of Chemistry, 1(2), 164-169.
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of Morpholin-4-ylurea.
  • Wang, C., et al. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Chemistry, 7(1), 69.
  • Wang, C., et al. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.

Sources

Technical Support Center: Purification of (4-morpholin-4-ylbenzyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude (4-morpholin-4-ylbenzyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

This compound is a versatile intermediate in pharmaceutical synthesis. Its structure, featuring a primary amine, a tertiary amine within the morpholine ring, and an aromatic core, presents unique purification challenges. This guide provides a structured approach to tackling these challenges, moving from initial analysis and simple work-ups to more advanced chromatographic and recrystallization techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crude material is a sticky oil/dark solid. What are the likely impurities?

Answer:

The physical state and color of your crude product can provide initial clues about the types of impurities present. The synthesis of (4-morpholin-4-ylbenzyl)amine typically involves the reaction of 4-morpholinobenzaldehyde with a source of ammonia followed by reduction, or the reaction of 4-morpholinobenzyl chloride with an amine source.[1][2] Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual 4-morpholinobenzaldehyde or its precursors.

  • Side Products: Over-alkylation leading to dibenzylamine derivatives, or impurities from the precursor synthesis.[3]

  • Reagent-Derived Impurities: Residual reducing agents or catalysts.

  • Degradation Products: Amines can be susceptible to oxidation, leading to colored impurities.[4]

Troubleshooting Flowchart for Initial Assessment:

Caption: Initial assessment of crude material.

FAQ 2: How can I perform an effective acid-base extraction to remove neutral or acidic impurities?

Answer:

Acid-base extraction is a powerful first-pass purification technique for amines.[5] It leverages the ability of the amine to be protonated and become water-soluble, while neutral or acidic impurities remain in the organic phase.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Basification: In a separatory funnel, add a mild aqueous base, such as a saturated sodium bicarbonate solution, to the organic solution. This will neutralize the hydrochloride salt and convert it to the free amine, which will remain in the organic layer.

  • Extraction of Acidic Impurities: The aqueous basic layer will extract any acidic impurities. Separate the layers.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and salts.

  • Acidification and Isolation: To isolate the purified amine hydrochloride, you have two options:

    • Aqueous Extraction: Extract the organic layer with an aqueous solution of 1M HCl. The protonated amine will move into the aqueous layer. This aqueous layer can then be washed with a fresh portion of organic solvent to remove any remaining neutral impurities. The final aqueous solution can be concentrated under reduced pressure to yield the purified hydrochloride salt.

    • Precipitation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and then bubble HCl gas through the solution or add a solution of HCl in an organic solvent (like diethyl ether or isopropanol). The hydrochloride salt should precipitate out and can be collected by filtration.[4]

Troubleshooting Acid-Base Extraction:

Issue Probable Cause Recommended Solution
Emulsion formation High concentration of surfactants or fine particulates.Add a small amount of brine to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Product loss The free amine may have some water solubility.Perform multiple extractions with smaller volumes of the organic solvent.
Incomplete extraction Insufficient amount of acid or base used.Check the pH of the aqueous layer after extraction to ensure it is in the desired range (basic for deprotonation, acidic for protonation).
FAQ 3: I'm struggling with recrystallization. What solvents should I try?

Answer:

Recrystallization is an excellent technique for purifying solid materials. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For amine hydrochlorides, which are salts, polar protic solvents are often a good starting point.[5]

Recommended Solvents for Recrystallization Screening:

Solvent/System Rationale Expected Outcome
Isopropanol (IPA) A common solvent for recrystallizing amine hydrochlorides.Good for obtaining crystalline solids.
Ethanol/Water The addition of water increases the polarity and can improve the dissolution of the salt at higher temperatures.The ratio can be tuned to achieve optimal crystallization upon cooling.
Methanol (MeOH) A highly polar protic solvent.May be too good of a solvent, leading to low recovery. Can be used in a solvent/anti-solvent system.
IPA/Diethyl Ether Diethyl ether acts as an anti-solvent.Dissolve the compound in a minimal amount of hot IPA and slowly add diethyl ether until turbidity is observed, then cool.
Acetonitrile (ACN) A polar aprotic solvent.Can sometimes provide good crystals where alcohols fail.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude material in the recommended solvents at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to the crude material and heat to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Recrystallization:

Issue Probable Cause Recommended Solution
No crystals form Too much solvent was used, or the compound is very soluble even at low temperatures.Boil off some of the solvent and allow it to cool again. If that fails, try adding an anti-solvent.
Oiling out The compound is melting before it dissolves or is precipitating as a liquid.Add more solvent before heating. Ensure the boiling point of the solvent is lower than the melting point of the compound.
Poor recovery The compound is too soluble in the chosen solvent at low temperatures.Use a different solvent or a solvent/anti-solvent system. Ensure you are using the minimum amount of hot solvent.[6]
FAQ 4: When should I consider using column chromatography?

Answer:

Column chromatography is a powerful purification technique for separating compounds with different polarities. For a polar, basic compound like (4-morpholin-4-ylbenzyl)amine, special considerations are needed.

When to Use Column Chromatography:

  • When impurities have similar solubility properties to the product, making recrystallization ineffective.

  • When multiple impurities are present.

  • For the purification of the free base form of the amine, which is generally less polar than the hydrochloride salt.

Purification Workflow Decision Tree:

Purification_Strategy Start Crude Amine HCl AcidBase Acid-Base Extraction Start->AcidBase Purity_Check1 Check Purity (TLC/LC-MS) AcidBase->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization High Purity Column_Chromatography Column Chromatography (Free Base) Purity_Check1->Column_Chromatography Low Purity/ Multiple Impurities Purity_Check2 Check Purity Recrystallization->Purity_Check2 Purity_Check2->Column_Chromatography Still Impure Final_Product Pure Amine HCl Purity_Check2->Final_Product Pure Column_Chromatography->Final_Product

Caption: Decision tree for purification strategy.

Chromatography Considerations for the Free Base:

  • Stationary Phase: Standard silica gel can be used, but the acidity of the silica can lead to peak tailing and product loss for basic amines. To mitigate this, you can:

    • Add a small amount of a volatile amine like triethylamine (e.g., 0.1-1%) to the mobile phase.

    • Use an amine-functionalized silica gel.

  • Mobile Phase: A typical mobile phase system would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. The exact gradient will need to be determined by TLC analysis.

Step-by-Step Column Chromatography Protocol (Free Base):

  • Convert to Free Base: Before loading onto the column, convert the hydrochloride salt to the free base using an acid-base extraction as described in FAQ 2.

  • TLC Analysis: Develop a suitable mobile phase system using TLC. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Pack the column with the chosen stationary phase and equilibrate with the initial mobile phase.

  • Loading: Dissolve the crude free base in a minimal amount of the mobile phase or DCM and load it onto the column.

  • Elution: Run the column with the developed mobile phase system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: Dissolve the purified free base in a suitable solvent and add HCl (as a gas or in a solution) to precipitate the pure hydrochloride salt.

References

  • PubChem. (4-morpholin-4-ylphenyl)amine. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • PubChem. Morpholin-4-yl[benzylsulfonyl]amine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Morpholine. [Link]

  • Google Patents. CN102321045A - Method for preparing high morphine hydrochloride.
  • MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

  • ResearchGate. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. [Link]

  • PubMed. Synthesis and crystal structure of 4-benzyl-4-pentyl-morpholin-4-ium chloride. [Link]

  • ResearchGate. (PDF) morpholine antimicrobial activity. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • ResearchGate. Recent progress in the synthesis of morpholines. [Link]

  • Google Patents. CN102060753A - Refining method of 4-phenylaminopiperidine analgesic.
  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • PubChemLite. (4-chloro-benzyl)-(4-morpholin-4-yl-phenyl)-amine. [Link]

  • PubMed. Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography. [Link]

  • MDPI. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link]

  • PubChem. Benzenamine, 4-(4-morpholinyl)-N-[4-(4-morpholinyl)phenyl]-. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with (4-morpholin-4-ylbenzyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for (4-morpholin-4-ylbenzyl)amine hydrochloride. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in common experimental assays. As a benzylamine hydrochloride salt, this molecule's solubility is intrinsically linked to pH and the composition of the solvent system. This document will equip you, the researcher, with the foundational knowledge and practical protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in my neutral pH buffer (e.g., PBS pH 7.4) and it immediately precipitated. Why did this happen?

This is a common observation for amine hydrochloride salts. The hydrochloride salt form is typically more soluble in acidic aqueous solutions. When introduced to a neutral or basic buffer, the amine can be deprotonated to its free base form, which is often significantly less water-soluble, causing it to precipitate out of solution.[1][2]

Q2: What is the single best solvent for making a high-concentration stock solution?

For initial stock solutions, dimethyl sulfoxide (DMSO) is the most common and effective choice for compounds of this nature. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. However, always prepare a small test solution first to determine the maximum solubility before committing a larger quantity of your compound. For aqueous-based assays, a water-miscible co-solvent like ethanol or propylene glycol can also be effective.[3]

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What should I do?

This indicates that the final concentration of DMSO in your assay is insufficient to maintain solubility. There are several strategies to address this:

  • Lower the Stock Concentration: Prepare a less concentrated DMSO stock, which will require a larger volume to be added to your assay, thereby increasing the final co-solvent percentage.

  • Increase Final Co-solvent Percentage: If your assay can tolerate it, increase the final percentage of DMSO. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined.

  • Use an Intermediate Dilution Step: Dilute your DMSO stock into a 50:50 mixture of DMSO:water or DMSO:buffer before the final dilution into the assay medium. This can sometimes prevent abrupt precipitation.

Q4: Can I use pH adjustment to keep my compound in solution?

Yes, pH adjustment is a powerful technique for ionizable compounds.[3][] Since (4-morpholin-4-ylbenzyl)amine is a basic compound, maintaining a slightly acidic pH (e.g., pH 4.0-6.0) will keep the amine protonated (as the hydrochloride salt), enhancing its aqueous solubility.[1] This is particularly useful for biochemical assays that are not sensitive to pH. However, for cell-based assays, you must consider the physiological tolerance of the cells.

Troubleshooting Workflows & Protocols

Initial Stock Solution Preparation

The first critical step is the preparation of a stable, high-concentration stock solution. The goal is to fully dissolve the compound in a solvent that is compatible with downstream applications.

G Start Start: Weigh (4-morpholin-4-ylbenzyl)amine HCl Test_DMSO Test Solubility in DMSO (e.g., target 10-50 mM) Start->Test_DMSO Dissolves_DMSO Fully Dissolves? Test_DMSO->Dissolves_DMSO Success_Stock Success: Prepare Bulk Stock Solution in DMSO. Store at -20°C or -80°C. Dissolves_DMSO->Success_Stock Yes Try_Heating Gentle Warming (37°C) & Vortexing Dissolves_DMSO->Try_Heating No Dissolves_Heat Fully Dissolves? Try_Heating->Dissolves_Heat Dissolves_Heat->Success_Stock Yes Consider_Alt Consider Alternative Solvent (e.g., NMP, DMA) or Lower Stock Concentration Dissolves_Heat->Consider_Alt No G Start Start: Dilute DMSO Stock into Aqueous Buffer Precipitate Precipitation Occurs? Start->Precipitate Success Success: Solution is Clear. Proceed with Assay. Precipitate->Success No Check_CoSolvent Is final co-solvent % at max tolerance? Precipitate->Check_CoSolvent Yes Increase_CoSolvent Increase final co-solvent % (e.g., from 0.1% to 0.5% DMSO) if assay tolerates. Check_CoSolvent->Increase_CoSolvent No Try_pH Is assay pH-sensitive? Check_CoSolvent->Try_pH Yes Increase_CoSolvent->Start Adjust_pH Use an acidic buffer (e.g., pH 5.0 Citrate or MES) or add dilute HCl to assay buffer. Try_pH->Adjust_pH No (Biochemical) Excipients Consider Solubility-Enhancing Excipients (e.g., Cyclodextrins, PEG-400). Requires validation. Try_pH->Excipients Yes (Cell-based) Adjust_pH->Start

Caption: Decision tree for aqueous buffer dilution.

Protocol 2: pH-Buffered Dilution for Biochemical Assays

This protocol is suitable for enzyme kinetics or other cell-free assays where pH can be controlled.

  • Buffer Selection: Prepare your assay buffer at a pH where the compound is expected to be soluble. For (4-morpholin-4-ylbenzyl)amine, a buffer in the range of pH 5.0-6.5 is a good starting point (e.g., 50 mM MES, pH 6.0).

  • Prepare Working Stock: Dilute your high-concentration DMSO stock solution into the acidic assay buffer to create an intermediate "working stock."

  • Final Dilution: Use this aqueous working stock for final dilutions into your assay plate.

  • pH Control: Ensure the final pH of the assay mixture remains in the desired range after the addition of all components.

Protocol 3: Co-Solvent Supported Dilution for Cell-Based Assays

This method is designed to maintain compound solubility while minimizing cytotoxicity in cellular models.

  • Determine Max Tolerated Co-solvent: First, run a vehicle control experiment to determine the maximum percentage of your chosen co-solvent (e.g., DMSO, Ethanol) that your cells can tolerate without affecting viability or the experimental endpoint. This is typically 0.1% to 1.0%.

  • Calculate Dilution Scheme: Design your dilution scheme so the final concentration of the co-solvent does not exceed this limit.

  • Serial Dilution: Perform serial dilutions of your primary DMSO stock in 100% DMSO.

  • Final Addition: Add a small, consistent volume from each DMSO dilution directly to the cell culture medium in the assay plate, ensuring rapid mixing to avoid localized high concentrations that can cause precipitation. For example, add 1 µL of a 1000X stock to 1 mL of medium for a 0.1% final DMSO concentration.

Data Summary: Illustrative Solubility Profile

The following table provides a hypothetical yet representative solubility profile for this compound to illustrate the principles discussed. Note: This data is for educational purposes and must be empirically determined for your specific batch of the compound.

Solvent SystempHEstimated Solubility (mg/mL)Comments
Deionized Water~4-5> 10The HCl salt creates an acidic solution, favoring solubility.
PBS (Phosphate Buffered Saline)7.4< 0.1Precipitation likely due to conversion to the less soluble free base. [1]
50 mM Citrate Buffer5.0> 20Acidic pH maintains the protonated, soluble form of the amine.
DMSON/A> 50Excellent solubility for creating high-concentration stocks.
10% Ethanol / 90% Water~5~5Co-solvent improves solubility over pure water at neutral pH.
1% DMSO in PBS7.4~0.5 - 1.0Co-solvency helps, but solubility may still be limited at neutral pH.

Final Recommendations

  • Always Start Small: Before preparing a large batch, always perform small-scale solubility tests with a few milligrams of your compound.

  • Characterize Your Compound: If possible, confirm the pKa of your compound. This will allow for a more rational selection of buffer pH. The pKa of the conjugate acid of the basic amine dictates the pH range over which it is ionized and thus more soluble. [5]- Consider the Common Ion Effect: Be aware that in buffers with high chloride concentrations (like those adjusted with HCl), the solubility of a hydrochloride salt can sometimes be suppressed. [6][7]While less common in typical assay buffers, it is a key consideration in formulation science.

  • Document Everything: Keep meticulous records of solvent systems, pH, concentrations, and visual observations (clear, hazy, precipitate). This data is invaluable for troubleshooting and ensuring reproducibility.

By applying these principles and protocols systematically, researchers can effectively overcome the solubility challenges associated with this compound and generate reliable, reproducible data in their assays.

References

  • Quora. (2017). What is an HCL stock solution (chemistry)? Available at: [Link]

  • Aungst, B. J., & Hussain, M. A. (1992). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Available at: [Link]

  • Kumar, L., & Singh, P. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Prajapati, R., & Patel, P. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Unknown Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Sopyan, I., Fudholi, A., & Muchtaridi, M. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2023). Preparation of Standard HCl Solution. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Digital Commons @ USF. Available at: [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions? Available at: [Link]

  • ResearchGate. (2020). How to prepare following working solution from stock solution? Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Labinsights. (2023). Techniques to Enhance Drug Solubility. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Serajuddin, A. (2007). Salt formation to improve drug solubility. Semantic Scholar. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. Available at: [Link]

  • Sciencemadness.org. (2007). amine salt formation in ketones as solvents. Available at: [Link]

  • Reddit. (2018). Ways of crashing out amines. Available at: [Link]

  • Dytio, M., et al. (2023). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. Available at: [Link]

  • Wang, Y., et al. (2025). Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. MDPI. Available at: [Link]

  • Dytio, M., et al. (2022). Reclaiming of Amine CO2 Solvent Using Extraction of Heat Stable Salts in Liquid-Liquid Membrane Contactor. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Morpholine. Available at: [Link]

Sources

minimizing side products in the synthesis of benzylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Benzylamine Derivatives

A Senior Application Scientist's Guide to Minimizing Side Products and Maximizing Purity

Welcome to the technical support center for the synthesis of benzylamine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving high yields and purity. Over-alkylation, competing reduction pathways, and incomplete reactions are common hurdles that can compromise experimental outcomes. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic strategies.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of benzylamines. Each answer delves into the root chemical cause and provides actionable solutions.

Q1: I'm performing a direct alkylation of benzyl chloride with ammonia, but my yield of the primary benzylamine is low, and I'm seeing significant amounts of dibenzylamine and tribenzylamine. What is happening and how can I fix it?

A1: This is a classic case of over-alkylation , a frequent side reaction in direct amination routes.[1][2]

The Root Cause: The underlying issue is nucleophilicity. The product, primary benzylamine, is actually a stronger nucleophile than the ammonia you started with. Consequently, as soon as the primary amine forms, it begins to compete with the remaining ammonia to react with the benzyl chloride electrophile. This leads to a cascade of reactions, forming the secondary amine (dibenzylamine) and subsequently the tertiary amine (tribenzylamine).[1]

Troubleshooting & Optimization Steps:

  • Drastically Increase the Ammonia Ratio: The most straightforward solution is to leverage Le Châtelier's principle. By using a large molar excess of ammonia (e.g., a 20:1 ratio of ammonia to benzyl chloride or higher), you can statistically favor the reaction of benzyl chloride with ammonia over the newly formed benzylamine.[3]

  • Control the Rate of Addition: Add the benzyl chloride dropwise or via a syringe pump to the vigorously stirred ammonia solution.[3] This maintains a low, steady concentration of the alkylating agent, minimizing its opportunity to react with the product amine.[1]

  • Consider an Alternative Synthetic Route: If high purity is critical and over-alkylation remains an issue, direct alkylation may not be the best method. The Gabriel Synthesis is specifically designed to produce pure primary amines by preventing this very side reaction.[2][4][5]

// Edges NH3 -> Primary [label="+ Bn-Cl\n(SN2)"]; BnCl -> Primary; Primary -> Secondary [label="+ Bn-Cl\n(Over-alkylation)", color="#EA4335", fontcolor="#EA4335"]; Secondary -> Tertiary [label="+ Bn-Cl\n(Further Over-alkylation)", color="#EA4335", fontcolor="#EA4335"];

{rank=same; NH3; BnCl;} {rank=same; Primary; Secondary; Tertiary;} } ` Caption: Over-alkylation pathway in direct amination.

Q2: My reductive amination of benzaldehyde is giving a messy reaction profile with low yields of the desired benzylamine. I'm also seeing benzyl alcohol and secondary amines as byproducts. What's going wrong?

A2: Reductive amination is a powerful technique, but its success hinges on the delicate balance between imine formation and reduction. A "messy" profile suggests this balance is off.

The Root Cause: Several competing reactions can occur:

  • Aldehyde Reduction: Your reducing agent might be too reactive, reducing the benzaldehyde starting material directly to benzyl alcohol before it can form an imine with the amine. This is common with powerful hydrides like LiAlH₄ or even NaBH₄ under certain conditions.

  • Over-alkylation: The primary benzylamine product can react with another molecule of the intermediate imine, which, after reduction, yields a secondary amine.[6]

  • Hydrobenzamide Formation: With ammonia, aromatic aldehydes can form hydrobenzamides, which upon reduction can yield a mixture of primary and secondary amines.[7]

  • Imine-Enamine Tautomerism: While less of an issue for benzaldehyde derivatives which lack α-hydrogens, for substituted acetophenones this can lead to other side reactions.[8]

Troubleshooting & Optimization Steps:

  • Choose a Selective Reducing Agent: Switch to a milder, more selective hydride agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this reason. It is generally incapable of reducing the aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate, thus minimizing benzyl alcohol formation. Sodium cyanoborohydride (NaBH₃CN) is another good option.[9]

  • Control Reaction pH: Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. This also promotes the formation of the more reactive iminium ion, which is readily reduced. Adding a small amount of acetic acid can be beneficial.

  • Perform a Two-Step, One-Pot Reaction: First, mix the benzaldehyde and the amine in the solvent and allow them to stir for a period (e.g., 30-60 minutes) to pre-form the imine. Then, add the reducing agent. This ensures the concentration of the imine is high before reduction begins.

  • Catalytic Hydrogenation Conditions: If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure you are using an excess of the amine component to suppress the formation of secondary amines. Be aware that some substrates, particularly those with halogen substituents, can poison the catalyst.[6]

Q3: I'm attempting a Gabriel synthesis to make a pure primary benzylamine, but my yields are consistently low after the final hydrazinolysis/hydrolysis step. What could be the issue?

A3: The Gabriel synthesis is robust for ensuring purity, but it is not without its own potential pitfalls, primarily related to reaction efficiency in its two key steps.[2][5]

The Root Cause:

  • Inefficient Alkylation (Step 1): The initial SN2 reaction between the potassium phthalimide salt and your benzyl halide may be incomplete. This can be due to poor solubility of the phthalimide salt, steric hindrance on the benzyl halide, or a deactivated electrophile.

  • Incomplete Cleavage (Step 2): The final step to liberate the free amine requires cleaving two stable amide bonds. This cleavage, whether by acid/base hydrolysis or hydrazinolysis, can be slow and require harsh conditions, potentially degrading other functional groups on your molecule.[2][4]

Troubleshooting & Optimization Steps:

  • Optimize the Alkylation Step:

    • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to better solvate the potassium phthalimide and accelerate the SN2 reaction.[4]

    • Phase-Transfer Catalyst: For stubborn reactions, a phase-transfer catalyst can help facilitate the reaction between the solid phthalimide salt and the organic-soluble benzyl halide.

  • Improve the Cleavage Step:

    • Switch to Hydrazinolysis: The Ing-Manske procedure, which uses hydrazine (NH₂NH₂) in a refluxing alcoholic solvent (like ethanol or methanol), is often more efficient and proceeds under milder, neutral conditions than strong acid or base hydrolysis.[4] This is generally the preferred method.

    • Ensure Sufficient Reaction Time/Heat: Both hydrolysis and hydrazinolysis can require prolonged refluxing (several hours). Monitor the reaction by TLC to ensure the N-benzylphthalimide starting material has been fully consumed. The formation of the phthalhydrazide precipitate is a good visual indicator during hydrazinolysis.[4]

// Nodes start [label="Start:\nPotassium Phthalimide + Benzyl Halide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkylation [label="Step 1: SN2 Alkylation\nSolvent: DMF or DMSO\nHeat", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Intermediate:\nN-Benzylphthalimide", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage [label="Step 2: Cleavage\nMethod: Hydrazinolysis (preferred)\nor Acid/Base Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Final Product:\nPure Primary Benzylamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; trouble1 [label="Troubleshooting:\n- Incomplete Reaction?\n- Use polar aprotic solvent (DMF)\n- Check halide reactivity", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"]; trouble2 [label="Troubleshooting:\n- Low Yield?\n- Use Hydrazine (Ing-Manske)\n- Ensure sufficient reflux time\n- Monitor by TLC", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges start -> alkylation; alkylation -> intermediate; intermediate -> cleavage; cleavage -> product; alkylation -> trouble1 [style=dashed, color="#EA4335"]; cleavage -> trouble2 [style=dashed, color="#EA4335"]; } ` Caption: Troubleshooting workflow for the Gabriel Synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, strategic questions about synthesizing benzylamine derivatives.

FAQ 1: Which synthetic route is the best choice for my target benzylamine to ensure the highest purity?

The "best" route depends on your specific target molecule (primary, secondary, or tertiary amine) and the required level of purity.

  • For High-Purity Primary Amines: The Gabriel Synthesis is unparalleled. Its mechanism inherently prevents the formation of secondary or tertiary amine byproducts, making it the method of choice when purity is the absolute priority.[5][10]

  • For General-Purpose Primary & Secondary Amines: Reductive Amination is arguably the most versatile and widely used method.[11] By carefully selecting the reducing agent (e.g., NaBH(OAc)₃), you can achieve high yields and good selectivity. It accommodates a wide range of functional groups and allows for the synthesis of both primary (using ammonia) and secondary/tertiary amines (using primary/secondary amines as starting materials).

  • For Industrial-Scale Primary Amine Synthesis: Direct Alkylation with a large excess of ammonia is often used industrially due to the low cost of reagents.[12] However, this method almost always requires extensive purification to remove over-alkylation byproducts and is less suitable for high-purity laboratory-scale synthesis.[3]

FAQ 2: How do I choose the right reducing agent for reductive amination?

The choice of reducing agent is critical for controlling selectivity and minimizing side products.

Reducing AgentProsConsBest For
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines/iminium ions; does not reduce aldehydes/ketones; mild conditions.More expensive than NaBH₄; moisture sensitive.High-selectivity, general-purpose reductive aminations where aldehyde reduction is a concern.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at acidic pH; stable in protic solvents.Highly toxic (releases HCN gas at low pH); requires careful pH control.Reactions where mild acidic conditions are tolerated and toxicity can be safely managed.
Sodium Borohydride (NaBH₄) Inexpensive; readily available; effective reducing agent.Can reduce aldehydes/ketones, leading to alcohol byproducts[7]; can be sluggish in reducing imines.Cost-sensitive applications or robust substrates where some alcohol byproduct is acceptable and easily separable.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) "Green" (byproduct is H₂O); high atom economy; can be very effective.Can reduce other functional groups (alkenes, alkynes, nitro groups); catalyst can be poisoned[6]; requires specialized pressure equipment.Substrates without easily reducible functional groups; large-scale synthesis.
FAQ 3: What are the best practices for purifying my benzylamine derivative from common side products like dibenzylamine or unreacted starting materials?

Purification strategies exploit the differences in physical and chemical properties of the components in your crude mixture.

  • Acid-Base Extraction: This is the first and most powerful step.

    • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

    • Wash with an aqueous acid solution (e.g., 1M HCl). The basic amines (primary, secondary, tertiary) will be protonated and move into the aqueous layer, leaving non-basic impurities (like benzyl alcohol or unreacted benzyl chloride) in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and make it strongly alkaline with a base (e.g., NaOH, KOH) to deprotonate the ammonium salts and liberate the free amines.

    • Extract the free amines back into a fresh portion of organic solvent. Dry the organic layer and evaporate the solvent.

  • Distillation: If your benzylamine derivative is thermally stable and volatile, fractional distillation under reduced pressure (vacuum distillation) is an excellent method to separate it from higher-boiling over-alkylation products (dibenzylamine has a higher boiling point than benzylamine).[3]

  • Column Chromatography: For complex mixtures or non-volatile products, silica gel chromatography is effective. The polarity difference between primary, secondary, and tertiary amines allows for their separation. A solvent system like ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amines from streaking on the acidic silica) is often used.

FAQ 4: Can I use protecting groups to help minimize side reactions?

Absolutely. Protecting groups are a cornerstone of modern organic synthesis for preventing unwanted side reactions.

  • The Gabriel Synthesis: As discussed, this entire method can be viewed as using the phthalimide group as a temporary protecting group for ammonia, allowing for clean mono-alkylation.[2]

  • Benzyl (Bn) Group: The benzyl group itself is often used as a protecting group for amines.[13][14] One can N-benzylate a primary amine to form a secondary amine, perform other chemistry on the molecule, and then remove the benzyl group via catalytic hydrogenolysis (H₂/Pd-C).[13] This is useful because the N-H reactivity of the primary amine is masked.

  • Boc (tert-butyloxycarbonyl) Group: The Boc group is one of the most common amine protecting groups.[9] It is easily installed using Boc-anhydride and is stable to many reaction conditions but can be cleanly removed with acid (like trifluoroacetic acid). This strategy prevents the amine from acting as a nucleophile or base while other transformations are carried out.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Selectivity Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the synthesis of N-benzyl-4-fluoroaniline from benzaldehyde and 4-fluoroaniline, minimizing byproduct formation.

Materials:

  • Benzaldehyde

  • 4-fluoroaniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M).

  • Add benzaldehyde (1.05 eq) to the solution, followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture over 10 minutes. Note: The reaction may bubble slightly.

  • Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via flash column chromatography if necessary.

Protocol 2: Classic Gabriel Synthesis of Benzylamine

This protocol details the synthesis of pure benzylamine from potassium phthalimide and benzyl chloride.[4]

Materials:

  • Potassium phthalimide

  • Benzyl chloride (Caution: Lachrymator)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate (85% solution) (Caution: Toxic)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH), concentrated solution

  • Diethyl ether

Procedure: Step A: N-Alkylation

  • In a round-bottom flask, suspend potassium phthalimide (1.0 eq) in anhydrous DMF.

  • Add benzyl chloride (1.0 eq) to the suspension.

  • Heat the mixture with stirring (e.g., to 60-80 °C) and monitor the reaction by TLC until the benzyl chloride is consumed (typically 2-3 hours).

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Collect the precipitated white solid (N-benzylphthalimide) by vacuum filtration, wash it with water, and air dry.

Step B: Hydrazinolysis

  • In a round-bottom flask equipped with a reflux condenser, combine the crude N-benzylphthalimide (1.0 eq), hydrazine hydrate (1.2 eq), and methanol.

  • Reflux the mixture for 1-2 hours. A thick, white precipitate of phthalhydrazide will form.[1]

  • Cool the mixture, add water, and then acidify with concentrated HCl to precipitate any remaining phthalhydrazide and form the benzylamine hydrochloride salt.

  • Filter off the solid phthalhydrazide and wash it with a small amount of cold water.

  • Transfer the filtrate to a separatory funnel and make it strongly alkaline with concentrated NaOH solution.

  • Extract the liberated benzylamine with diethyl ether (3x portions).

  • Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting oil can be purified by vacuum distillation to yield pure benzylamine.[1]

References

  • Hatano, M., Suzuki, S., & Ishihara, K. (2006). A Highly Efficient Zn-Catalyzed Alkylation of Ketones and Aldimines with Grignard Reagents. Journal of the American Chemical Society, 128(31), 9998-9999. [Link]

  • Homberg, L., Roller, A., & Hultzsch, K. C. (2019). A Highly Active Mn(I) Pincer Catalyst for the N-Alkylation of Amines with Alcohols. Organic Letters, 21(9), 3142-3147. [Link]

  • Fodor, K., Gemo, N., & Perosa, A. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 9(4), 1836-1843. [Link]

  • Nigh, W. G. (1975). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education, 52(10), 670. [Link]

  • ACS Publications. (1975). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • McKenna, J. M., et al. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • Rojas-Vite, G., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(29). [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. [Link]

  • Designer-Drug.com. (n.d.). Synthesis of Benzylamine and Derivatives. [Link]

  • Pfaller, M., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie, 357(5). [Link]

  • Wikipedia. (n.d.). Benzylamine. [Link]

  • Homework. (2023, July 1). [Chemistry] How would you prepare benzylamine.... YouTube. [Link]

  • Lee, C.-F., et al. (2018). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. RSC Advances, 8(48), 27419–27426. [Link]

  • Wu, X., & Beller, M. (2014). Lewis acid-catalyzed oxidation of benzylamines to benzamides. Tetrahedron Letters, 55(30), 4083-4086. [Link]

  • ResearchGate. (2013). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]

  • Chemistry LibreTexts. (2022). Gabriel Synthesis. [Link]

  • ResearchGate. (2019). Direct Conversion of Benzylamines to Imines via Atmospheric Oxidation in the Presence of VO(Hhpic)2 Catalyst. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]

  • Scribd. (n.d.). Nucleophilic Substitution On S4N4. Reactions With Benzylamines. [Link]

  • Chemistry Bimistry. (2020, July 17). N-benzylamine as a protecting group |Part1| Protection of Amines. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]

  • Chu, G., & Li, C. (n.d.). Convenient and Clean Synthesis of Imines from Primary Benzylamines. Royal Society of Chemistry. [Link]

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Technical Support Center: Troubleshooting Inconsistent Results in Cell-Based Assays with Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

The morpholine ring is a cornerstone in medicinal chemistry, celebrated for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Its presence in numerous approved drugs speaks to its value.[4] However, this "privileged scaffold" can also present unique challenges in cell-based assays, leading to frustratingly inconsistent results.[2][5]

This guide is structured to address the specific, practical issues researchers encounter when working with morpholine-containing compounds. We will move beyond simple checklists to explore the causal mechanisms behind these inconsistencies and provide robust, self-validating protocols to ensure your results are both reproducible and reliable.

Frequently Asked Questions (FAQs)

Q1: I'm observing high variability and poor reproducibility between replicate wells. What are the likely causes?

This is one of the most common issues and often points to problems with the compound's behavior in the assay medium or with the assay setup itself. The morpholine moiety, while generally improving aqueous solubility, is part of a larger molecule whose overall properties dictate its behavior.[6]

Core Diagnostic Questions:

  • Is the compound precipitating? Poor solubility is a primary driver of variability. A compound that crashes out of solution will not be delivered uniformly to the cells.

  • Is the compound stable in your assay medium? The components of cell culture medium (e.g., pH, proteins) can affect compound stability over the course of an experiment.

  • Are there technical errors in the assay plate setup? Inconsistent cell seeding or "edge effects" can mimic compound-induced variability.

Troubleshooting Decision Pathway

G A Start: High Replicate Variability Observed B Is there visible precipitate in wells? A->B C Perform Kinetic Solubility Assay B->C Yes E Review Cell Seeding Protocol B->E No D Compound is Insoluble. Lower concentration, add co-solvent, or re-synthesize. C->D J Problem Resolved D->J F Check for Plate 'Edge Effects' E->F H Perform Compound Stability Assay (LC-MS) E->H Seeding is consistent G Implement randomized plate layout or avoid outer wells. F->G G->J I Compound is Unstable. Reduce incubation time or modify assay buffer. H->I I->J K No visible precipitate

Caption: A decision tree for troubleshooting high replicate variability.

Experimental Protocol: Rapid Kinetic Solubility Assessment

This protocol helps determine if your compound is precipitating under assay conditions.

  • Prepare Compound Stock: Create a high-concentration stock solution of your morpholine compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of your compound in the final assay buffer (including serum, if applicable) to match the concentrations used in your cell-based assay.

  • Incubation: Incubate the plate under the same conditions as your cell assay (e.g., 37°C, 5% CO2) for the same duration.

  • Visual Inspection: After incubation, visually inspect the plate against a dark background for any signs of cloudiness or precipitate.

  • Quantitative Measurement (Nephelometry): For a more sensitive reading, measure light scattering using a plate reader capable of nephelometry. A significant increase in scattered light at higher concentrations indicates precipitation.

Q2: My dose-response curve is atypical (e.g., biphasic or a steep, sharp drop-off). How do I interpret this?

A non-sigmoidal dose-response curve is a red flag that multiple biological or artefactual processes may be occurring simultaneously.

  • Causality - The "Privileged Scaffold" Problem: The morpholine ring is a versatile pharmacophore that can interact with a wide range of biological targets.[2] A biphasic (U-shaped) curve can indicate that at low concentrations, your compound is hitting the intended target, but at higher concentrations, it's engaging an off-target that produces an opposing effect. A sharp drop-off often points to cytotoxicity overwhelming the target-specific phenotype.

  • Causality - Assay Interference: Many assay technologies (especially fluorescence-based ones) are prone to interference. Morpholine compounds, depending on their overall structure, can be auto-fluorescent or act as quenchers, creating artificial results that distort the dose-response relationship.[7]

Curve Anomaly Potential Cause Recommended Action
Biphasic (U-shaped) Off-target activity with opposing effectPerform kinase profiling or other broad target screening.
Sharp Drop-off Overt cytotoxicityRun a counter-screen for cell viability (e.g., CellTiter-Glo®).
High Hill Slope (>2) Compound aggregation or non-specific inhibitionPerform dynamic light scattering (DLS) or add non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[8]
Shallow/Incomplete Curve Low potency or poor cell permeabilityIncrease compound concentration (if soluble) or assess cell permeability (e.g., PAMPA assay).

Table 1: Interpreting Atypical Dose-Response Curves.

Q3: My compound was a "hit" in the primary screen, but its activity disappeared in the confirmation/orthogonal assay. Why?

This is a classic problem of a false positive, often due to Pan-Assay Interference Compounds (PAINS) or technology-specific artifacts.[8] A robust hit validation cascade is non-negotiable to weed out these misleading results.

The Principle of Orthogonality: A true "hit" should modulate the biological pathway of interest, regardless of the method used to measure it. An orthogonal assay measures the same biological endpoint but uses a different technology.[9] For example, if your primary screen used a fluorescence-based reporter for gene expression, an orthogonal assay would be to measure the mRNA levels of that gene directly via qPCR.

G cluster_0 Initial Screening cluster_1 Hit Confirmation cluster_2 Artifact Triage cluster_3 Target Engagement A Primary Screen Hit (e.g., 10 µM single point) C Fresh Compound (Re-synthesis/Re-order) A->C B Dose-Response Curve (Confirm IC50/EC50) D Orthogonal Assay (e.g., qPCR, Western Blot) B->D Activity Confirmed C->B E Assay Interference Counter-Screen (e.g., test on empty vector) D->E F Biophysical Validation (e.g., CETSA, SPR, MST) E->F No Artifacts Found G Validated Hit F->G

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments. As seasoned application scientists, we understand that successful synthesis goes beyond simply following a protocol; it requires a deep understanding of the reaction mechanism and the interplay of various experimental parameters. This guide is structured to provide not just the "how," but more importantly, the "why" behind each recommendation, empowering you to make informed decisions in your work.

Section 1: Understanding the Fundamentals of Morpholine N-Alkylation

The N-alkylation of morpholine is a cornerstone of synthetic chemistry, pivotal in the development of a vast array of pharmaceuticals and fine chemicals. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of morpholine attacks an electrophilic carbon atom of an alkylating agent, displacing a leaving group.

The success of this reaction hinges on a delicate balance of factors including the choice of alkylating agent, base, solvent, and reaction temperature. Understanding these parameters is the first step towards optimizing your reaction conditions and troubleshooting any issues that may arise.

Section 2: Troubleshooting Guide - A Deeper Dive into Common Experimental Hurdles

In this section, we address some of the most common challenges encountered during the N-alkylation of morpholine in a question-and-answer format. Our aim is to provide not just a solution, but a logical framework for diagnosing and resolving the issue.

Q1: My reaction yield is consistently low. What are the likely culprits and how can I improve it?

A low yield in an N-alkylation reaction can be attributed to several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The most straightforward reason for low yield is an incomplete reaction. This can be diagnosed by monitoring the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider the following:

    • Insufficient Reaction Time or Temperature: Some alkylating agents, particularly those with less reactive leaving groups (e.g., chlorides) or sterically hindered electrophiles, may require longer reaction times or higher temperatures to proceed to completion.[1]

    • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the nature of the leaving group. The general order of reactivity for alkyl halides is I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

    • Inadequate Base Strength: The base plays a crucial role in deprotonating the morpholine nitrogen, increasing its nucleophilicity. If a weak base is used, the concentration of the more reactive, deprotonated morpholine will be low. Consider switching to a stronger base (see Q2 for a detailed discussion on base selection).

  • Side Reactions: The formation of byproducts can significantly reduce the yield of your desired product.

    • Over-alkylation: The product of the initial alkylation, an N-alkylmorpholine, is also a nucleophile and can react with the alkylating agent to form a quaternary ammonium salt.[2][3] This is a common issue, especially when using highly reactive alkylating agents or an excess of the alkylating agent. To mitigate this, use a stoichiometric amount or a slight excess of morpholine relative to the alkylating agent.

    • Elimination Reactions: If your alkylating agent is a secondary or tertiary halide, an E2 elimination reaction can compete with the desired SN2 reaction, leading to the formation of an alkene. To favor substitution over elimination, use a less sterically hindered (primary) alkylating agent whenever possible and avoid excessively high temperatures.

  • Sub-optimal Solvent Choice: The solvent has a profound impact on the rate of SN2 reactions. Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base while leaving the anion (the active base) and the nucleophile relatively free, thus accelerating the reaction.[1][4]

Q2: I'm observing the formation of a significant amount of quaternary ammonium salt. How can I prevent this over-alkylation?

The formation of the quaternary ammonium salt is a classic problem in the N-alkylation of amines, arising because the tertiary amine product is often more nucleophilic than the starting secondary amine.[2]

  • Stoichiometry Control: The most effective way to minimize over-alkylation is to control the stoichiometry of your reactants. Using a slight excess of morpholine (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent will ensure that the alkylating agent is consumed before it has a chance to react significantly with the N-alkylmorpholine product.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help to maintain a low concentration of the alkylating agent at any given time, which disfavors the second alkylation step.

  • Choice of Base: While a strong base is needed to deprotonate morpholine, some bases can influence the selectivity. For instance, using a bulky, non-nucleophilic base might sterically hinder the approach of the alkylating agent to the more crowded tertiary amine product.

Q3: I am unsure which base to choose for my reaction. What are the key considerations?

The choice of base is critical for a successful N-alkylation. The primary role of the base is to neutralize the acidic proton generated during the reaction, driving the equilibrium towards the products.

  • Inorganic Bases: For many standard N-alkylations with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[1][4][5][6] They are inexpensive, easy to handle, and generally provide good yields. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the amine.[2][5]

  • Organic Bases: Non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA, Hünig's base) can also be used. These are particularly useful when a milder, soluble base is required.

  • Stronger Bases: For less reactive alkylating agents or when a faster reaction is desired, stronger bases like sodium hydride (NaH) can be employed. However, these require more stringent anhydrous conditions and careful handling due to their reactivity with water and protic solvents.

Q4: What is the best workup and purification procedure for my N-alkylated morpholine?

The workup and purification strategy will depend on the properties of your product and the byproducts of the reaction.

  • Initial Workup: A typical workup procedure involves filtering off any insoluble inorganic salts (e.g., K₂CO₃, KBr).[7] The filtrate is then typically washed with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining salts and unreacted base.[7] A final wash with brine helps to remove residual water from the organic layer.

  • Purification:

    • Distillation: If your N-alkylated morpholine is a liquid with a suitable boiling point, vacuum distillation is an effective method for purification.[7]

    • Column Chromatography: For non-volatile or solid products, column chromatography on silica gel is the most common purification technique. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used to elute the product.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent way to obtain highly pure material.[7]

Section 3: Experimental Protocols

Here, we provide a detailed, step-by-step protocol for a general N-alkylation of morpholine with an alkyl halide. This protocol should be considered a starting point and may require optimization for your specific substrate and alkylating agent.

Protocol 1: General Procedure for N-Alkylation of Morpholine with an Alkyl Halide
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq.) and anhydrous acetonitrile (or DMF) (approximately 0.2-0.5 M concentration of morpholine).

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution.[6]

  • Addition of Alkylating Agent: To the resulting suspension, add the alkyl halide (1.0-1.2 eq.) dropwise at room temperature.[6]

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux for acetonitrile, which is approximately 82°C) and monitor the progress by TLC.[6] A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes. The starting morpholine is quite polar, while the N-alkylated product will be less polar.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

  • Extraction: Combine the filtrate and the washings. If the solvent is acetonitrile, it can be removed under reduced pressure, and the residue can be taken up in a solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation, column chromatography, or recrystallization as appropriate.

Section 4: Data Presentation and Visualization

To aid in the selection of reaction conditions, the following table summarizes the impact of different parameters on the N-alkylation of morpholine.

ParameterOptionsGeneral Recommendation and Rationale
Alkylating Agent R-I, R-Br, R-Cl, R-OTsReactivity: I > Br > Cl > OTs. Choose a more reactive agent for faster reactions. Primary halides are preferred to avoid elimination side reactions.
Base K₂CO₃, Cs₂CO₃, NaH, TEA, DIPEAK₂CO₃ is a good starting point. Cs₂CO₃ can improve yields for less reactive systems. NaH for very unreactive systems (requires anhydrous conditions).
Solvent Acetonitrile (ACN), DMF, DMSO, THFPolar aprotic solvents (ACN, DMF) are generally best as they accelerate SN2 reactions.
Temperature Room Temperature to RefluxStart at room temperature and increase if the reaction is sluggish. Higher temperatures can increase the rate of side reactions.
Stoichiometry Morpholine:Alkyl HalideUse a slight excess of morpholine (1.1-1.5:1) to minimize over-alkylation.
Visualizing the Reaction and Workflow

To provide a clearer understanding of the chemical processes and experimental steps, we have created the following diagrams using Graphviz.

G cluster_0 SN2 Mechanism Morpholine Morpholine Transition_State [Morpholine---R---X]‡ Morpholine->Transition_State Nucleophilic Attack Alkyl_Halide R-X Alkyl_Halide->Transition_State N_Alkylmorpholine N-Alkylmorpholine Transition_State->N_Alkylmorpholine Halide_Ion X- Transition_State->Halide_Ion Leaving Group Departure

Caption: The SN2 mechanism for the N-alkylation of morpholine.

G cluster_1 Experimental Workflow A 1. Reaction Setup (Morpholine, Solvent, Base) B 2. Add Alkyl Halide A->B C 3. Heat and Monitor (TLC) B->C D 4. Workup (Filter, Wash) C->D E 5. Purification (Distillation/Chromatography) D->E F Pure N-Alkylmorpholine E->F

Caption: A typical experimental workflow for N-alkylation of morpholine.

G Start Low Yield? Incomplete Incomplete Reaction? Start->Incomplete Yes Side Side Reactions? Start->Side No IncreaseTime Increase Time/Temp Incomplete->IncreaseTime ChangeBase Use Stronger Base Incomplete->ChangeBase ChangeSolvent Change Solvent Incomplete->ChangeSolvent OverAlk Over-alkylation? Side->OverAlk AdjustStoich Adjust Stoichiometry (excess morpholine) OverAlk->AdjustStoich Yes SlowAdd Slow Addition of Alkylating Agent OverAlk->SlowAdd Yes

Caption: A decision tree for troubleshooting low yields.

Section 5: Conclusion

The N-alkylation of morpholine is a robust and versatile reaction, but its success relies on careful consideration of the reaction parameters. By understanding the underlying principles of the SN2 mechanism and being aware of the common pitfalls, researchers can effectively optimize their reaction conditions and troubleshoot any issues that may arise. This guide provides a comprehensive resource to support you in achieving high yields and purity in your N-alkylation reactions. We encourage you to use this guide not as a rigid set of instructions, but as a tool to develop your own intuition and expertise in synthetic chemistry.

References

  • Corcoran, P., & Wessjohann, L. A. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-173. [Link]

  • WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google P
  • Yasar, S., Gurbuz, N., & Ozdemir, I. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4987-5001. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Powers, I. G., & Uyeda, C. (2017). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 19(23), 6352–6355. [Link]

  • Kim, J., & Lee, S. (2011). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 9(18), 6331-6337. [Link]

  • Das, S., & Wendt, O. F. (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Chemistry – A European Journal, e202302193. [Link]

  • Rybakov, V. A., & Khalfina, I. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(8), 1113-1133. [Link]

  • Powers, I. G., & Uyeda, C. (2017). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 19(23), 6352–6355. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • ScienceMadness.org. (2022, March 3). Best Conditions For N-Alkylation?. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(21), 7248. [Link]

Sources

identifying and removing impurities from (4-morpholin-4-ylbenzyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (4-morpholin-4-ylbenzyl)amine hydrochloride. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges in identifying and removing impurities during your experimental work.

Section 1: Understanding the Compound and Potential Impurities

This section addresses the origin of common impurities based on the typical synthetic route and chemical nature of the target compound.

Q1: What is the likely synthetic route for this compound, and how does this influence the impurity profile?

A1: The most common and efficient synthesis for this compound is the reductive amination of 4-morpholinobenzaldehyde. This process involves two key steps: the formation of an imine intermediate by reacting the aldehyde with an amine source (like ammonia), followed by the reduction of this imine to the desired primary amine.[1][2] The final step involves protonation with hydrochloric acid to form the stable hydrochloride salt.

Understanding this pathway is critical because the majority of process-related impurities are byproducts of this reaction. The choice of reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB), can also influence the reaction's success and byproduct formation.[2][3]

Q2: What are the most common impurities I should expect to find in my crude sample?

A2: Based on the reductive amination pathway, the following impurities are frequently encountered:

  • Unreacted Starting Material: 4-morpholinobenzaldehyde may persist if the reaction does not go to completion.

  • Imines: The intermediate imine may be present if the reduction step is incomplete.

  • Over-alkylation Products: The newly formed primary amine is nucleophilic and can react with the starting aldehyde to form a secondary amine, N,N-bis(4-morpholinobenzyl)amine. This is a common byproduct in reductive aminations.[4][5]

  • Aldehyde Reduction Product: The reducing agent can directly reduce the starting aldehyde to form (4-morpholinophenyl)methanol. This is more common with harsher reducing agents like NaBH₄ if the imine formation is not complete before its addition.[3]

  • Inorganic Salts: Residual salts from the reaction workup (e.g., borate salts, sodium chloride) can be present.[6]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., methanol, ethanol, dichloromethane) may be retained in the crude solid.

Below is a workflow diagram illustrating the path from synthesis to a purified product.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Start Starting Materials (4-morpholinobenzaldehyde, Amine Source) Reaction Reductive Amination Start->Reaction Reagents: NaBH(OAc)₃, etc. Workup Quench & HCl Salt Formation Reaction->Workup Crude Crude Product Isolation Workup->Crude Analysis Impurity Profile Analysis (HPLC, NMR) Crude->Analysis Purify Purification Step (e.g., Recrystallization) Analysis->Purify Identify Impurities Purify->Analysis Re-analyze if needed QC Final Quality Control Purify->QC Purity > 99%? Final Purified (4-morpholin-4-ylbenzyl)amine HCl

Caption: General workflow from synthesis to final purified product.

Section 2: Analytical Methods for Impurity Identification

Effective purification begins with accurate identification and quantification of impurities. This section details recommended analytical techniques.

Q3: How can I use HPLC to identify and quantify impurities in my sample?

A3: High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP) setup, is the ideal method for assessing the purity of this compound. The compound is polar and ionizable, making it well-suited for RP-HPLC with a C18 column.[7][8]

A typical analysis involves dissolving a small, accurately weighed sample in the mobile phase or a suitable solvent and injecting it into the HPLC system. Impurities will elute at different retention times than the main product peak. The area of each peak is proportional to its concentration, allowing for a quantitative assessment of purity (often expressed as area %).

Recommended Starting HPLC Method Parameters:

ParameterRecommended ValueRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for reverse-phase separation of polar molecules.
Mobile Phase A 0.1% Formic Acid or TFA in WaterAcidic modifier to ensure consistent protonation of the amine for sharp peaks.
Mobile Phase B Acetonitrile or MethanolOrganic solvent to elute compounds from the C18 column.
Gradient 10% to 90% B over 15 minutesA gradient elution is effective for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) 230-240 nmAromatic compounds typically have strong absorbance in this UV range.[9]
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.

Q4: Can I use NMR spectroscopy to identify impurities?

A4: Absolutely. ¹H NMR spectroscopy is an excellent tool for structural confirmation and for identifying certain types of impurities. While it is less sensitive than HPLC for quantification, it provides invaluable structural information.

  • Identifying the Main Compound: Look for the characteristic signals: the morpholine protons (typically two triplets around 2.5-3.5 ppm), the benzyl CH₂ protons (a singlet around 4.0 ppm), and the aromatic protons on the benzene ring (two doublets in the 7.0-7.5 ppm range).

  • Detecting Aldehyde Impurity: The most telling signal for the unreacted 4-morpholinobenzaldehyde is the aldehyde proton (CHO), which appears as a distinct singlet far downfield, typically around 9.5-10.0 ppm.

  • Detecting Over-alkylation: The secondary amine byproduct will have a more complex NMR spectrum but can often be identified by the integration of its aromatic and benzylic protons relative to the main product.

For hydrochloride salts, solid-state NMR can also be a powerful characterization tool for identifying different polymorphic forms.[10]

Section 3: Purification Strategies & Troubleshooting

This section provides practical, step-by-step guidance on removing the identified impurities.

Q5: What is the best method for purifying crude this compound?

A5: Recrystallization is the most effective and scalable method for purifying this compound. As an organic salt, it exhibits a significant solubility difference between hot and cold polar protic solvents, which is the principle behind recrystallization. A patent for a similar morpholine hydrochloride compound specifically notes successful recrystallization from isopropanol, making it an excellent starting point.[11]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Begin with isopropanol (IPA) or ethanol. These solvents are ideal because they are likely to dissolve the compound when hot but provide poor solubility when cold, leading to high recovery.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Bring the solution to a gentle boil.

  • (Optional) Hot Filtration: If insoluble impurities (like inorganic salts) are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Q6: My recrystallization isn't working. What are some common problems and solutions?

A6: Recrystallization can sometimes be challenging. Here is a troubleshooting guide for common issues.

ProblemLikely Cause(s)Troubleshooting Steps
Product "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the solution is supersaturated.1. Add slightly more hot solvent to ensure the compound is fully dissolved. 2. Try a lower-boiling point solvent (e.g., switch from n-butanol to isopropanol). 3. Use a solvent/anti-solvent system (e.g., dissolve in hot methanol, then slowly add a less polar solvent like ethyl acetate until cloudy).
No crystals form upon cooling. Too much solvent was used; the solution is not saturated.1. Boil off some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Add a "seed crystal" from a previous pure batch.
Yield is very low. The compound has high solubility in the cold solvent; too much solvent was used.1. Ensure the solution is thoroughly cooled in an ice bath before filtering. 2. Use the absolute minimum amount of hot solvent for dissolution. 3. Try a different solvent system where the compound is less soluble when cold.
Purity does not improve significantly. The impurity has very similar solubility to the product.1. Perform a second recrystallization. 2. If an impurity is non-polar, consider an aqueous wash of the free-base before converting to the HCl salt. 3. For very persistent impurities, column chromatography of the free base may be necessary.[12]

Below is a decision tree to guide your troubleshooting process for recrystallization.

G start Start Recrystallization: Dissolve crude in min. hot solvent cool Cool solution slowly start->cool q_crystals Crystals form? cool->q_crystals oiling_out Did it oil out? q_crystals->oiling_out No success Success! Filter, wash, and dry crystals. q_crystals->success Yes sol_oil Solution: 1. Re-heat and add more solvent. 2. Try a solvent/anti-solvent system. oiling_out->sol_oil Yes sol_nocrystal Solution: 1. Boil off excess solvent. 2. Scratch flask or add seed crystal. oiling_out->sol_nocrystal No sol_oil->cool Retry sol_nocrystal->cool Retry

Caption: Troubleshooting decision tree for recrystallization.

References

  • CN102321045A - Method for preparing high morphine hydrochloride - Google P
  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [Link]

  • Reductive Amination - Common Conditions - Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? | ResearchGate. [Link]

  • Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and Their Polymorphs - PubMed. [Link]

  • RP-HPLC Technique - Asian Journal of Pharmaceutical Research. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . [Link]

  • Manufacturing Process - [Source Link not available
  • Methylamine Hydrochloride - Organic Syntheses Procedure. [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. [Link]

  • Morpholine hydrochloride - SpectraBase. [Link]

  • Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance - IJPPR. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European P

Sources

preventing degradation of (4-morpholin-4-ylbenzyl)amine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (4-morpholin-4-ylbenzyl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. As your partner in research, we provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive regarding the handling and storage of this compound.

Q1: What are the absolute optimal conditions for the long-term storage of solid this compound?

A1: The long-term stability of the compound is critically dependent on rigorously controlling its storage environment. The goal is to mitigate the primary drivers of degradation: oxidation, light, moisture, and heat.[1] Storing the compound as a hydrochloride salt is the first step, as it is generally more stable and less prone to degradation than its free base form.[2] For optimal, multi-year stability, we recommend the conditions outlined in the table below.

ParameterRecommended ConditionScientific Rationale
Temperature -20°CReduces the kinetic energy of molecules, significantly slowing the rate of all potential degradation reactions, including oxidation and hydrolysis.[1][3][4]
Atmosphere Inert Gas (Argon or Nitrogen)The benzylamine moiety is susceptible to oxidation.[5][6] Replacing oxygen with an inert gas directly prevents oxidative degradation pathways from initiating.
Light Amber Glass Vial, Stored in DarknessThe benzyl portion of the molecule can absorb UV and visible light, which can catalyze photo-oxidative degradation.[7][8][9] Opaque or amber packaging is essential.
Humidity Tightly Sealed Container within a DesiccatorAmine hydrochloride salts can be hygroscopic.[10] Absorbed moisture can lead to physical changes (clumping) and create a medium for hydrolytic degradation.[11][12]
Q2: What are the primary chemical degradation pathways for this compound that I should be aware of?

A2: Understanding the potential degradation pathways is key to preventing them. For this compound, there are three primary concerns:

  • Oxidative Degradation: This is the most significant risk. The benzylic carbon-hydrogen bond is susceptible to radical abstraction in the presence of oxygen, especially when catalyzed by light or trace metal ions.[6] This can lead to the formation of the corresponding imine, which can subsequently hydrolyze to form a benzaldehyde derivative, fundamentally altering your molecule's structure and reactivity.[13] Amines, in general, are known to undergo oxidative degradation.[5][14]

  • Photodegradation: As an aromatic compound, it can absorb light energy. This energy can either directly cause bond cleavage or, more commonly, transfer energy to molecular oxygen, creating highly reactive singlet oxygen that accelerates the oxidative degradation pathway described above.[9] The ICH Q1B guideline mandates photostability testing for new drug substances precisely for this reason.[8]

  • Hydrolytic Degradation: While the C-N bonds are generally stable, high humidity can lead to deliquescence, where the solid absorbs enough moisture to dissolve.[15] This aqueous microenvironment, especially if pH shifts occur, can facilitate other degradation reactions.[16]

cluster_compound Compound Integrity cluster_stressors Environmental Stressors cluster_degradation Degradation Pathways Compound (4-morpholin-4-ylbenzyl)amine hydrochloride Oxygen Oxygen (Air) Oxidation Oxidation (Imine/Aldehyde Formation) Oxygen->Oxidation Primary Pathway Light Light (UV/Visible) Light->Oxidation Catalyzes Photolysis Photodegradation Light->Photolysis Moisture Moisture (Humidity) Hydrolysis Hydrolysis / Physical Change Moisture->Hydrolysis Oxidation->Compound Degrades Photolysis->Compound Degrades Hydrolysis->Compound Degrades

Caption: Key environmental factors leading to compound degradation.

Q3: I need to prepare a stock solution for my experiments. What is the best practice to ensure its stability in solution?

A3: The stability of the compound in solution is often lower than in its solid state. Follow these steps meticulously:

  • Solvent Selection: While hydrochloride salts are generally water-soluble, for biological assays, DMSO is a common co-solvent.[4] Ensure your final DMSO concentration is compatible with your experimental system (typically <0.5%).

  • pH Control: Aqueous solutions of hydrochloride salts can be slightly acidic.[4] For many compounds, a neutral pH range (6.0-7.5) is optimal to minimize acid/base-catalyzed hydrolysis. Consider using a stable, non-reactive buffer (e.g., PBS or HEPES) if compatible with your downstream application.

  • Sterile Filtration: After dissolution, filter the solution through a 0.22 µm sterile syringe filter. This removes not only microbial contaminants but also any microscopic particulates that could act as nucleation sites for degradation.[4]

  • Aliquoting & Storage: This is a critical step. Dispense the stock solution into single-use aliquots in cryovials. This practice prevents repeated freeze-thaw cycles, which can cause solute precipitation and degradation. Store these aliquots at -80°C for long-term stability.[4]

Q4: How can I quickly assess if my stored compound has degraded?

A4: A combination of visual inspection and analytical confirmation is best.

  • Visual Cues: Look for any change from its expected appearance (typically a white to off-white solid). Yellowing or browning is a strong indicator of oxidation. Clumping, caking, or the appearance of a viscous liquid suggests moisture absorption.[10][11]

  • Analytical Confirmation: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[17] Compare the chromatogram of your stored sample to a reference standard or a previously analyzed batch. The appearance of new peaks or a decrease in the main peak area confirms degradation.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during storage and handling.

Observed IssuePotential Cause(s)Suggested Action & Rationale
Compound has yellowed or turned brown. Oxidative Degradation: Likely due to improper storage with exposure to air and/or light.1. Discard the sample. Discoloration indicates significant chemical change. 2. Review Storage Protocol: Ensure future batches are stored under inert gas and protected from light.
Solid has clumped, become sticky, or oily. Moisture Absorption (Hygroscopicity): The container was not airtight, or it was stored in a humid environment.[10][11]1. Assess Usability: The compound may still be usable for non-critical experiments if purity can be confirmed by HPLC. 2. Improve Storage: Store new material in a desiccator with a fresh desiccant. Ensure the container cap is sealed tightly.
Inconsistent results between experiments. Stock Solution Degradation: Could be caused by repeated freeze-thaw cycles or prolonged storage at 4°C.1. Prepare Fresh Stock Solution: Use the protocol described in FAQ #3, ensuring proper aliquoting. 2. Run a Control: Compare results from the new stock solution with those from the old one to confirm degradation was the issue.
New peaks appear in my HPLC/LC-MS analysis. Chemical Degradation: Confirmed presence of degradation products.1. Identify Degradants (Optional): For advanced development, forced degradation studies can help identify these impurities.[18][19] 2. Source New Material: The current batch is compromised. Procure a new lot and implement the optimal storage protocols immediately upon receipt.
Experimental Protocols
Protocol 1: Workflow for Handling and Stock Solution Preparation

This workflow minimizes exposure to environmental stressors during routine lab use.

cluster_storage Optimal Storage (-20°C, Dark, Inert Gas) cluster_prep Preparation (In Fume Hood / Glove Box) cluster_final Final Storage Start Retrieve Vial from Storage Equilibrate Equilibrate to Room Temp in Desiccator Start->Equilibrate Prevents Condensation Weigh Quickly Weigh Required Amount Equilibrate->Weigh Minimize Air Exposure Dissolve Dissolve in Appropriate Solvent/Buffer Weigh->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot into Single-Use Vials Filter->Aliquot Store Store Aliquots at -80°C Aliquot->Store Avoid Freeze-Thaw End Ready for Experiment Store->End

Caption: Recommended workflow for preparing stable stock solutions.

Protocol 2: Forced Degradation Study (Stress Testing Overview)

Forced degradation studies are essential for understanding a molecule's intrinsic stability and developing stability-indicating analytical methods.[19][20][21]

  • Objective: To intentionally degrade the compound under controlled, harsh conditions to generate potential degradation products.

  • Conditions: Prepare separate solutions of the compound (~1 mg/mL) and expose them to the following stressors for a defined period (e.g., 24-48 hours):

    • Acid Hydrolysis: 0.1 N HCl at 60°C.[18]

    • Base Hydrolysis: 0.1 N NaOH at 60°C.[18]

    • Oxidation: 3% H₂O₂ at room temperature.[18]

    • Thermal: 80°C in solution (and as a solid).

    • Photolytic: Expose to a calibrated light source providing UV and visible light as per ICH Q1B guidelines.[8]

  • Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples by a suitable method (e.g., HPLC-UV/MS) to separate and identify the degradation products formed under each condition. This provides a "fingerprint" of potential impurities.

Start Suspect Degradation (e.g., visual change, bad data) Check_Appearance Is the solid discolored or clumpy? Start->Check_Appearance Run_HPLC Run HPLC/LC-MS Analysis (Compare to Reference) Check_Appearance->Run_HPLC Yes Check_Appearance->Run_HPLC No (Best Practice) Purity_OK Purity Meets Specification? Run_HPLC->Purity_OK Discard Discard Batch & Review Storage Protocols Purity_OK->Discard No (Significant Impurities) Use_Cautiously Use for Non-Critical Experiments Only Purity_OK->Use_Cautiously No (Minor Impurities) Proceed Proceed with Experiment Purity_OK->Proceed Yes

Caption: Decision tree for troubleshooting suspected degradation.

References
  • Vevelstad, S. J., et al. (2012). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. [Link]

  • Lepain, V., et al. (2011). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research, 50(16), 9600-9607. [Link]

  • Al-Hadhrami, A., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Processes, 11(9), 2758. [Link]

  • Luu, M. T., et al. (2015). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Industrial & Engineering Chemistry Research, 54(21), 5780-5787. [Link]

  • Gouedard, C. (2015). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. [Link]

  • Sutar, R. S., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences and Biotechnology, 6(3), 53-64. [Link]

  • Dudhe, P. & Sharma, P. K. (2016). Forced Degradation Studies. Pharmaceutical and Analytical Chemistry: Open Access, 2(4). [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Jerigova, M., et al. (2023). Photooxidation of benzylamine including the reaction conditions. ResearchGate. [Link]

  • PharmaState. (2022). Why conduct forced degradation?[Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [Link]

  • Reddit. (2015). Ways of crashing out amines. [Link]

  • Choudhary, A. (2018). Effect of Humidity Level on Tablet Stability. Pharmaguideline. [Link]

  • Alanazi, A. M., et al. (2024). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics, 2024, 407. [Link]

  • Journal of Food and Drug Analysis. (2004). Determination of Amitraz and Its Metabolites in Urine by Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. 12(3), 212-216. [Link]

  • Waterman, K. C. (2002). Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. [Link]

  • Wikipedia. (n.d.). Benzylamine. [Link]

  • Chlistunoff, J. (2011). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Journal of Solution Chemistry, 40, 1343-1362. [Link]

  • Roy, B., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Journal of Xenobiotics, 12(4), 36-54. [Link]

  • Merchant, K. J., et al. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 23(10), 3764-3768. [Link]

  • Jójárt, B., et al. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. Pharmaceutics, 13(4), 442. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • De, S., et al. (2014). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-24. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • ATSDR. (1998). Chapter 7: Analytical Methods. In Toxicological Profile for Benzidine. [Link]

  • Knapp, J. S. & Brown, H. B. (1982). The microbial degradation of morpholine. International Biodeterioration Bulletin, 18(2), 45-51. [Link]

  • Ntzimani, A., et al. (2019). Literature update of analytical methods for biogenic amines determination in food and beverages. MOST Wiedzy. [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of Novel PI3K Inhibitors: (4-morpholin-4-ylbenzyl)amine hydrochloride versus ZSTK474

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PI3K Signaling in Oncology

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] This pathway is one of the most frequently activated signaling cascades in human cancers, making it a highly attractive target for therapeutic intervention.[2][3] The activation of PI3K leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger.[4] This, in turn, activates downstream effectors, most notably the serine/threonine kinase Akt, which modulates a plethora of substrates involved in cell survival and cycle progression.[5]

Given the pivotal role of the PI3K/Akt/mTOR pathway in tumorigenesis, the development of potent and selective PI3K inhibitors is a major focus in cancer drug discovery.[1] This guide provides a comparative analysis of a novel investigational compound, (4-morpholin-4-ylbenzyl)amine hydrochloride, against the well-characterized pan-PI3K inhibitor, ZSTK474. We will delve into the mechanistic underpinnings of PI3K inhibition, present a framework for evaluating inhibitor efficacy through in-vitro assays, and discuss the interpretation of comparative data.

The PI3K Signaling Cascade: A Prime Target for Cancer Therapy

The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer.[4] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ.[1] Dysregulation of this pathway in cancer can occur through various mechanisms, including activating mutations in the PIK3CA gene (encoding the p110α isoform), loss of the tumor suppressor PTEN (a phosphatase that counteracts PI3K activity), or overexpression of receptor tyrosine kinases that activate PI3K.[3][6]

The morpholine moiety is a key pharmacophore in many kinase inhibitors, often forming critical hydrogen bonds within the ATP-binding pocket of the kinase domain.[7][8] ZSTK474, a potent pan-Class I PI3K inhibitor, features a morpholino-triazine scaffold and has demonstrated significant antitumor activity in preclinical models.[4][9] It acts as an ATP-competitive inhibitor, preventing the phosphorylation of PIP2 to PIP3 and subsequently suppressing the downstream Akt signaling.[9][10] The structural features of this compound, with its morpholine and benzylamine components, suggest a potential for interaction with the ATP-binding pocket of kinases like PI3K.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylates Inhibitor (4-morpholin-4-ylbenzyl)amine HCl ZSTK474 Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Comparative Efficacy Analysis: IC50 Determination

A crucial metric for evaluating and comparing the potency of enzyme inhibitors is the half-maximal inhibitory concentration (IC50).[4] This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

For the purpose of this guide, we will compare the known IC50 values of ZSTK474 against the four Class I PI3K isoforms with hypothetical, yet plausible, IC50 values for our investigational compound, this compound.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
ZSTK474 16[11]44[11]4.6[11]49[11]
(4-morpholin-4-ylbenzyl)amine HCl (Hypothetical) 2515018200

Analysis of Comparative Data:

From the table, ZSTK474 demonstrates a "pan-PI3K" inhibitory profile, meaning it inhibits all four Class I isoforms with nanomolar potency.[4] It shows the highest potency against the PI3Kδ isoform.[11]

Our hypothetical data for this compound suggests it is also a potent inhibitor of PI3Kα and PI3Kδ, albeit with slightly higher IC50 values than ZSTK474. A key differentiator in this hypothetical scenario is the significantly higher IC50 values against PI3Kβ and PI3Kγ, suggesting a degree of isoform selectivity. This selectivity could be advantageous in certain therapeutic contexts, potentially leading to a more favorable side-effect profile by avoiding the inhibition of isoforms crucial for normal physiological functions.

Experimental Protocol: In Vitro PI3K HTRF Assay for IC50 Determination

To empirically determine and compare the IC50 values of novel inhibitors, a robust and reproducible assay is essential. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a widely used method for measuring PI3K activity.[4]

Principle: This assay measures the production of PIP3 by PI3K. The newly generated PIP3 displaces a biotin-labeled PIP3 tracer from a GST-tagged GRP1 PH domain, which is bound to an anti-GST antibody labeled with a FRET donor (Europium cryptate). The biotin-PIP3 tracer is coupled to a FRET acceptor (XL665) via streptavidin. Inhibition of PI3K results in lower PIP3 production, leading to less displacement of the tracer and a higher HTRF signal.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound and ZSTK474 (as a positive control) in 100% DMSO.

    • Perform serial dilutions of the compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • Using a low-volume 384-well plate, add a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells.

    • Include control wells: "no inhibitor" (DMSO only) for maximum enzyme activity and "no enzyme" for background signal.

  • Enzyme and Substrate Incubation:

    • Prepare a reaction buffer containing the specific recombinant human PI3K isoform (e.g., PI3Kα).

    • Add the enzyme solution to each well and pre-incubate with the compounds for a defined period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a substrate solution containing PIP2 and ATP.

    • Incubate the plate for a specific duration (e.g., 60 minutes at room temperature) to allow for PIP3 production.

  • Detection:

    • Stop the kinase reaction by adding a stop solution containing EDTA.

    • Add the detection mix containing the Eu3+-cryptate labeled anti-GST antibody, GST-GRP1-PH, and SA-XL665.

    • Incubate for a final period (e.g., 60 minutes at room temperature) to allow the detection components to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.

Experimental_Workflow CompoundPrep 1. Compound Preparation (Serial Dilutions) PlatePrep 2. Assay Plate Preparation (384-well) CompoundPrep->PlatePrep EnzymeAdd 3. Enzyme Addition & Pre-incubation PlatePrep->EnzymeAdd ReactionStart 4. Kinase Reaction Initiation (PIP2 + ATP) EnzymeAdd->ReactionStart ReactionStop 5. Reaction Quenching (EDTA) ReactionStart->ReactionStop Detection 6. HTRF Detection Mix Addition ReactionStop->Detection Readout 7. Plate Reading & Data Analysis Detection->Readout

Caption: Workflow for IC50 determination using an in vitro HTRF assay.

Expert Insights and Future Directions

The comparative analysis of this compound and ZSTK474, based on our hypothetical data, underscores the importance of a comprehensive inhibitory profile. While pan-PI3K inhibitors like ZSTK474 have demonstrated broad anti-tumor activity, the potential for isoform-selective inhibitors to offer a better therapeutic window is an active area of research.

The benzylamine moiety in our novel compound, in conjunction with the morpholine ring, likely contributes to its interaction with the kinase active site. Further structure-activity relationship (SAR) studies would be crucial to optimize its potency and selectivity.

Future investigations should include:

  • Kinome-wide selectivity profiling: To assess the specificity of this compound against a broader panel of kinases.

  • Cell-based assays: To confirm the inhibition of the PI3K pathway in a cellular context by measuring the phosphorylation of downstream targets like Akt.

  • In vivo efficacy studies: To evaluate the anti-tumor activity of the compound in preclinical cancer models.

By employing a systematic and comparative approach, researchers can effectively characterize novel inhibitors and identify promising candidates for further development in the fight against cancer.

References

  • Yaguchi, S., et al. (2006). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Journal of the National Cancer Institute, 98(8), 545-556.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Janku, F., et al. (2018). PI3K/Akt/mTOR inhibitors in patients with breast and gynecologic malignancies harboring PIK3CA mutations. Journal for ImmunoTherapy of Cancer, 6(1), 1-13.
  • Kong, D., & Yamori, T. (2009). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Cancer Science, 100(10), 1839-1845.
  • Samuels, Y., et al. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554.
  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
  • Thorpe, L. M., et al. (2015). A review of the PI3K/AKT/mTOR pathway in cancer. Cancers, 7(3), 1343-1354.
  • Yanamandra, N., et al. (2011). ZSTK474, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo. Pharmacological Research, 64(3), 235-241.
  • Yang, J., et al. (2012). The phosphoinositide 3-kinase inhibitor ZSTK474 increases the susceptibility of osteosarcoma cells to oncolytic vesicular stomatitis virus VSVΔ51 via aggravating endoplasmic reticulum stress. Cancer Letters, 321(2), 163-171.
  • ResearchGate. (n.d.). IC 50 for indicated drugs against different PI3K isoforms using HTRF assay. [Link]

  • Zask, A., et al. (2011). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 54(11), 3799-3802.
  • Cerna, G., et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 24(16), 2996.
  • Yaguchi, S., et al. (2006). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Bioorganic & Medicinal Chemistry, 14(1), 101-107.
  • Thantharate, S., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85.
  • Martini, M., et al. (2014). Methods to measure the enzymatic activity of PI3Ks. Methods in Enzymology, 535, 105-119.
  • Shutes, A., et al. (2007). Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. Biochemical Journal, 401(1), 161-170.
  • Ciraolo, E., et al. (2010). Measuring PI3K Lipid Kinase Activity. In Methods in Molecular Biology, 645, 23-37.

Sources

A Researcher's Guide to Characterizing the Selectivity of Novel Kinase Inhibitors: A Case Study Approach with (4-morpholin-4-ylbenzyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise interaction of a small molecule with its intended target, alongside its potential off-target effects, is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity profile of a novel kinase inhibitor, using the hypothetical compound (4-morpholin-4-ylbenzyl)amine hydrochloride as a case study. While specific experimental data for this molecule is not publicly available, this document will serve as a detailed roadmap for generating and interpreting such critical data, ensuring scientific integrity and accelerating drug discovery programs.

The morpholine moiety is a prevalent scaffold in medicinal chemistry, known for its favorable physicochemical properties. However, its presence necessitates a thorough investigation of a compound's selectivity to mitigate potential safety liabilities and to clearly define its mechanism of action. This guide will walk through the essential experimental workflows, from broad kinome screening to cellular target engagement and safety pharmacology, providing the "why" behind each step.

Section 1: The Imperative of Selectivity Profiling in Kinase Inhibitor Drug Discovery

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[1] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors.[2][3] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. Conversely, in some cases, polypharmacology, or the modulation of multiple targets, can be therapeutically beneficial.[1] Therefore, a comprehensive understanding of a compound's selectivity is not just a regulatory requirement but a fundamental aspect of its preclinical characterization.[4]

Section 2: Initial Assessment of Kinase Selectivity: Large-Scale Kinome Profiling

The first step in characterizing a new kinase inhibitor is to assess its activity against a broad panel of kinases. This provides a global view of its selectivity and identifies potential on- and off-targets.

Experimental Approach: Kinome Scanning Technologies

A widely used and robust method for this initial screen is a competition binding assay, such as Eurofins' KINOMEscan™ or Reaction Biology's kinase profiling services.[5][6][7] These platforms typically utilize a library of hundreds of human kinases.

Principle of the Assay: The test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is then quantified. If the test compound binds to the kinase, it will compete with the immobilized ligand, resulting in a reduced signal. This allows for the determination of binding affinity (expressed as a dissociation constant, Kd) or percent inhibition at a given concentration.[8]

Hypothetical Data Presentation for this compound

Below is an example of how the data from a KINOMEscan™ experiment for our hypothetical compound could be summarized.

Target Kinase Dissociation Constant (Kd) in nM Selectivity Score (S(10)) *Comments
Primary Target X 15 0.05 Potent binding to the intended target.
Off-Target Kinase A503.3-fold less potent than the primary target.
Off-Target Kinase B25016.7-fold less potent than the primary target.
Off-Target Kinase C>10,000No significant binding observed.
... (other 400+ kinases)>10,000

*Selectivity Score S(10) is calculated as the number of kinases with a Kd < 150 nM (10x the primary target Kd) divided by the total number of kinases tested. A lower score indicates higher selectivity.[9]

Visualizing Kinome Selectivity

The results of a kinome scan are often visualized using a "tree spot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of the compound's selectivity profile.

G CAMK CAMK Off_Target_A Off-Target A CAMK->Off_Target_A CMGC CMGC Off_Target_B Off-Target B CMGC->Off_Target_B STE STE TK TK TKL TKL Other Other center center->CAMK center->CMGC center->STE center->TK center->TKL center->Other AGC center->AGC

Caption: Hypothetical kinome selectivity of this compound.

Section 3: Cellular Target Engagement: Bridging the Gap Between Biochemical Activity and Cellular Effects

While in vitro kinome profiling is essential, it does not always reflect a compound's behavior in a complex cellular environment.[1][10] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence target engagement.[11] Therefore, it is crucial to validate target binding in a cellular context.

Experimental Approach: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to assess target engagement in intact cells and tissues.[12][13][14]

Principle of the Assay: The binding of a ligand to its target protein generally increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the test compound and then subjected to a heat gradient. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15][16]

Experimental Protocol: CETSA for this compound
  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express the primary target) to 70-80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Detection: Analyze the amount of the soluble target protein in each sample by Western blotting using a specific antibody.

Visualizing the Experimental Workflow

G cluster_0 Cellular Target Engagement Workflow (CETSA) A 1. Cell Culture & Compound Treatment B 2. Heat Challenge A->B C 3. Cell Lysis B->C D 4. Separation of Soluble Fraction C->D E 5. Protein Quantification & Analysis (Western Blot) D->E

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Section 4: Off-Target Liability Assessment: In Vitro Safety Pharmacology Profiling

Beyond the kinome, it is critical to assess the potential for a compound to interact with a broader range of biological targets that are known to be associated with adverse drug reactions. This is achieved through in vitro safety pharmacology profiling.

Experimental Approach: Safety Pharmacology Panels

Several contract research organizations (CROs) offer standardized safety pharmacology panels, such as the Eurofins Discovery SafetyScreen44™ or the WuXi AppTec Mini Safety 44 Panel.[17][18][19][20] These panels typically include a diverse set of targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and non-kinase enzymes.

Principle of the Assays: These panels employ a variety of assay formats, most commonly radioligand binding assays for receptors and transporters, and functional assays for enzymes and ion channels. The compound is tested at a single high concentration (e.g., 10 µM) to identify potential liabilities early in the drug discovery process.[18]

Hypothetical Data Presentation for this compound
Target Assay Type % Inhibition at 10 µM Potential Clinical Implication
hERGRadioligand Binding5%Low risk of cardiac arrhythmia.
5-HT2B ReceptorRadioligand Binding3%Low risk of valvulopathy.
Dopamine TransporterRadioligand Binding8%Low risk of CNS side effects.
Cyclooxygenase-2 (COX-2)Enzyme Activity12%Low risk of gastrointestinal issues.
Interpreting Safety Panel Data

Significant inhibition (typically >50%) of any target in a safety panel warrants further investigation. Follow-up studies, such as determining the IC50 or Ki, are necessary to understand the potency of the off-target interaction and to assess the potential for clinical risk.

Section 5: Comparative Analysis and Future Directions

The data generated from these three key experimental workflows provides a comprehensive initial assessment of the selectivity and cross-reactivity of a novel kinase inhibitor like this compound.

Experimental Platform Key Question Answered Advantages Limitations
Kinome Scanning What is the selectivity across the human kinome?High-throughput, quantitative (Kd), broad coverage.Biochemical assay; may not fully reflect cellular activity.[1]
CETSA Does the compound engage its target in a cellular environment?Physiologically relevant, confirms target engagement in cells.Lower throughput, requires a specific antibody for the target.
Safety Pharmacology Panel Does the compound interact with known safety liability targets?Broad screening for potential adverse effects, industry-standard.[17]Typically single concentration screening; follow-up studies required for hits.

Based on the hypothetical data presented, this compound appears to be a potent and selective inhibitor of its primary target with a favorable safety profile. The next steps in its preclinical development would involve:

  • Cellular Potency Assays: Determining the IC50 in functional cellular assays (e.g., proliferation, apoptosis) to correlate target engagement with a phenotypic response.

  • In Vivo Efficacy and Toxicology Studies: Assessing the compound's therapeutic effect and safety in animal models.

By following this structured and scientifically rigorous approach, researchers can build a comprehensive data package that de-risks their drug discovery programs and provides a clear path toward clinical development.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 51, 1-47. [Link]

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Comparative Guide to the Structure-Activity Relationship of (4-Morpholin-4-ylbenzyl)amine Hydrochloride Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of hypothetical (4-morpholin-4-ylbenzyl)amine hydrochloride analogs. Drawing upon established principles in medicinal chemistry and the pharmacology of monoamine transporter (MAT) inhibitors, this document serves as a predictive framework for designing and evaluating novel compounds targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The experimental data presented herein is illustrative, designed to guide future research and development in this promising chemical space.

Introduction: The (4-Morpholin-4-ylbenzyl)amine Scaffold and its Therapeutic Potential

The (4-morpholin-4-ylbenzyl)amine core structure represents a promising scaffold for the development of central nervous system (CNS) active agents. Its structural components, a substituted benzylamine and a morpholine moiety, are present in numerous biologically active compounds. The primary hypothesis guiding this analysis is that analogs of this compound are likely to interact with monoamine transporters (MATs), which are critical targets for the treatment of various neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD)[1]. By modulating the reuptake of dopamine, serotonin, and norepinephrine, these compounds can restore neurotransmitter balance in the synaptic cleft.

This guide will explore the putative SAR of this scaffold, detailing the synthesis of key analogs, presenting comparative (hypothetical) biological data, and providing robust experimental protocols for their evaluation.

General Synthesis of (4-Morpholin-4-ylbenzyl)amine Analogs

The synthesis of (4-morpholin-4-ylbenzyl)amine analogs can be achieved through a straightforward and versatile synthetic route, allowing for the introduction of diverse substituents on the benzyl ring. A general scheme is outlined below:

Scheme 1: General Synthesis of (4-Morpholin-4-ylbenzyl)amine Analogs

reagent1 Substituted 4-fluorobenzonitrile product1 Substituted 4-morpholinobenzonitrile reagent1->product1 K2CO3, DMSO, heat reagent2 Morpholine reagent2->product1 product2 Substituted (4-morpholin-4-ylbenzyl)amine product1->product2 Reduction reagent3 Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) reagent3->product2 final_product Substituted (4-morpholin-4-ylbenzyl)amine Hydrochloride product2->final_product Salt formation reagent4 HCl in ether reagent4->final_product

Caption: General synthetic route for (4-morpholin-4-ylbenzyl)amine analogs.

Experimental Protocol: Synthesis of this compound (Parent Compound)

  • Step 1: Synthesis of 4-morpholinobenzonitrile. To a solution of 4-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (2.0 eq). Heat the reaction mixture at 120°C for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, cool the mixture to room temperature and pour it into ice-water. Filter the resulting precipitate, wash with water, and dry to yield 4-morpholinobenzonitrile.

  • Step 2: Synthesis of (4-morpholin-4-ylbenzyl)amine. In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add a solution of 4-morpholinobenzonitrile (1.0 eq) in THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours. Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain (4-morpholin-4-ylbenzyl)amine.

  • Step 3: Formation of the Hydrochloride Salt. Dissolve the crude (4-morpholin-4-ylbenzyl)amine in diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is based on hypothesized structural modifications to the parent compound, (4-morpholin-4-ylbenzyl)amine, and their predicted effects on inhibitory activity at DAT, SERT, and NET.

Modifications of the Benzyl Ring

Substituents on the benzyl ring are expected to significantly influence potency and selectivity. Electronic and steric factors will play a crucial role in the interaction with the binding pockets of the monoamine transporters.

cluster_0 Benzyl Ring Modifications Parent\n(R=H) Parent (R=H) Electron-donating groups (EDG)\n(e.g., -OCH3, -CH3)\nPredicted Outcome: Increased DAT/NET potency Electron-donating groups (EDG) (e.g., -OCH3, -CH3) Predicted Outcome: Increased DAT/NET potency Parent\n(R=H)->Electron-donating groups (EDG)\n(e.g., -OCH3, -CH3)\nPredicted Outcome: Increased DAT/NET potency Addition of EDG Electron-withdrawing groups (EWG)\n(e.g., -Cl, -CF3)\nPredicted Outcome: Increased SERT potency Electron-withdrawing groups (EWG) (e.g., -Cl, -CF3) Predicted Outcome: Increased SERT potency Parent\n(R=H)->Electron-withdrawing groups (EWG)\n(e.g., -Cl, -CF3)\nPredicted Outcome: Increased SERT potency Addition of EWG Bulky substituents\n(e.g., -tBu)\nPredicted Outcome: Decreased overall potency Bulky substituents (e.g., -tBu) Predicted Outcome: Decreased overall potency Parent\n(R=H)->Bulky substituents\n(e.g., -tBu)\nPredicted Outcome: Decreased overall potency Steric hindrance

Caption: Predicted impact of benzyl ring substitutions on MAT inhibition.

  • Electron-Donating Groups (EDGs): The introduction of small EDGs, such as methoxy (-OCH3) or methyl (-CH3) at the 2- or 3-position, is predicted to enhance potency at DAT and NET. This is consistent with SAR studies of other benzylamine-based MAT inhibitors where increased electron density on the aromatic ring favors interaction with the catecholamine transporters.

  • Electron-Withdrawing Groups (EWGs): Conversely, the addition of EWGs like chloro (-Cl) or trifluoromethyl (-CF3) at the 3- or 4-position is hypothesized to increase selectivity for SERT. This is a common trend observed in many selective serotonin reuptake inhibitors (SSRIs)[2].

  • Steric Hindrance: Bulky substituents, such as a tert-butyl group, are likely to decrease overall potency due to steric clashes within the transporter binding sites.

Modifications of the Amine Linker

Alterations to the benzylic amine linker can impact the compound's flexibility and basicity, which are critical for binding.

  • N-Alkylation: N-methylation of the primary amine is predicted to decrease potency, particularly at SERT, as the added steric bulk may disrupt key hydrogen bonding interactions.

  • Alpha-Methylation: Introduction of a methyl group at the alpha-position of the benzylamine could increase metabolic stability and may also introduce a chiral center, potentially leading to stereoselective activity.

Modifications of the Morpholine Ring

The morpholine ring is likely involved in polar interactions within the transporter proteins.

  • Ring Substitution: Small alkyl substitutions on the morpholine ring may be tolerated, but larger groups are expected to reduce activity.

  • Replacement with other Heterocycles: Replacing the morpholine ring with other heterocycles, such as piperidine or thiomorpholine, would significantly alter the compound's physicochemical properties and likely its activity and selectivity profile. For instance, a thiomorpholine analog may exhibit increased lipophilicity.

Comparative Performance Data (Hypothetical)

The following table summarizes the hypothetical inhibitory potencies (IC50 in nM) of a series of (4-morpholin-4-ylbenzyl)amine analogs against human DAT, SERT, and NET. This data is for illustrative purposes to guide experimental design.

Compound IDR1R2DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
1 (Parent) HH150350200
2 2-OCH3H80400120
3 3-ClH25090300
4 4-CF3H30050450
5 HCH3200500280
6 3-ClCH3400150400

Experimental Protocols for Biological Evaluation

To validate the predicted SAR, the following in vitro assays are recommended.

Radiotracer Binding Inhibition Assay

This assay measures the ability of a test compound to displace a known radioligand from its binding site on the transporter.

start Prepare cell membranes expressing hDAT, hSERT, or hNET step1 Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of test compound start->step1 step2 Separate bound and free radioligand by rapid filtration step1->step2 step3 Quantify bound radioactivity using liquid scintillation counting step2->step3 end Determine IC50 values step3->end

Caption: Workflow for the radiotracer binding inhibition assay.

Detailed Protocol:

  • Preparation: Use cell membranes from HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Incubation: In a 96-well plate, incubate 10-20 µg of membrane protein with a fixed concentration of the appropriate radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) and a range of concentrations of the test compound. Incubate for 60 minutes at room temperature.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.

Synaptosomal Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radioactive neurotransmitter into synaptosomes.

Detailed Protocol:

  • Synaptosome Preparation: Prepare synaptosomes from rat striatum (for DAT), hippocampus (for SERT), or frontal cortex (for NET) by homogenization and differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound for 10 minutes at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine). Incubate for 5-10 minutes at 37°C.

  • Termination and Filtration: Terminate the uptake by rapid filtration through a glass fiber filter and wash with ice-cold buffer.

  • Quantification and Analysis: Quantify the radioactivity trapped within the synaptosomes and calculate the IC50 values as described for the binding assay.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel monoamine transporter inhibitors. The hypothetical SAR analysis presented in this guide suggests that targeted modifications to the benzyl ring can modulate potency and selectivity for DAT, SERT, and NET. Future work should focus on the synthesis and biological evaluation of the proposed analogs to validate these predictions. Further optimization of lead compounds for improved pharmacokinetic properties and in vivo efficacy will be crucial for their development as potential therapeutic agents for neuropsychiatric disorders.

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A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Activity of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Morpholine Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1][2] This six-membered heterocycle, containing both a nitrogen and an oxygen atom, is a cornerstone in the design of novel therapeutics due to its remarkable versatility.[3][4] Its incorporation into a lead compound can significantly enhance physicochemical and biological properties. The morpholine moiety is known to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles, which are critical for a drug candidate's success.[5][6][7] Consequently, morpholine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[8][9][10]

This guide provides a comparative analysis of the methodologies used to evaluate the activity of morpholine derivatives, contrasting the controlled, high-throughput environment of in vitro assays with the complex, systemic reality of in vivo studies. Understanding the strengths and limitations of each approach is paramount for researchers aiming to translate a promising compound from the laboratory bench to a clinical setting.

Part 1: The Proving Ground: In Vitro Activity Assessment

In vitro (Latin for "in the glass") studies are the foundational step in drug discovery, designed to assess a compound's biological activity in a controlled, non-living system. These assays are essential for initial screening, allowing for the rapid evaluation of numerous compounds to identify promising candidates and elucidate their mechanisms of action.[11][12]

Core Objective & Rationale

The primary goal of in vitro testing is to determine the direct effect of a morpholine derivative on isolated cells, enzymes, or specific proteins. This reductionist approach eliminates the complex variables of a whole organism, providing clear, quantifiable data on a compound's potency and mode of action. It is a cost-effective method to triage molecules, ensuring that only the most promising candidates advance to more resource-intensive preclinical animal testing.[13]

Key In Vitro Experimental Protocols

A variety of assays are employed to build a comprehensive in vitro profile of a morpholine derivative.

1. Antiproliferative and Cytotoxicity Assays: These are the most common initial screening tests to measure a compound's ability to inhibit cell growth or kill cancer cells.

  • MTT/XTT Assays: Colorimetric assays that measure the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert a tetrazolium salt (like MTT) into a colored formazan product, allowing for the quantification of cell viability.[14]
  • CellTiter-Glo® Luminescent Assay: A highly sensitive assay that quantifies ATP, an indicator of metabolically active cells. This method is often faster and more sensitive than traditional colorimetric assays.[13][15]
  • Sulphorhodamine B (SRB) Assay: A colorimetric assay that measures cellular protein content, providing a reliable estimation of cell density.[16]

2. Mechanistic Assays: Once a compound shows activity, these assays help determine how it works.

  • Cell Cycle Analysis: Using flow cytometry, this technique reveals at which phase of the cell cycle (G1, S, G2/M) the compound arrests cell proliferation.[17][18]
  • Apoptosis Assays: These assays determine if the compound induces programmed cell death. Common methods include Annexin V/Propidium Iodide (PI) staining and measuring the activity of key apoptosis-executing enzymes called caspases.[19]
  • Kinase Inhibition Assays: Many morpholine derivatives are designed to target specific enzymes, such as those in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[5][10][20] These assays directly measure the compound's ability to inhibit the target kinase.
  • Tubulin Polymerization Assay: Some anticancer agents work by disrupting the cellular skeleton. This assay measures the compound's effect on the assembly of microtubules, a critical component of this skeleton.[21]
Data Presentation: Comparative In Vitro Efficacy of Novel Morpholine Derivatives

The potency of a compound is typically expressed as its Half-Maximal Inhibitory Concentration (IC50) , which is the concentration required to inhibit 50% of a specific biological process (e.g., cell growth).[14][22]

Derivative IDTarget PathwayCell Line (Cancer Type)IC50 (µM)
AK-10 Apoptosis InductionMCF-7 (Breast)3.15 ± 0.23[17][19]
AK-10 Apoptosis InductionA549 (Lung)8.55 ± 0.67[17][19]
Compound 6y EZH2 InhibitionA549 (Lung)1.1[18]
Compound 6y EZH2 InhibitionNCI-H1975 (Lung)1.1[18]
Thieno[3,2-d]pyrimidine 15e PI3K p110α InhibitionA375 (Melanoma)0.58[20]
Compound M5 Topoisomerase II InhibitionMDA-MB-231 (Breast)81.92 µg/mL[16]

Note: Data is compiled from various sources for illustrative purposes.

Detailed Protocol: IC50 Determination via MTT Assay

This protocol outlines the standard procedure for assessing the cytotoxicity of a morpholine derivative.[14]

  • Cell Seeding: Culture human cancer cells (e.g., A549 lung carcinoma) in complete growth medium. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the morpholine derivative in the growth medium. A typical range might be from 0.1 µM to 200 µM. Remove the old medium from the cells and add 100 µL of the prepared drug dilutions. Include a "vehicle control" (medium with DMSO, the solvent for the drug) and a "blank" (medium only).[14]

  • Incubation: Return the plate to the incubator for a set period, typically 72 hours.[14]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance (Optical Density) of each well at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log-transformed drug concentration and use non-linear regression to fit a sigmoidal dose-response curve. The IC50 is the concentration at which the curve crosses the 50% viability mark.[23][24]

Visualization: In Vitro Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines plate_cells 2. Seed Cells into 96-Well Plates cell_culture->plate_cells treat_cells 4. Treat Cells with Compounds (72h) plate_cells->treat_cells prepare_compounds 3. Prepare Serial Dilutions of Morpholine Derivatives prepare_compounds->treat_cells add_reagent 5. Add Viability Reagent (e.g., MTT) treat_cells->add_reagent read_plate 6. Read Absorbance on Plate Reader add_reagent->read_plate calc_viability 7. Calculate % Viability vs. Control read_plate->calc_viability plot_curve 8. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 9. Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining IC50 values in vitro.

Part 2: The Systemic Challenge: In Vivo Activity Assessment

In vivo (Latin for "within the living") studies are the critical next step, evaluating a drug's performance in a whole, living organism, most commonly a mouse.[25][26] These experiments are essential for understanding how a compound behaves in a complex biological system, providing insights into its efficacy, toxicity, and pharmacokinetic profile—factors that cannot be modeled in vitro.[27]

Core Objective & Rationale

The primary goal of in vivo testing is to determine if the promising effects observed in cell culture translate to a therapeutic benefit in a living animal. This phase assesses not only the drug's ability to inhibit tumor growth but also its safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME). The animal experiment serves as the crucial bridge between cell-based assays and human clinical trials.[28]

Key In Vivo Models and Methodologies

1. Animal Models in Cancer Research:

  • Cell Line-Derived Xenograft (CDX) Model: This is the most common model, where human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice. It is relatively inexpensive and allows for straightforward measurement of tumor growth.[26][29]
  • Patient-Derived Xenograft (PDX) Model: In this model, tumor fragments taken directly from a human patient are implanted into immunodeficient mice. PDX models are considered more clinically relevant because they better preserve the original tumor's heterogeneity and microenvironment.[26][28]
  • Genetically Engineered Mouse Models (GEMMs): These models involve modifying the mouse's own genes to induce cancer spontaneously, closely mimicking human disease development.[25]

2. In Vivo Experimental Protocol (High-Level): Xenograft Model

  • Animal Acclimation: House immunodeficient mice (e.g., NOD/SCID or Nude mice) in a sterile environment for at least one week to acclimate.

  • Tumor Implantation: Inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the morpholine derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle (the solvent without the drug).

  • Efficacy & Toxicity Monitoring: Measure tumor volume with calipers and record the body weight of each mouse 2-3 times per week. Observe for any clinical signs of toxicity.

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

  • Data Analysis: Euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the drug's efficacy.

Data Presentation: Comparative In Vivo Efficacy
Derivative IDAnimal ModelCancer TypeDose & ScheduleTumor Growth Inhibition (TGI %)
Compound A CDX (A549 cells)Lung50 mg/kg, daily, oral65%
Compound B PDX (Breast Cancer)Breast30 mg/kg, twice weekly, IP78%
Compound C CDX (MCF-7 cells)Breast50 mg/kg, daily, oral45% (moderate toxicity)

Note: This is a hypothetical data table for illustrative purposes.

Visualization: In Vivo Xenograft Study Workflow

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis implant 1. Implant Human Tumor Cells into Mice monitor 2. Monitor Tumor Growth to Palpable Size implant->monitor randomize 3. Randomize Mice into Control & Treatment Groups monitor->randomize administer 4. Administer Morpholine Derivative or Vehicle randomize->administer measure 5. Measure Tumor Volume & Body Weight Regularly administer->measure endpoint 6. Conclude Study at Predefined Endpoint measure->endpoint Loop for study duration excise 7. Excise and Weigh Final Tumors endpoint->excise analyze 8. Calculate Tumor Growth Inhibition (TGI) excise->analyze

Caption: Workflow of an in vivo cancer xenograft study.

Part 3: Bridging the Chasm: The In Vitro-In Vivo Correlation (IVIVC)

A significant challenge in drug development is that potent in vitro activity does not always guarantee in vivo efficacy.[30] This discrepancy, often called the in vitro-in vivo gap, is a major cause of late-stage drug failure.

Why Do In Vitro Results Fail to Translate?
  • Pharmacokinetics (PK): A compound may be potent against cells in a dish but may be poorly absorbed, rapidly metabolized into inactive forms, or quickly cleared from the body, preventing it from ever reaching the tumor at a sufficient concentration.[1]

  • Bioavailability: The compound may not be able to effectively cross biological barriers to reach its target tissue. For CNS-targeted morpholine derivatives, crossing the blood-brain barrier is a critical hurdle.[5][7]

  • Systemic Toxicity: A compound may kill cancer cells effectively but also be unacceptably toxic to healthy tissues, making it unsuitable for therapeutic use.

  • Tumor Microenvironment (TME): In vitro 2D cell cultures lack the complex TME found in vivo, which includes stromal cells, immune cells, and an extracellular matrix that can influence drug response.[26][28]

The Morpholine Advantage in Bridging the Gap

This is where the "privileged" nature of the morpholine scaffold becomes invaluable. Medicinal chemists deliberately incorporate the morpholine ring to address these IVIVC challenges. Its properties can:

  • Improve Pharmacokinetics: The morpholine ring often enhances metabolic stability and modulates lipophilicity, leading to more favorable drug-like properties.[1][2]

  • Increase Solubility and Permeability: The physicochemical characteristics of morpholine can improve a compound's solubility and ability to cross biological membranes.[5]

By optimizing the overall molecule with scaffolds like morpholine, researchers can significantly improve the probability that potent in vitro activity will translate into meaningful in vivo efficacy.

Visualization: Factors Influencing the In Vitro to In Vivo Transition

G cluster_bridge The IVIVC Gap invitro Potent In Vitro Activity (Low IC50) pk Pharmacokinetics (Metabolism, Clearance) invitro->pk bioavailability Bioavailability (Absorption) invitro->bioavailability toxicity Systemic Toxicity invitro->toxicity tme Tumor Microenvironment invitro->tme invivo Successful In Vivo Efficacy (High TGI) pk->invivo bioavailability->invivo toxicity->invivo tme->invivo morpholine Morpholine Scaffold Improves Drug-like Properties: - Solubility - Metabolic Stability - Permeability morpholine->pk Improves morpholine->bioavailability Enhances

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A Head-to-Head Comparison of Benzylamine Hydrochloride Salts: A Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis, the choice of starting materials and reagents is paramount to the success of a reaction. Benzylamine, a ubiquitous primary amine, is a fundamental building block in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals.[1] While often depicted as the free base in reaction schemes, for practical reasons of stability and handling, it is frequently supplied and utilized as a salt. The most common of these is benzylamine hydrochloride, but other salts, such as the sulfate and acetate, are also available. The selection of the appropriate salt form can have significant implications for reaction setup, efficiency, and workup procedures. This guide provides a comprehensive head-to-head comparison of different benzylamine salts, offering insights into their physicochemical properties and performance in common synthetic transformations, supported by detailed experimental protocols.

Physicochemical Properties: More Than Just a Counterion

The counterion paired with the benzylammonium cation dictates several key physical properties that directly impact its handling, storage, and application in synthesis. A summary of these properties for benzylamine hydrochloride, sulfate, and acetate is presented below.

PropertyBenzylamine HydrochlorideBenzylamine SulfateBenzylamine Acetate
Appearance White crystalline powder[2]White crystalsWhite crystalline solid[3]
Molecular Weight 143.61 g/mol [2]312.38 g/mol (for (BnNH₃)₂SO₄)167.21 g/mol [3]
Melting Point 257-261 °C[2]105-107 °C144.5-145.5 °C[3]
Solubility in Water High (506 g/L)[1]SolubleSoluble[3]
Solubility in Organic Solvents Soluble in polar solvents[4]Information not readily availableSlightly soluble in ethanol[3]
Hygroscopicity Very hygroscopic[5]Expected to be hygroscopicInformation not readily available

Expert Insights: The significant difference in melting points between the salts is noteworthy. The high melting point of benzylamine hydrochloride suggests a stable crystal lattice. The lower melting points of the sulfate and acetate salts may be advantageous in specific applications where lower temperatures are required. The high water solubility of all salts is a key consideration for aqueous reaction conditions or extraction procedures. However, the most critical differentiator for the synthetic chemist is often the solubility in organic solvents. While benzylamine hydrochloride is soluble in polar organic solvents, quantitative data for all three salts in common reaction solvents like methanol, ethanol, and tetrahydrofuran (THF) is not extensively documented. This knowledge gap is crucial as solubility directly impacts reaction kinetics. The hygroscopic nature of the hydrochloride salt necessitates careful storage and handling to prevent the introduction of water into moisture-sensitive reactions.[5] While data for the other salts is less available, it is a factor that should be empirically evaluated.

Experimental Workflow: From Salt to Product

To provide a practical comparison, we will consider two common and important reactions involving benzylamine: reductive amination and amide bond formation. The following sections detail the experimental protocols designed to highlight the differences in using benzylamine hydrochloride, sulfate, and acetate salts.

Reductive Amination of Benzaldehyde

Reductive amination is a cornerstone of amine synthesis, allowing the formation of C-N bonds from a carbonyl compound and an amine.[6] A critical aspect when using an amine salt is the need to liberate the free amine in situ for it to react with the carbonyl compound. This is typically achieved by the addition of a base.

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Validating Experimental Reproducibility: A Comparative Guide to Kinase Inhibitor Scaffolds Featuring (4-morpholin-4-ylbenzyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors is a cornerstone of modern therapeutics. The reproducibility of experiments designed to identify and characterize these inhibitors is paramount to the integrity and success of any research program. This guide provides an in-depth technical comparison of experimental methodologies for validating the activity of potential kinase inhibitors, using the hypothetical application of (4-morpholin-4-ylbenzyl)amine hydrochloride as a novel scaffold. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and illustrative data, to provide a framework for ensuring the reproducibility of such experiments.

The Rationale: Why this compound as a Kinase Inhibitor Scaffold?

The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into the design of bioactive molecules, including numerous approved drugs.[1] Its presence can confer advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability.[1] Notably, the morpholine ring is a key component of the approved Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib , where it contributes to the compound's overall efficacy.[2][3] The this compound structure combines this beneficial morpholine group with a benzylamine core, a common pharmacophore that can be readily modified to explore structure-activity relationships (SAR) against various kinase targets.[4]

This guide will therefore use this compound as a representative "test article" to illustrate the process of validating kinase inhibition experiments in a reproducible manner. We will situate our investigation within the context of screening for novel EGFR inhibitors, a well-established and therapeutically relevant target.[5][6]

Comparative Kinase Inhibitors

To validate the reproducibility and relative potency of a novel compound, it is essential to benchmark its performance against well-characterized alternatives. For our hypothetical study of this compound as an EGFR inhibitor, we will use the following reference compounds:

  • Gefitinib: An established, selective EGFR inhibitor that also contains a morpholine moiety, making it an excellent direct comparator.[3][7]

  • Erlotinib: Another potent, selective EGFR inhibitor with a similar quinazoline core to Gefitinib but lacking the morpholine group, allowing for an assessment of the morpholine's contribution.[8][9]

  • Lapatinib: A dual EGFR and HER2 inhibitor, providing a broader context of kinase inhibition profiles.[10][11]

  • Staurosporine: A non-selective, potent kinase inhibitor, often used as a positive control in kinase assays to confirm the assay is performing correctly.[12]

Experimental Workflow for Validating Kinase Inhibition

The following workflow outlines a robust process for assessing the inhibitory activity of a test compound and ensuring the reproducibility of the results.

G cluster_prep Compound & Assay Preparation cluster_reaction Kinase Reaction & Detection cluster_analysis Data Acquisition & Analysis compound_prep Compound Preparation & Serial Dilution assay_setup Kinase Assay Plate Setup compound_prep->assay_setup Transfer to assay plate kinase_add Addition of Kinase Enzyme assay_setup->kinase_add Pre-incubation reaction_init Initiation with ATP/Substrate Mix kinase_add->reaction_init incubation Incubation at 30°C reaction_init->incubation detection_reagent Addition of Detection Reagent incubation->detection_reagent read_plate Luminescence Reading detection_reagent->read_plate Signal Generation data_plot Plot Dose-Response Curve read_plate->data_plot ic50_calc Calculate IC50 Value data_plot->ic50_calc repro_check Assess Reproducibility ic50_calc->repro_check

Caption: A generalized workflow for in vitro kinase inhibitor screening.

Detailed Experimental Protocol: In Vitro EGFR Kinase Activity Assay (Luminescence-Based)

This protocol describes a common and reproducible method for measuring the activity of EGFR kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[12]

Rationale: Luminescence-based assays are widely used due to their high sensitivity, broad dynamic range, and amenability to high-throughput screening.[12] The use of a commercially available kit, such as ADP-Glo™, helps to standardize the procedure and improve inter-laboratory reproducibility.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate peptide

  • ATP

  • This compound (Test Compound)

  • Gefitinib, Erlotinib, Lapatinib, Staurosporine (Reference Compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the test and reference compounds in 100% DMSO.

    • Perform a serial dilution of each compound in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions). This step is critical for generating a complete dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Prepare a kinase reaction mixture containing EGFR and the substrate peptide in kinase assay buffer. Add 2 µL of this mixture to each well.

    • Incubate the plate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value for each compound.

Data Presentation: A Quantitative Comparison

The following table presents illustrative IC50 values that could be obtained from the described experiment. For robust validation, this experiment should be repeated multiple times (at least n=3) to assess reproducibility.

CompoundEGFR IC50 (nM) - Exp. 1EGFR IC50 (nM) - Exp. 2EGFR IC50 (nM) - Exp. 3Mean IC50 (nM)Std. Deviation
This compound 150165142152.311.6
Gefitinib25222825.03.0
Erlotinib35403336.03.6
Lapatinib15181215.03.0
Staurosporine5645.01.0

Interpretation: The low standard deviation across the three independent experiments for each compound suggests good reproducibility of the assay. The hypothetical data indicate that this compound shows inhibitory activity against EGFR, albeit at a higher concentration than the established inhibitors. This would position it as a potential starting point for further chemical optimization.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the experimental results, the following controls should be included in every assay plate:

  • Positive Control: A known, potent inhibitor (e.g., Staurosporine) to confirm that the assay can detect inhibition.

  • Negative (Vehicle) Control: DMSO alone to establish the baseline of 100% kinase activity.

  • No-Enzyme Control: A well containing all reaction components except the kinase to determine the background signal.

The Z'-factor is a statistical parameter used to quantify the suitability of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, providing confidence in the results.[13]

Authoritative Grounding & Signaling Pathway Context

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[7] Upon binding of its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[3] This triggers a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately leads to changes in gene expression and cellular responses.[14] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.[5][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor (4-morpholin-4-ylbenzyl)amine hydrochloride Inhibitor->EGFR Inhibition Cell Proliferation, Survival Cell Proliferation, Survival Transcription->Cell Proliferation, Survival

Caption: Simplified EGFR signaling pathway and the point of inhibition.

By inhibiting the ATP-binding site of the EGFR kinase domain, compounds like this compound can block this entire downstream signaling cascade, thereby inhibiting the proliferation of cancer cells.[7][14]

Conclusion

Validating the reproducibility of experiments is a critical, multi-faceted process. By employing standardized protocols, including appropriate controls, and benchmarking against established reference compounds, researchers can generate high-quality, reliable data. While this compound is presented here in a hypothetical context, the principles and methodologies described provide a robust framework for the evaluation of any novel kinase inhibitor. The morpholine scaffold continues to be a valuable component in the design of new therapeutic agents, and rigorous, reproducible experimental validation is the key to unlocking its full potential.

References

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  • ResearchGate. (n.d.). Proposed metabolic pathways of gefitinib in humans in vivo Compound... Available at: [Link]

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A Comparative Guide to Assessing the Off-Target Effects of Novel Chemical Entities: A Case Study with (4-morpholin-4-ylbenzyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, celebrated for its advantageous physicochemical properties and its integral role in a wide array of biologically active molecules.[1] This heterocycle is a cornerstone in the architecture of numerous approved therapeutics, from anticancer agents to antibiotics.[1][2] Consequently, novel molecules incorporating this moiety, such as (4-morpholin-4-ylbenzyl)amine hydrochloride, represent promising starting points for drug discovery campaigns.

However, the journey from a promising hit to a safe and effective drug is fraught with challenges, chief among them being the potential for unintended biological interactions. These "off-target" effects are a primary driver of drug attrition, often leading to unforeseen toxicity that can derail a program in late-stage development.[3][4] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental tenet of modern drug development.[5][6]

This guide provides a comprehensive framework for assessing the off-target liability of a novel chemical entity. Using this compound as our central case study, we will compare its hypothetical off-target profile against two structural analogs, designated Alternative A and Alternative B . We will detail the causality behind key experimental choices, provide validated protocols for essential safety assays, and present a logical framework for data interpretation and decision-making.

Section 1: The Imperative of a Systematic Off-Target Screening Cascade

In an ideal scenario, a drug molecule would interact exclusively with its intended therapeutic target. In reality, the principle of polypharmacology—a single ligand interacting with multiple targets—is more the rule than the exception. While sometimes beneficial, unintended interactions are a significant cause of adverse drug reactions (ADRs).[3] A systematic, tiered approach to screening is the most effective strategy to identify and mitigate this risk early.

The screening cascade begins with broad, high-throughput panels against large target families known to be associated with toxicity. Hits from these primary screens are then progressed to more complex, functional assays to confirm activity and determine potency. This funnel-down approach ensures that resources are focused on the most critical liabilities first.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Potency Determination & Functional Confirmation cluster_2 Tier 3: Cellular & In Vivo Follow-up A Test Compound (this compound) B Broad Kinase Panel (e.g., 400+ kinases @ 1-10 µM) A->B C GPCR Panel (e.g., 100+ receptors @ 10 µM) A->C D Ion Channel Panel (including hERG @ 10 µM) A->D E Kinase IC50 Determination (Dose-response for hits <50% inhibition) B->E Hits Identified F Functional GPCR Assays (Agonist/Antagonist IC50/EC50) C->F Hits Identified G hERG Electrophysiology (Patch-clamp IC50) D->G hERG Hit H Cellular Phenotypic Assays E->H F->H G->H I In Vivo Toxicology Studies H->I

Caption: A tiered off-target screening cascade workflow.

Section 2: Comparative In Vitro Off-Target Profiling

To illustrate the assessment process, we will analyze hypothetical data for our lead compound and two alternatives.

  • This compound (Lead Compound)

  • Alternative A: A regioisomer with altered steric presentation.

  • Alternative B: An analog with a different heterocyclic ring system.

Broad Kinase Profiling

Expertise & Experience: The human kinome consists of over 500 kinases, which are among the most frequently observed off-targets for small molecules due to the conserved nature of the ATP-binding pocket.[7] Unintended kinase inhibition can lead to a variety of toxicities, including immunosuppression, metabolic disorders, and cardiotoxicity. Radiometric activity assays are considered the gold standard for kinase profiling due to their direct measurement of substrate phosphorylation, which avoids interference from compound fluorescence or color.[8]

This protocol is adapted from standard industry practices for high-throughput kinase profiling.[8]

  • Compound Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO. Create a serial dilution series to achieve final assay concentrations.

  • Reaction Mixture Preparation: For each kinase, prepare a reaction mixture containing the purified kinase enzyme, its specific substrate peptide, and required cofactors in the appropriate kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well filter plate, add 5 µL of the test compound dilution or DMSO control.

    • Add 20 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme equilibration.

    • Initiate the reaction by adding 25 µL of reaction buffer containing MgCl₂ and ³³P-γ-ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), optimized for linear substrate turnover for each kinase.

  • Reaction Termination and Washing:

    • Terminate the reaction by adding 50 µL of 2% phosphoric acid.

    • The phosphorylated substrate binds to the filter membrane. Wash the plate multiple times with 1% phosphoric acid to remove unreacted ³³P-γ-ATP.

  • Data Acquisition:

    • Dry the filter plate and add scintillation fluid.

    • Measure the radioactivity in each well using a scintillation counter. The signal is directly proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls. For compounds showing significant inhibition, determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

CompoundTarget Kinase IC₅₀ (nM)Off-Target: Src IC₅₀ (nM)Off-Target: VEGFR2 IC₅₀ (nM)Off-Target: PIM1 IC₅₀ (nM)Selectivity Score¹
Lead Compound 158501,200>10,00056.7
Alternative A 252504,500>10,00010.0
Alternative B 120>10,000>10,000>10,000>83.3

¹Selectivity Score = IC₅₀ (Off-Target) / IC₅₀ (Target). A higher score indicates greater selectivity. Data is hypothetical.

Trustworthiness: This protocol is self-validating through the inclusion of positive controls (e.g., staurosporine, a non-selective inhibitor) and negative controls (DMSO vehicle). The direct measurement of product formation minimizes assay artifacts.[9]

G-Protein Coupled Receptor (GPCR) Panel Screening

Expertise & Experience: GPCRs are the largest family of membrane receptors and are the targets for over 30% of FDA-approved drugs.[10] Off-target interactions with GPCRs, particularly biogenic amine receptors (e.g., adrenergic, dopaminergic, serotonergic), are linked to significant cardiovascular and central nervous system (CNS) side effects.[11] Functional assays that measure downstream second messengers (e.g., cAMP, Ca²⁺) are essential to determine if a compound acts as an antagonist, agonist, or allosteric modulator.[12][13]

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay for measuring cAMP levels.

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) overexpressing the GPCR of interest. Culture cells to ~80% confluency.

  • Cell Plating: Harvest and plate the cells into a 384-well assay plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition (Antagonist Mode):

    • Add test compounds at various concentrations to the wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add a known agonist for the receptor at its EC₈₀ concentration to stimulate the cells.

  • Compound Addition (Agonist Mode):

    • Add test compounds at various concentrations to the wells.

  • Cell Lysis and Detection:

    • After a 30-minute incubation with agonist/compound, add the HTRF lysis buffer containing the two detection reagents: a cAMP-specific antibody labeled with a cryptate donor and a cAMP analog labeled with a fluorescent acceptor.

    • Incubate for 60 minutes at room temperature to allow the competitive binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: The ratio of the two emission signals is inversely proportional to the intracellular cAMP concentration. Plot the dose-response curve to determine IC₅₀ (antagonist) or EC₅₀ (agonist) values.

CompoundAdrenergic α₁ (Antagonist IC₅₀, µM)Dopamine D₂ (Antagonist IC₅₀, µM)Serotonin 5-HT₂ₐ (Antagonist IC₅₀, µM)
Lead Compound 1.28.5>30
Alternative A 0.452.115
Alternative B >30>30>30

Data is hypothetical.

hERG Channel Liability Assessment

Expertise & Experience: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (IKr) critical for the repolarization phase of the cardiac action potential.[14][15] Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, leading to a life-threatening arrhythmia called Torsades de Pointes.[14][16] For this reason, assessing hERG liability is a mandatory regulatory requirement.[15] Automated patch-clamp electrophysiology is the industry-standard method, providing high-quality, sensitive data comparable to traditional manual patch-clamp but with much higher throughput.[14]

G cluster_0 Normal Cardiac Action Potential cluster_1 hERG Channel Blockade A Phase 3: Repolarization hERG (IKr) channels open B K+ Efflux A->B C Membrane potential returns to resting state B->C D Normal QT Interval C->D E Drug blocks hERG channel F Reduced K+ Efflux E->F G Delayed Repolarization F->G H Prolonged QT Interval (Risk of Torsades de Pointes) G->H

Caption: Mechanism of drug-induced QT prolongation via hERG blockade.

This protocol is based on systems like the QPatch or SyncroPatch.[14]

  • Cell Preparation: Use HEK293 cells stably expressing the hERG channel. Culture and harvest the cells, ensuring high viability (>95%).

  • System Priming: Prime the automated patch-clamp system with intracellular and extracellular solutions. The extracellular solution contains low concentrations of DMSO as a vehicle control.

  • Cell Positioning: The system automatically positions cells onto the patch-clamp plate, which contains microfluidic channels to achieve a high-resistance "giga-seal."

  • Whole-Cell Configuration: The system establishes a whole-cell patch-clamp configuration. Cell quality is validated by monitoring seal resistance (e.g., >100 MOhms) and pre-compound tail current (>0.2 nA).[14]

  • Voltage Protocol and Baseline Recording:

    • Apply a specific voltage protocol designed to elicit and measure the hERG tail current. A typical protocol involves a depolarization step to open the channels followed by a repolarization step where the tail current is measured.[17]

    • Record a stable baseline current in the presence of the vehicle control for several minutes.

  • Compound Application: Sequentially perfuse increasing concentrations of the test compound over the cells (e.g., 0.1, 1, 10 µM). Allow the effect to stabilize at each concentration (typically 3-5 minutes).

  • Positive Control: At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) as a positive control to confirm assay sensitivity.

  • Data Analysis: Measure the percentage of current inhibition at each concentration relative to the baseline. Fit the dose-response data to determine the IC₅₀ value.

CompoundhERG IC₅₀ (µM)Risk Classification
Lead Compound 8.5Low-to-Moderate
Alternative A 0.9High
Alternative B >30Low

Data is hypothetical.

Section 3: Data Interpretation & A Decision-Making Framework

The goal of this comprehensive profiling is to build a data-driven framework for decision-making. A compound's fate is determined not by a single data point, but by the totality of its selectivity and safety profile.

Synthesis of Findings:

  • Lead Compound: Shows excellent on-target potency (15 nM) and good selectivity against the tested kinases. However, it displays moderate activity at the adrenergic α₁ receptor (1.2 µM) and a hERG IC₅₀ of 8.5 µM. The adrenergic activity could pose a risk for cardiovascular side effects like hypertension.

  • Alternative A: Has slightly lower on-target potency (25 nM) but demonstrates poor selectivity. Its potent off-target activities against Src kinase (250 nM), the α₁ receptor (0.45 µM), and especially the hERG channel (0.9 µM) classify it as a high-risk candidate. A hERG IC₅₀ below 1 µM is a significant safety concern.

  • Alternative B: Exhibits the weakest on-target potency (120 nM) but possesses an outstandingly clean off-target profile, with no significant liabilities identified in any of the panels.

The Concept of a Safety Margin: The critical calculation is the safety margin: the ratio of the off-target IC₅₀ to the on-target potency (or the projected efficacious plasma concentration). A margin of >100-fold is often desired for serious off-targets like hERG.

  • Lead Compound hERG Safety Margin: 8,500 nM / 15 nM = ~567-fold (Acceptable)

  • Alternative A hERG Safety Margin: 900 nM / 25 nM = ~36-fold (Unacceptable)

This analysis leads to a clear decision-making path, as illustrated below.

G Start Compound Profile Analysis hERG hERG IC50 < 1 µM? Start->hERG Kinase Key Kinase Off-Target IC50 < 10x On-Target IC50? hERG->Kinase No HighRisk HIGH RISK Deprioritize or Redesign hERG->HighRisk Yes GPCR GPCR Off-Target IC50 < 1 µM? Kinase->GPCR No Kinase->HighRisk Yes ModerateRisk MODERATE RISK Investigate further with cellular/in vivo models GPCR->ModerateRisk Yes LowRisk LOW RISK Advance to next stage GPCR->LowRisk No

Caption: A simplified decision-making tree for candidate prioritization.

Conclusion & Future Directions

This comparative guide demonstrates a systematic and rational approach to assessing the off-target effects of a novel chemical entity. Based on our hypothetical data:

  • Alternative A would be deprioritized due to its significant hERG liability and poor overall selectivity.

  • The Lead Compound presents a more balanced profile. While promising, its adrenergic activity warrants follow-up studies (e.g., in vivo blood pressure measurements in rodents) to understand the real-world physiological consequences.

  • Alternative B , despite its lower on-target potency, emerges as the candidate with the highest safety profile. The next strategic step for this compound would be a lead optimization campaign aimed at improving its on-target potency while carefully monitoring its off-target profile to maintain its clean characteristics.

Ultimately, the goal of early and comprehensive off-target screening is to enable informed decisions, reduce late-stage failures, and build a robust safety case for developing safer, more effective medicines.

References

  • hERG Assay | PPTX - Slideshare. (n.d.). Slideshare. Retrieved January 19, 2026, from [Link]

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  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). FDA. Retrieved January 19, 2026, from [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]

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  • In silico off-target profiling for enhanced drug safety assessment. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

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  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. (2014, May 23). PMC - NIH. Retrieved January 19, 2026, from [Link]

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A Comparative Guide to the Pharmacokinetic Properties of Modified Morpholine Scaffolds for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Design

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent appearance in a multitude of approved and experimental drugs.[1][2] Its prevalence is not coincidental; the unique physicochemical characteristics of the morpholine ring—a six-membered saturated heterocycle containing both an amine and an ether functional group—confer significant advantages in drug design.[3] These include favorable metabolic stability, a balanced hydrophilic-lipophilic profile, and synthetic accessibility.[1][3] The incorporation of a morpholine moiety can substantially improve a drug candidate's potency, selectivity, and, critically, its pharmacokinetic (PK) profile.[4]

This guide provides an in-depth, objective comparison of the pharmacokinetic properties of various modified morpholine scaffolds. We will delve into experimental data to illustrate how strategic modifications to the basic morpholine structure can modulate its absorption, distribution, metabolism, and excretion (ADME) profile, thereby offering a powerful tool for optimizing drug candidates. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage the versatility of the morpholine scaffold in their therapeutic design strategies.

The Unmodified Morpholine Scaffold: A Pharmacokinetic Benchmark

To appreciate the impact of modifications, we must first understand the inherent pharmacokinetic properties of the parent morpholine ring. The presence of the oxygen atom renders the nitrogen less basic (pKa ≈ 8.4) compared to piperidine, which can be advantageous for avoiding off-target interactions and improving oral absorption.[3] The morpholine ring's polarity also contributes to aqueous solubility, a crucial factor for bioavailability.

A prime example of a successful drug featuring an unmodified morpholine scaffold is the antidepressant Reboxetine .

Case Study: Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor.[3][5] Its pharmacokinetic profile in humans is well-characterized:

Pharmacokinetic ParameterValueReference
Time to Maximum Concentration (Tmax) ~2 hours[3]
Terminal Elimination Half-life (t1/2) ~13 hours[3]
Absolute Bioavailability ≥94%[6]
Plasma Protein Binding 97-98%[7]
Primary Route of Metabolism Hepatic (CYP3A4-mediated)[8][9]
Primary Route of Elimination Renal[5]

The high oral bioavailability of Reboxetine underscores the favorable absorption characteristics often associated with the morpholine scaffold.[6] However, its extensive metabolism via cytochrome P450 3A4 (CYP3A4) highlights a potential liability.[8][9] The morpholine ring itself can be susceptible to oxidation, leading to ring-opening and the formation of inactive metabolites, a common metabolic pathway for morpholine-containing drugs like Linezolid.[10][11]

Comparative Analysis of Modified Morpholine Scaffolds

Strategic modifications to the morpholine ring can be employed to address metabolic liabilities and fine-tune pharmacokinetic parameters. Here, we compare several key modification strategies with supporting experimental data.

C-Substitution: Enhancing Metabolic Stability

One common strategy to mitigate metabolism of the morpholine ring is the introduction of substituents on the carbon atoms. This steric hindrance can shield the ring from enzymatic attack.

A study on phosphoinositide 3-kinase (PI3K) inhibitors demonstrated the impact of methyl substitution on the metabolic stability of a morpholine-containing compound.

CompoundModificationHuman Liver Microsomal Clint (mL/min/kg)Mouse Liver Microsomal Clint (mL/min/kg)Reference
BKM120 Parent Compound10.86151.33[7]
Compound 6 gem-dimethyl substitution9.86185.15[7]

While the improvement in human liver microsomal clearance was modest for Compound 6, the principle of using steric hindrance to reduce metabolic clearance is a key takeaway.[7] The choice and position of the substituent are critical and require careful optimization.

Bioisosteric Replacement: Modulating Physicochemical Properties

Bioisosteric replacement involves substituting the morpholine ring with another group that retains similar steric and electronic properties but can alter physicochemical characteristics like lipophilicity and hydrogen bonding capacity.

a) Morpholine vs. Thiomorpholine

Replacing the oxygen atom of the morpholine ring with a sulfur atom to form a thiomorpholine can significantly increase lipophilicity.[12] This can impact membrane permeability and protein binding. While direct comparative pharmacokinetic data for a single parent drug with both morpholine and thiomorpholine analogues is scarce in the public domain, a review of marketed drugs containing these scaffolds provides insights.[13] Thiomorpholine-containing drugs are often developed for indications requiring good lipid solubility.

b) Morpholine vs. Piperazine

The replacement of the morpholine's oxygen with a nitrogen atom to form a piperazine introduces a second basic center, which can have profound effects on pKa, solubility, and target interactions. A study on the PI3K inhibitor ZSTK474 revealed that replacing one of its two morpholine rings with a piperazine resulted in a significant loss of activity. However, N-acetylation of the piperazine restored the inhibitory profile, demonstrating that modifications to the bioisostere are crucial.

N-Oxidation: A Prodrug Strategy
Deuteration: Blocking Metabolic Hotspots

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly impact metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 enzymes. This "kinetic isotope effect" can slow down the rate of metabolism at a specific site on the morpholine ring, thereby increasing the drug's half-life and exposure. While specific data on deuterated morpholine scaffolds is limited, the successful development of deuterated drugs like deutetrabenazine validates this as a powerful strategy to improve pharmacokinetics.

Comparative Pharmacokinetics of Linezolid and its Modified Analogues

A compelling example of how modifications to a morpholine-containing scaffold impact pharmacokinetics comes from a comparative study of the antibiotic Linezolid and two of its derivatives, PH027 and PH051, in rabbits.

CompoundModificationElimination Half-life (t1/2) (min)Oral Bioavailability (%)Plasma Protein Binding (%)Reference
Linezolid Parent Compound52.4 ± 6.338.732-34[8]
PH027 Morpholine derivative68.7 ± 12.122.137-38[8]
PH051 N-trifluoroacetylpiperazine derivative175 ± 46.14.7390-91[8]

This study clearly demonstrates that even subtle modifications to the overall structure containing the core scaffold can lead to dramatic changes in pharmacokinetic properties.[8] The N-trifluoroacetylpiperazine derivative (PH051), a significant departure from the morpholine scaffold, exhibited a much longer half-life but suffered from very low oral bioavailability and high plasma protein binding.[8] The other morpholine derivative (PH027) showed a moderately longer half-life but lower bioavailability compared to Linezolid.[8]

Experimental Protocols for Assessing Pharmacokinetic Properties

To ensure the scientific integrity of pharmacokinetic comparisons, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Objective: To determine the in vitro intrinsic clearance (Clint) of a test compound.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Liver microsomes (human, rat, or mouse)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly and a slowly metabolized drug)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

  • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • In a 96-well plate, add the microsomal solution.

  • Add the test compound working solution to the wells and pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding the quenching solution.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point and determine the half-life (t1/2) and intrinsic clearance (Clint).

cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Working Solution (1 µM) add_cpd Add Test Compound (Pre-incubate 5 min at 37°C) prep_cpd->add_cpd prep_mic Prepare Liver Microsome Suspension (0.5 mg/mL) add_mic Add Microsomes to Plate prep_mic->add_mic add_mic->add_cpd start_rxn Initiate Reaction with NADPH add_cpd->start_rxn incubate Incubate at 37°C start_rxn->incubate quench Quench Reaction at Time Points (0-45 min) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and Clint analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier similar to the human intestinal epithelium, to assess a compound's intestinal permeability.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well plates)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solution

  • Lucifer yellow (a low-permeability marker)

  • Propranolol (a high-permeability marker)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Prepare the dosing solution of the test compound in HBSS at the desired concentration (e.g., 10 µM).

  • To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical side and fresh HBSS to the basolateral side of the Transwell insert.

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • To measure basolateral to apical (B-A) permeability, reverse the process.

  • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the Papp value and the efflux ratio (Papp B-A / Papp A-B).

cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21-25 days to form monolayer seed_cells->culture_cells check_integrity Verify monolayer integrity (TEER, Lucifer Yellow) culture_cells->check_integrity prep_dose Prepare Dosing Solution of Test Compound check_integrity->prep_dose add_dose_ab A-B: Add to Apical, collect from Basolateral prep_dose->add_dose_ab add_dose_ba B-A: Add to Basolateral, collect from Apical prep_dose->add_dose_ba incubate Incubate for 2 hours at 37°C add_dose_ab->incubate add_dose_ba->incubate collect_samples Collect Samples from Apical & Basolateral incubate->collect_samples analyze Quantify Compound by LC-MS/MS collect_samples->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 permeability assay.

In Vivo Rodent Pharmacokinetic Study

This study determines the pharmacokinetic profile of a compound in a living organism, providing crucial data on its in vivo behavior.

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and oral bioavailability.

Materials:

  • Rodents (e.g., mice or rats)

  • Test compound

  • Dosing vehicles (for oral and intravenous administration)

  • Dosing equipment (e.g., gavage needles, syringes)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the animals overnight before dosing.

  • Administer the test compound to two groups of animals: one group receives an intravenous (IV) dose, and the other receives an oral (PO) dose.

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) after dosing.

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration-time profiles for both IV and PO administration.

  • Perform non-compartmental analysis to calculate the pharmacokinetic parameters.

  • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis fasting Fast Rodents Overnight dose_iv Administer IV Dose to Group 1 fasting->dose_iv dose_po Administer PO Dose to Group 2 fasting->dose_po collect_blood Collect Blood Samples at Time Points dose_iv->collect_blood dose_po->collect_blood get_plasma Process Blood to Obtain Plasma collect_blood->get_plasma analyze Quantify Compound by LC-MS/MS get_plasma->analyze plot_data Plot Plasma Concentration-Time Profile analyze->plot_data calculate_pk Calculate PK Parameters (AUC, t1/2, etc.) plot_data->calculate_pk calculate_f Calculate Oral Bioavailability (F%) calculate_pk->calculate_f

Caption: Workflow for an in vivo rodent pharmacokinetic study.

Conclusion and Future Perspectives

The morpholine scaffold remains a highly valuable tool in drug discovery, offering a robust platform for the development of new therapeutics. As this guide has demonstrated, the pharmacokinetic properties of morpholine-containing compounds are not static but can be strategically manipulated through a variety of chemical modifications. From C-substitution to enhance metabolic stability to bioisosteric replacement for modulating physicochemical properties, the medicinal chemist has a rich toolbox at their disposal.

The comparative data presented, particularly from the Linezolid analogue study, underscores the profound impact that even seemingly minor structural changes can have on a drug's ADME profile. The detailed experimental protocols provided offer a framework for the rigorous and reproducible evaluation of these properties, ensuring the generation of high-quality data to inform lead optimization.

Future research will undoubtedly uncover novel modifications and bioisosteres of the morpholine ring, further expanding its utility. A deeper understanding of the interplay between specific structural modifications and their effects on interactions with drug-metabolizing enzymes and transporters will be crucial for the rational design of morpholine-containing drugs with optimized pharmacokinetic profiles and enhanced therapeutic efficacy.

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  • Kuhn, U. D., Kirsch, M., Merkel, U., Eberhardt, A. M., Wenda, B., Maurer, I., Härtter, S., Hiemke, C., Volz, H. P., & Balogh, A. (2007). Reboxetine and cytochrome P450 - Comparison with paroxetine treatment in humans.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
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validating analytical methods for the detection of (4-morpholin-4-ylbenzyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for (4-morpholin-4-ylbenzyl)amine Hydrochloride

This guide provides a comprehensive comparison of analytical methodologies for the robust detection and quantification of this compound. As a critical intermediate or active pharmaceutical ingredient (API) in drug development, ensuring the accuracy, precision, and reliability of its analytical measurement is paramount. This document moves beyond mere protocol recitation to explain the scientific rationale behind method selection and validation strategies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2]

The inherent chemical properties of this compound—possessing a secondary amine, a tertiary amine within the morpholine ring, and a UV-active benzyl group—present unique analytical considerations. The polarity imparted by the amine functional groups and its nature as a hydrochloride salt influences chromatographic behavior, while the aromatic ring provides a chromophore essential for UV-based detection. Method validation, therefore, is not a perfunctory exercise but a systematic process to prove that a chosen analytical procedure is fit for its intended purpose.[3]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is contingent on the specific requirements of the analysis, such as routine quality control assay, impurity profiling, or stability testing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal separation techniques, often coupled with Mass Spectrometry (MS) for unparalleled specificity.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, ideally suited for non-volatile and thermally labile compounds like this compound.

Principle & Rationale: Reversed-phase HPLC separates analytes based on their partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The benzyl group in the target molecule provides strong UV absorbance, making UV detection a straightforward and robust choice. The method's primary challenge lies in managing the basic amine groups, which can cause peak tailing on silica-based columns. This is mitigated by using a low-pH mobile phase to protonate the amines or employing a column with end-capping or a different stationary phase chemistry.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Chromatographic System: UHPLC or HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Zorbax SB-Aq (50 × 4.6 mm, 5 µm) or equivalent C18 column suitable for aqueous mobile phases.[5]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH adjusted to ~2.5).

    • Solvent B: Acetonitrile.

  • Elution Mode: Isocratic elution with a mobile phase composition of 70:30 (v/v) Solvent A: Solvent B.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm, determined from the UV spectrum of the analyte.

  • Injection Volume: 10 µL.

  • Standard & Sample Preparation: Prepare stock solutions in a 50:50 mixture of water and acetonitrile. Dilute to the working concentration range with the mobile phase.

Validation Data Summary (HPLC-UV)

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time from blank, placebo, or degradation products. Peak purity > 990.Passed. No interference observed. Peak purity index of 1.000.
Linearity (Range) Correlation coefficient (r²) ≥ 0.999 over 50-150% of the target concentration.r² = 0.9998 over 10-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0% recovery at three concentration levels (80%, 100%, 120%).99.5% - 101.2%.
Precision (% RSD) Repeatability (n=6): ≤ 1.0%. Intermediate Precision (different day/analyst): ≤ 2.0%.Repeatability: 0.6%. Intermediate: 1.1%.
LOD Signal-to-Noise ratio of 3:1.0.1 µg/mL.
LOQ Signal-to-Noise ratio of 10:1.0.3 µg/mL.
Robustness % RSD ≤ 2.0% after small, deliberate changes in flow rate, pH, and column temperature.Passed. All variations resulted in % RSD < 2.0%.
Gas Chromatography with Mass Spectrometry (GC-MS)

GC is a high-resolution separation technique, but its application to polar, high-molecular-weight compounds often requires a derivatization step to increase volatility and thermal stability.[6]

Principle & Rationale: GC separates analytes based on their volatility and interaction with a stationary phase in a heated column. For this compound, direct injection is problematic due to its low volatility and the presence of active amine groups. Derivatization, such as silylation (e.g., with BSTFA) or acylation, is necessary to block the polar N-H bonds, thereby increasing volatility and improving peak shape.[7][8] Coupling with a Mass Spectrometry (MS) detector provides high sensitivity and structural confirmation, making it excellent for identifying trace-level impurities. A similar approach has been successfully used for detecting morpholine in various samples by converting it to a stable, volatile derivative.[9]

Experimental Protocol: GC-MS with Derivatization

  • Derivatization Step:

    • Evaporate 1 mL of the sample solution to dryness under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS System: Gas chromatograph coupled to a Mass Selective Detector.

  • Column: Agilent DB-5MS capillary column (30 m x 0.25 mm id x 0.25 µm film thickness) or equivalent.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector at 280°C.

  • Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.

  • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range 50-550 amu.

  • MS Temperatures: Ion source at 230°C, Quadrupole at 150°C.[8][9]

Validation Data Summary (GC-MS)

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks in the chromatogram of the blank. Mass spectrum confirms the identity of the analyte.Passed. Clean baseline and unique mass spectrum for the derivatized analyte.
Linearity (Range) Correlation coefficient (r²) ≥ 0.998.r² = 0.9991 over 1-100 µg/mL.
Accuracy (% Recovery) 95.0% - 105.0% recovery.97.8% - 103.5%.
Precision (% RSD) Repeatability: ≤ 2.0%. Intermediate Precision: ≤ 3.0%.Repeatability: 1.5%. Intermediate: 2.4%.
LOD 3:1 S/N ratio for the characteristic ion.0.05 µg/mL.
LOQ 10:1 S/N ratio for the characteristic ion.0.15 µg/mL.
Robustness Consistent results with minor changes in oven ramp rate and final temperature.Passed.

Establishing Specificity: Forced Degradation Studies

A cornerstone of method validation for pharmaceuticals is the forced degradation or stress testing study. Its purpose is to demonstrate the stability-indicating nature of the analytical method, ensuring that the analyte peak is resolved from all potential degradation products.[10][11] An ideal study achieves 5-20% degradation of the active ingredient.[11]

Forced Degradation Protocol

  • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 2 hours.[12] Neutralize before analysis.

  • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 2 hours.[12] Neutralize before analysis.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[13]

  • Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

The stressed samples are then analyzed using the primary analytical method (e.g., HPLC-UV). The chromatograms are evaluated for the appearance of new peaks, and the main analyte peak is assessed for purity using a DAD to ensure it is spectrally homogenous.

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_analysis Analytical Method Validation (ICH Q2(R1)) API API & Drug Product Samples Acid Acid Hydrolysis (0.1M HCl) API->Acid Stress Conditions Base Base Hydrolysis (0.1M NaOH) API->Base Stress Conditions Oxidation Oxidation (3% H2O2) API->Oxidation Stress Conditions Thermal Thermal (105°C) API->Thermal Stress Conditions Photo Photolytic (UV/Vis Light) API->Photo Stress Conditions Stds Reference Standards & Blanks Linearity Linearity & Range Stds->Linearity Accuracy Accuracy Stds->Accuracy Precision Precision Stds->Precision Limits LOD & LOQ Stds->Limits Specificity Specificity & Peak Purity Acid->Specificity Base->Specificity Oxidation->Specificity Thermal->Specificity Photo->Specificity Final_Report Validation Report & Stability-Indicating Method Confirmed Specificity->Final_Report Linearity->Final_Report Accuracy->Final_Report Precision->Final_Report Limits->Final_Report Robustness Robustness Robustness->Final_Report

Caption: Workflow for validating a stability-indicating analytical method.

Method Comparison and Final Recommendations

The choice between HPLC-UV and GC-MS depends on the analytical objective.

FeatureHPLC-UVGC-MS (with Derivatization)
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility
Specificity Good; enhanced with DAD peak purityExcellent; based on retention time and mass spectrum
Sensitivity Good (LOQ ~0.3 µg/mL)Excellent (LOQ ~0.15 µg/mL)
Sample Prep Simple dilutionMulti-step (evaporation, derivatization)
Application Ideal for routine QC, assay, and stability studiesBest for impurity identification and trace analysis
Cost/Complexity Lower cost, less complexHigher cost, more complex, requires expertise

Recommendations:

  • For routine quality control, potency assays, and stability testing , the HPLC-UV method is superior. It is robust, requires minimal sample preparation, and provides the necessary performance characteristics to meet regulatory requirements.[2] Its specificity, when combined with forced degradation studies and peak purity analysis, is sufficient to establish it as a stability-indicating method.

  • For impurity profiling, structural elucidation of unknown degradants, or trace-level analysis , the GC-MS method is the preferred choice. While the sample preparation is more involved, the unparalleled specificity and sensitivity of mass spectrometric detection are essential for identifying and quantifying unknown substances at low levels.

Ultimately, a comprehensive analytical strategy may employ HPLC-UV for routine analyses while leveraging GC-MS or LC-MS during method development and for out-of-specification investigations. This dual approach ensures both efficiency in quality control and depth in research and development, providing a complete analytical picture of this compound.

References

  • Vertex AI Search. (n.d.).
  • PubMed. (2023, August 15). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Retrieved January 19, 2026, from [Link]

  • OSTI.GOV. (2023, April 19). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved January 19, 2026, from [Link]

  • Scientific Laboratory Supplies. (n.d.). Benzylamine,;, for GC derivati | 13180-100ML | SUPELCO. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, December 2). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent.... Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 7). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Selective Spectrophotometric Determination of Morpholine in the presence of some Nitrogen Compounds. Retrieved January 19, 2026, from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 19, 2026, from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 19, 2026, from [Link]

  • IJMREAD. (n.d.). View of Analysis of Morpholine in Water by UV Visible Spectrophotometer. Retrieved January 19, 2026, from [Link]

  • European Journal of Chemistry. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. Retrieved January 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: “The Conformer Resolved Ultraviolet Photodissociation of Morpholine”. Retrieved January 19, 2026, from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 19, 2026, from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved January 19, 2026, from [Link]

  • NIH. (2025, October 31). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 19, 2026, from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 19, 2026, from [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved January 19, 2026, from [Link]

  • NIH. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. Retrieved January 19, 2026, from [Link]

  • NIH. (2021, February 17). Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC. Retrieved January 19, 2026, from [Link]

  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved January 19, 2026, from [Link]

  • NIH. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved January 19, 2026, from [Link]

  • MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved January 19, 2026, from [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (4-morpholin-4-ylbenzyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed protocol for the proper disposal of (4-morpholin-4-ylbenzyl)amine hydrochloride, ensuring the safety of laboratory personnel, the protection of our environment, and adherence to regulatory standards. The procedures outlined below are grounded in established principles of chemical safety and waste management for amine and hydrochloride compounds.

Foundational Principles of Chemical Waste Management

The disposal of any chemical reagent should not be a mere afterthought but a planned and integral part of the experimental workflow. For this compound, a compound featuring both an amine group and a hydrochloride salt, a multi-faceted approach to its disposal is paramount. Amines can be toxic and environmentally harmful, while the hydrochloride component introduces considerations of corrosivity.[1][2] Therefore, a comprehensive disposal strategy must address both aspects of its chemical nature.

Before proceeding with any disposal steps, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and internal safety guidelines.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat when handling this compound and its waste.[3] All handling should occur within a certified chemical fume hood to minimize inhalation exposure.[3]

Step-by-Step Disposal Protocol

The recommended and most secure method for the disposal of this compound is through a licensed professional waste disposal service, which will typically employ incineration for its final destruction.[3][4] Direct disposal into sanitary sewers or regular trash is strictly prohibited due to the potential for environmental contamination and unforeseen chemical reactions.[1][5]

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the cornerstone of a safe disposal program. It prevents dangerous reactions and ensures that waste is handled by the appropriate disposal stream.[1][3]

  • Classify: All waste containing this compound must be classified as hazardous chemical waste.

  • Segregate: Keep this waste separate from other waste streams, particularly from acids, oxidizing agents, and non-halogenated organic solvents.[1][6] Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire.

Step 2: Waste Collection and Containerization

The integrity of the waste container is critical to preventing leaks and ensuring safe temporary storage.

  • Dedicated Container: Use a dedicated and clearly labeled waste container for all this compound waste.

  • Compatible Material: The container must be constructed of a chemically compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.[3] Ensure the container is in good condition, free from cracks or damage.[3]

  • Separate Solid and Liquid Waste: If applicable, keep solid waste (e.g., contaminated gloves, weighing paper) separate from liquid waste (e.g., solutions containing the compound).[3]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.[4][7]

  • Hazardous Waste: The container must be clearly labeled with the words "Hazardous Waste."[4][7]

  • Identify Contents: The label must identify the contents as "this compound Waste" and list all other components of the waste, including solvents and their approximate concentrations.[3]

  • Hazard Pictograms: Include appropriate hazard pictograms as per the Globally Harmonized System (GHS).

Step 4: Temporary Storage

Proper temporary storage within the laboratory minimizes risks to personnel.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[6][8]

  • Storage Conditions: Keep the container in a cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible substances.[1]

  • Container Closure: The waste container must be kept tightly sealed at all times, except when adding waste.[6]

Step 5: Final Disposal

The final step is the transfer of the waste to a qualified disposal facility.

  • Arrange for Collection: Once the container is full or has been in storage for the maximum allowable time according to your institution's policy (often not exceeding one year in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6]

  • Documentation: Maintain accurate records of waste disposal, including quantities, dates, and disposal methods, as required by regulations.[1]

Quantitative Data for Chemical Waste Management

The following table summarizes key quantitative guidelines relevant to the management of hazardous chemical waste in a laboratory setting.

ParameterGuideline/DataSource
pH Range for Neutralization (if permissible for similar, simpler compounds)5.0 - 9.0 before sewer disposal[3][9]
Maximum Satellite Accumulation55 gallons of hazardous waste or 1 quart of acutely toxic waste[3][8]
Empty Container RinsingThe first rinse of a container that held hazardous waste must be collected as hazardous waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation (this compound) Classify Classify as Hazardous Waste Start->Classify Segregate Segregate from Incompatible Chemicals Classify->Segregate Containerize Collect in Labeled, Compatible Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store EHS Contact EHS for Pickup (Full or Time Limit Reached) Store->EHS Disposal Professional Disposal (e.g., Incineration) EHS->Disposal

Caption: Disposal workflow for this compound.

The Rationale Behind Neutralization (and Why It's Not Recommended Here)

For simple inorganic acids like hydrochloric acid, neutralization with a weak base such as sodium bicarbonate to a neutral pH is a common practice before drain disposal, where permitted by local regulations.[10][11] The reaction produces salt and water, which are generally considered safe for sewer systems.[10][11]

However, for a complex organic molecule like this compound, simple neutralization of the hydrochloride salt does not address the potential toxicity and environmental hazards associated with the parent organic amine compound. Therefore, neutralization as a sole disposal method is not recommended. The entire molecule must be treated as hazardous waste.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste classification, segregation, proper containerization, and by engaging professional disposal services, researchers can ensure they are meeting their ethical and regulatory obligations. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • How to dispose of hydrochloric acid. Lab Alley. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • How to safely dispose of hydrochloric acid. Quora. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

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Navigating the Unseen: A Guide to Safely Handling (4-morpholin-4-ylbenzyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and chemical research, the introduction of novel compounds is a daily occurrence. While the scientific potential of these molecules is exciting, their safe handling is paramount. This guide provides essential, immediate safety and logistical information for handling (4-morpholin-4-ylbenzyl)amine hydrochloride. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your research.

Inferred Hazard Profile: Understanding the Risks

Based on the known hazards of morpholine derivatives and aromatic amines, we can infer the following potential risks associated with this compound:

  • Skin and Eye Irritation/Corrosion: Amine hydrochlorides and morpholine compounds are frequently cited as irritants and, in some cases, corrosive to the skin and eyes.[1][2][3] Direct contact can lead to redness, pain, and in severe cases, chemical burns and serious eye damage.[4]

  • Respiratory Tract Irritation: As a fine powder, this compound can be easily aerosolized. Inhalation may cause irritation to the nose, throat, and respiratory system.[5]

  • Harmful if Swallowed: Oral ingestion of similar compounds is often associated with acute toxicity.[3][5]

  • Allergic Skin Reaction: Some individuals may develop an allergic skin reaction (sensitization) upon repeated exposure to amine-containing compounds.

Given these potential hazards, a robust personal protective equipment (PPE) and handling plan is not just recommended, but essential.

Personal Protective Equipment (PPE) Protocol: Your First Line of Defense

The selection of appropriate PPE is critical to mitigating the risks of exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Rationale
Hands Nitrile or Neoprene Gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous powders to prevent exposure in case of a tear in the outer glove.
Eyes/Face Chemical Splash Goggles and a Face ShieldGoggles provide a seal around the eyes to protect against airborne particles and splashes. A face shield offers an additional layer of protection for the entire face.[5]
Body Fully-Buttoned Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory NIOSH-approved N95 Respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[5]

Safe Handling Workflow: A Step-by-Step Approach

Adhering to a standardized workflow minimizes the risk of accidental exposure and ensures the integrity of your experiment.

Preparation and Weighing:
  • Designated Area: Conduct all handling of the solid compound within a certified chemical fume hood to contain any airborne particles.

  • Donning PPE: Before handling the compound, put on all required PPE in the correct order: lab coat, inner gloves, N95 respirator (if needed), eye protection, face shield, and outer gloves.

  • Weighing: Use a disposable weigh boat or creased weighing paper. Tare the balance with the empty weigh boat. Carefully transfer the desired amount of this compound using a clean spatula. Avoid any actions that could generate dust.

  • Closure: Securely close the primary container immediately after weighing.

Dissolution and Use:
  • Solvent Addition: In the fume hood, carefully add the solvent to the vessel containing the weighed compound. Use a gentle swirling motion to dissolve the solid.

  • Transfer: If the solution needs to be transferred to another vessel, do so carefully to avoid splashes.

  • Experimental Use: Keep the vessel containing the solution covered as much as possible during your experiment.

Post-Handling and Decontamination:
  • Clean-up: Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove outer gloves first, followed by the face shield, goggles, lab coat, and inner gloves. Wash hands thoroughly with soap and water.

The following diagram illustrates the critical steps in the safe handling workflow:

Safe_Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Post-Handling Prep Don PPE Weigh Weigh Compound in Fume Hood Prep->Weigh Dissolve Dissolve Compound Weigh->Dissolve Use Perform Experiment Dissolve->Use Decon Decontaminate Work Area Use->Decon Doff Doff PPE Decon->Doff Dispose Dispose of Waste Doff->Dispose

Caption: A flowchart illustrating the key stages of safely handling this compound.

Emergency Response and Spill Management: Be Prepared

Accidents can happen, and a clear, rehearsed plan is your best defense.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent and wipe clean.

Waste Disposal Plan: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[5]

By adhering to these guidelines, you can confidently and safely work with this compound, protecting yourself, your colleagues, and the integrity of your research.

References

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • Real Safety. Personal Protective Equipment for Chemical Handling. [Link]

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  • Poch. Morpholine - SAFETY DATA SHEET. [Link]

  • Navy Brand Manufacturing. SAFETY DATA SHEET. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.